molecular formula C19H18ClF3N4O3 B611614 V116517 CAS No. 1073616-61-1

V116517

Cat. No.: B611614
CAS No.: 1073616-61-1
M. Wt: 442.8 g/mol
InChI Key: BMWVHVOIXZOJTJ-OAHLLOKOSA-N
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Description

V116517 is under investigation in clinical trial NCT01688947 (Analgesic Efficacy and Safety of this compound in Subjects With Moderate to Severe Chronic Pain Due to Postherpetic Neuralgia (PHN)).

Properties

CAS No.

1073616-61-1

Molecular Formula

C19H18ClF3N4O3

Molecular Weight

442.8 g/mol

IUPAC Name

4-[3-chloro-5-[(1S)-1,2-dihydroxyethyl]-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-3,6-dihydro-2H-pyridine-1-carboxamide

InChI

InChI=1S/C19H18ClF3N4O3/c20-14-7-12(15(29)10-28)8-25-17(14)11-3-5-27(6-4-11)18(30)26-16-2-1-13(9-24-16)19(21,22)23/h1-3,7-9,15,28-29H,4-6,10H2,(H,24,26,30)/t15-/m1/s1

InChI Key

BMWVHVOIXZOJTJ-OAHLLOKOSA-N

Isomeric SMILES

C1CN(CC=C1C2=C(C=C(C=N2)[C@@H](CO)O)Cl)C(=O)NC3=NC=C(C=C3)C(F)(F)F

Canonical SMILES

C1CN(CC=C1C2=C(C=C(C=N2)C(CO)O)Cl)C(=O)NC3=NC=C(C=C3)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

V-116517;  V116517;  V 116517

Origin of Product

United States

Foundational & Exploratory

V116517: A Technical Overview of its Mechanism of Action in Sensory Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

V116517 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in sensory neurons. This document provides an in-depth technical guide on the core mechanism of action of this compound, summarizing key preclinical and clinical findings. It includes quantitative data on its potency and efficacy, detailed experimental protocols for relevant assays, and visualizations of its mechanism and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by directly antagonizing the TRPV1 ion channel, which is predominantly expressed on the peripheral and central terminals of nociceptive sensory neurons.[1] TRPV1 is a non-selective cation channel that is activated by a variety of noxious stimuli, including heat, protons (acidic conditions), and exogenous ligands like capsaicin, the pungent component of chili peppers.

Upon activation, the TRPV1 channel opens, leading to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺). This influx depolarizes the sensory neuron, triggering the generation and propagation of action potentials to the central nervous system, which are ultimately perceived as pain. This compound binds to the TRPV1 channel, preventing its activation by various stimuli. This blockade of cation influx inhibits neuronal depolarization and subsequent pain signal transmission.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

Assay TypeCell TypeAgonistIC₅₀ (nM)
Inhibition of CurrentRat Dorsal Root Ganglion (DRG) NeuronsCapsaicin423.2
Inhibition of CurrentRat Dorsal Root Ganglion (DRG) NeuronsAcid (pH 5)180.3

Table 2: In Vivo Efficacy of this compound

Animal ModelPain TypeEndpointRoute of AdministrationED₅₀ (mg/kg)
RatInflammatory (Complete Freund's Adjuvant)Reversal of Thermal HyperalgesiaOral (PO)2

Table 3: Selectivity Profile of this compound

ChannelAssay TypePotency
TRPV3Not specifiedNo significant activity up to 10 µM
TRPV4Not specifiedNo significant activity up to 10 µM

Table 4: Human Clinical Trial Data

Study DesignPopulationDoseKey Findings
Randomized, double-blind, positive-controlled, 3-way cross-overHealthy Volunteers300 mg (single oral dose)Significantly increased heat pain detection and tolerance thresholds. Significantly reduced capsaicin-induced hyperalgesia. No significant change in body temperature.

Signaling Pathway and Mechanism of Action Diagram

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Space Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Heat Heat Heat->TRPV1 Activates Protons Protons Protons->TRPV1 Activates Ca_Na_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Na_Influx Opens to allow This compound This compound This compound->TRPV1 Blocks Depolarization Neuronal Depolarization Ca_Na_Influx->Depolarization PainSignal Pain Signal to CNS Depolarization->PainSignal

Caption: this compound blocks the TRPV1 channel, preventing activation by noxious stimuli and subsequent pain signaling.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These are based on standard pharmacological procedures; specific parameters for this compound studies may have varied.

Whole-Cell Patch-Clamp Electrophysiology in Rat Dorsal Root Ganglion (DRG) Neurons

Objective: To measure the inhibitory effect of this compound on ion currents evoked by TRPV1 agonists in sensory neurons.

Methodology:

  • DRG Neuron Isolation:

    • Euthanize adult Sprague-Dawley rats and dissect dorsal root ganglia from the spinal column.

    • Treat ganglia with a digestive enzyme solution (e.g., collagenase and dispase) to dissociate the neurons.

    • Plate the dissociated neurons on coated coverslips and culture for 24-48 hours.

  • Electrophysiological Recording:

    • Mount the coverslip with adherent DRG neurons onto the stage of an inverted microscope.

    • Perfuse the neurons with an external solution containing standard physiological ion concentrations.

    • Use borosilicate glass micropipettes filled with an internal solution to establish a whole-cell patch-clamp configuration.

    • Clamp the neuron at a holding potential of -60 mV.

    • Apply a TRPV1 agonist (e.g., capsaicin or a low pH solution) to elicit an inward current.

    • After establishing a stable baseline response to the agonist, co-apply this compound at varying concentrations with the agonist.

    • Measure the peak inward current in the presence and absence of this compound to determine the percent inhibition and calculate the IC₅₀ value.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats

Objective: To assess the in vivo efficacy of this compound in a model of inflammatory pain.

Methodology:

  • Induction of Inflammation:

    • Administer a subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of adult Sprague-Dawley rats. This induces a localized and persistent inflammatory response.

  • Assessment of Thermal Hyperalgesia:

    • At a predetermined time point after CFA injection (e.g., 24 hours), measure the baseline paw withdrawal latency to a noxious thermal stimulus (e.g., using a plantar test apparatus).

    • Administer this compound orally (p.o.) at various doses.

    • At peak plasma concentrations of this compound, re-assess the paw withdrawal latency.

    • An increase in paw withdrawal latency compared to vehicle-treated animals indicates an analgesic effect.

  • Data Analysis:

    • Calculate the dose-response relationship and determine the ED₅₀ value, the dose at which 50% of the maximal effect is observed.

Calcium Influx Assay in hTRPV1-Expressing CHO Cells

Objective: To measure the ability of this compound to block capsaicin- and acid-induced calcium influx in a heterologous expression system.

Methodology:

  • Cell Culture and Loading:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 (hTRPV1) channel.

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a TRPV1 agonist (e.g., capsaicin or a low pH buffer) to the wells and measure the increase in intracellular calcium as an increase in fluorescence.

    • In separate wells, pre-incubate the cells with varying concentrations of this compound before adding the agonist.

    • Measure the fluorescence change in the presence of this compound.

  • Data Analysis:

    • Calculate the percentage inhibition of the agonist-induced calcium influx by this compound at each concentration to determine the IC₅₀ value.

Experimental Workflow Diagrams

Electrophysiology_Workflow DRG_Isolation Isolate Rat DRG Neurons Culture Culture Neurons DRG_Isolation->Culture Patch_Clamp Establish Whole-Cell Patch-Clamp Culture->Patch_Clamp Agonist_Application Apply TRPV1 Agonist (e.g., Capsaicin) Patch_Clamp->Agonist_Application Record_Baseline Record Baseline Current Agonist_Application->Record_Baseline V116517_Application Co-apply this compound + Agonist Record_Baseline->V116517_Application Record_Inhibition Record Inhibited Current V116517_Application->Record_Inhibition Analyze Calculate IC50 Record_Inhibition->Analyze

Caption: Workflow for assessing this compound's effect on TRPV1 currents in sensory neurons.

CFA_Model_Workflow CFA_Injection Inject CFA into Rat Hind Paw Inflammation Allow Inflammation to Develop CFA_Injection->Inflammation Baseline_Test Measure Baseline Thermal Hyperalgesia Inflammation->Baseline_Test Administer_this compound Administer this compound (p.o.) Baseline_Test->Administer_this compound Post_Dose_Test Measure Post-Dose Thermal Hyperalgesia Administer_this compound->Post_Dose_Test Analyze Calculate ED50 Post_Dose_Test->Analyze

Caption: Workflow for evaluating the in vivo efficacy of this compound in a rat model of inflammatory pain.

Conclusion

This compound is a potent and selective TRPV1 antagonist that effectively blocks the activation of this key nociceptive channel in sensory neurons. Its mechanism of action, centered on inhibiting the influx of cations and subsequent neuronal depolarization, has been demonstrated in both in vitro and in vivo models. The quantitative data support its potential as an analgesic agent. The provided experimental protocols and workflows offer a foundational understanding of the methodologies used to characterize the pharmacological profile of this compound.

References

V116517: A Selective TRPV1 Antagonist for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, plays a crucial role in pain signaling pathways. Its activation by various stimuli, including capsaicin, noxious heat, and acidic conditions, makes it a prime target for the development of novel analgesic agents. V116517 has emerged as a potent, orally active, and selective TRPV1 antagonist. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, mechanism of action, and preclinical and clinical findings. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and development in the field of pain therapeutics.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a key player in the detection and transmission of pain signals.[1][2] Expressed predominantly in primary sensory neurons of the dorsal root and trigeminal ganglia, TRPV1 acts as a molecular integrator of multiple noxious stimuli, including capsaicin (the pungent component of chili peppers), heat (>43°C), and extracellular protons (acidic pH).[2] Activation of TRPV1 leads to a flux of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the initiation of a pain signal that is transmitted to the central nervous system.[2][3] The role of TRPV1 in nociception has made it a highly attractive target for the development of new pain therapies.

This compound is a novel tetrahydropyridinecarboxamide derivative that has been identified as a potent and selective antagonist of the TRPV1 receptor.[4] This document serves as a technical resource for researchers and drug development professionals, providing a detailed summary of the available data on this compound, including its in vitro and in vivo pharmacology, pharmacokinetic profile, and findings from human clinical trials.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects by directly blocking the TRPV1 ion channel, thereby preventing its activation by various noxious stimuli. The binding of this compound to the TRPV1 receptor inhibits the influx of cations that is necessary for neuronal depolarization and pain signal propagation.

The activation of TRPV1 is modulated by several intracellular signaling pathways. Inflammatory mediators such as bradykinin and prostaglandins can sensitize TRPV1 through the activation of protein kinase A (PKA) and protein kinase C (PKC), which phosphorylate the channel and lower its activation threshold.[2][3] this compound, as a direct antagonist, can counteract the effects of these sensitizing pathways by preventing channel opening.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Activates Heat Heat Heat->TRPV1 Activates Protons (H+) Protons (H+) Protons (H+)->TRPV1 Activates This compound This compound This compound->TRPV1 Blocks Ca2_Influx Ca2+ Influx TRPV1->Ca2_Influx Na_Influx Na+ Influx TRPV1->Na_Influx Depolarization Depolarization Ca2_Influx->Depolarization Na_Influx->Depolarization Pain_Signal Pain Signal Propagation Depolarization->Pain_Signal PKA PKA PKA->TRPV1 Sensitizes PKC PKC PKC->TRPV1 Sensitizes Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->PKA Activate Inflammatory_Mediators->PKC Activate

Caption: TRPV1 Signaling and Antagonism by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound
Assay TypeCell TypeSpeciesAgonistIC50 (nM)Reference
ElectrophysiologyDorsal Root Ganglion (DRG) NeuronsRatCapsaicin423.2[5]
ElectrophysiologyDorsal Root Ganglion (DRG) NeuronsRatAcid (pH 5)180.3[5]
Calcium InfluxCHO cells expressing human TRPV1HumanCapsaicinPotent Blocker[4]
Calcium InfluxCHO cells expressing human TRPV1HumanAcidPotent Blocker[4]
Table 2: In Vivo Efficacy of this compound
Pain ModelSpeciesEndpointRoute of AdministrationED50 (mg/kg)Reference
Complete Freund's Adjuvant (CFA) Inflammatory PainRatReversal of Thermal HyperalgesiaOral (PO)2[5]
Table 3: Pharmacokinetic Parameters of this compound
SpeciesRouteDose (mg/kg)Cmax (ng/mL)T1/2 (h)Oral Bioavailability (%)Reference
RatOral313803.374[5]
DogOral311203.6100[5]
MonkeyOral345918107[5]
Table 4: Human Clinical Trial Data for this compound
Study DesignPopulationTreatmentKey FindingsReference
Randomized, double-blind, placebo-controlled, 3-way crossoverHealthy Volunteers300 mg this compound (single oral dose)Significantly increased heat pain detection and tolerance thresholds. Significantly reduced capsaicin-induced hyperalgesia. No significant effect on body temperature.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Assays
  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

    • The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

    • After incubation, the dye solution is removed, and the cells are washed with the assay buffer.

    • This compound or vehicle is added to the wells and pre-incubated for a specified period.

    • The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Baseline fluorescence is recorded before the addition of an agonist (capsaicin or an acidic solution).

    • The change in fluorescence intensity, indicative of intracellular calcium concentration, is monitored over time.

    • The inhibitory effect of this compound is calculated as a percentage of the response observed with the agonist alone, and IC50 values are determined from concentration-response curves.

Calcium_Influx_Workflow Start Start Seed_Cells Seed CHO-hTRPV1 cells in microplate Start->Seed_Cells Load_Dye Load cells with calcium-sensitive dye Seed_Cells->Load_Dye Add_Compound Add this compound or vehicle Load_Dye->Add_Compound Measure_Fluorescence Measure fluorescence in plate reader Add_Compound->Measure_Fluorescence Add_Agonist Add agonist (Capsaicin or Acid) Measure_Fluorescence->Add_Agonist Record_Response Record fluorescence change Add_Agonist->Record_Response Analyze_Data Analyze data and calculate IC50 Record_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Calcium Influx Assay.
  • Neuron Isolation and Culture:

    • Dorsal root ganglia are dissected from rats.

    • The ganglia are enzymatically digested (e.g., with collagenase and trypsin) and mechanically dissociated to obtain single neurons.

    • Neurons are plated on coated coverslips and cultured in a neurobasal medium supplemented with growth factors.

  • Patch-Clamp Recording:

    • Whole-cell patch-clamp recordings are performed on cultured DRG neurons.

    • The extracellular solution contains physiological concentrations of ions. The intracellular solution in the patch pipette contains a different ionic composition to maintain the cell's resting potential.

    • TRPV1 currents are evoked by the application of capsaicin or an acidic solution (pH 5.0) via a perfusion system.

    • This compound is applied to the bath to determine its inhibitory effect on the agonist-evoked currents.

    • The current amplitude is measured before and after the application of this compound to calculate the percentage of inhibition and determine the IC50.

In Vivo Pharmacology
  • Induction of Inflammation:

    • Male Sprague-Dawley rats are lightly anesthetized.

    • A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.

  • Assessment of Thermal Hyperalgesia:

    • Thermal hyperalgesia is assessed using a plantar test apparatus.

    • A radiant heat source is focused on the plantar surface of the inflamed paw, and the time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded.

    • A baseline measurement is taken before CFA injection.

    • This compound or vehicle is administered orally at various doses after the development of inflammation.

    • Paw withdrawal latency is measured at different time points after drug administration.

    • The reversal of thermal hyperalgesia is calculated based on the increase in paw withdrawal latency compared to the vehicle-treated group. The ED50 is determined from the dose-response curve.

CFA_Model_Workflow Start Start Baseline_Test Baseline Thermal Sensitivity Test Start->Baseline_Test CFA_Injection Inject CFA into rat hind paw Baseline_Test->CFA_Injection Inflammation_Develops Allow inflammation to develop CFA_Injection->Inflammation_Develops Administer_Drug Administer this compound or vehicle (PO) Inflammation_Develops->Administer_Drug Post_Drug_Test Measure Thermal Sensitivity Administer_Drug->Post_Drug_Test Analyze_Results Analyze data and calculate ED50 Post_Drug_Test->Analyze_Results End End Analyze_Results->End

Caption: Workflow for CFA Inflammatory Pain Model.
Human Experimental Pain Model

  • Study Design: A randomized, double-blind, placebo-controlled, 3-way crossover study in healthy volunteers.[6]

  • Treatments: Single oral doses of 300 mg this compound, 400 mg celecoxib (as a positive control), and placebo.[6]

  • Pain Induction Models:

    • Capsaicin-induced Hyperalgesia: Topical application of capsaicin to induce localized pain and hyperalgesia.

    • UV-B-induced Hyperalgesia: Exposure of a small area of skin to ultraviolet-B radiation to induce an inflammatory response and subsequent hyperalgesia.

  • Assessments:

    • Heat Pain Thresholds: The temperature at which a thermal stimulus is first perceived as painful.

    • Pressure Pain Thresholds: The amount of pressure at which a mechanical stimulus is first perceived as painful.

    • von Frey Stimulus-Response: Assessment of mechanical sensitivity using calibrated filaments.

    • Neurogenic Inflammation: Measurement of changes in skin blood flow and erythema.

  • Outcome Measures: The primary outcomes were changes in pain thresholds and sensitivity following treatment with this compound compared to placebo in the two pain models.

Selectivity and Pharmacokinetics

This compound demonstrates high selectivity for TRPV1, with no significant activity observed at TRPV3 and TRPV4 channels at concentrations up to 10 μM.[5] The compound exhibits good oral bioavailability across multiple species, including rats (74%), dogs (100%), and monkeys (107%).[5] It has a moderate to long terminal elimination half-life, ranging from 3.3 hours in rats to 18 hours in monkeys.[5]

Clinical Development and Future Directions

A human experimental pain study demonstrated that a single 300 mg oral dose of this compound was effective in reducing capsaicin-induced hyperalgesia and increasing heat pain thresholds in healthy volunteers.[6] Notably, unlike some other TRPV1 antagonists that have been associated with hyperthermia, this compound did not cause any change in body temperature in this study.[6] This favorable safety profile, combined with its demonstrated efficacy in a human pain model, suggests that this compound holds promise as a potential therapeutic agent for the treatment of pain.

Further clinical studies are warranted to evaluate the efficacy and safety of this compound in patient populations with various pain conditions. The unique properties of this compound, particularly its lack of hyperthermic side effects, may offer a significant advantage over other compounds in this class.

Conclusion

This compound is a potent, selective, and orally bioavailable TRPV1 antagonist with a promising preclinical and clinical profile. The data summarized in this technical guide highlight its potential as a novel analgesic. The detailed experimental protocols and visual aids provided herein are intended to facilitate further research and development of this compound and other TRPV1-targeted therapies for the management of pain.

References

V116517: A Technical Guide for Preclinical Research in Inflammatory Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and orally active TRPV1 antagonist, V116517, for its application in preclinical inflammatory pain research. This document outlines its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for common inflammatory pain models, and visualizes the underlying signaling pathways.

Core Compound Profile: this compound

This compound is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key integrator of noxious stimuli in the peripheral nervous system. By blocking the activation of TRPV1, this compound has demonstrated significant potential in attenuating inflammatory pain.

Mechanism of Action

This compound exerts its analgesic effects by directly inhibiting the activation of the TRPV1 ion channel. In inflammatory states, various pro-inflammatory mediators are released, which sensitize TRPV1 channels on nociceptive neurons. This sensitization lowers the threshold for activation by thermal and chemical stimuli, leading to hyperalgesia. This compound blocks the influx of cations, primarily Ca2+ and Na+, through the TRPV1 channel that is triggered by these stimuli, thereby preventing the initiation of the pain signal.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Activity of this compound

AssayCell TypeStimulusIC50 (nM)
Inhibition of TRPV1-mediated currentsRat Dorsal Root Ganglion (DRG) NeuronsCapsaicin423.2
Inhibition of TRPV1-mediated currentsRat Dorsal Root Ganglion (DRG) NeuronsAcid (pH 5)180.3

Table 2: Preclinical Efficacy of this compound in an Inflammatory Pain Model

Animal ModelPain EndpointRoute of AdministrationED50 (mg/kg)
Complete Freund's Adjuvant (CFA)-induced inflammatory pain in ratsThermal HyperalgesiaOral (PO)2

Table 3: Human Experimental Pain Model Data for this compound

Human ModelTreatment DoseKey Findings
Capsaicin- and UV-B-induced hyperalgesia in healthy volunteers300 mg (single oral dose)- Significantly increased heat pain detection and tolerance thresholds. - Significantly reduced capsaicin-induced hyperalgesia. - No significant change in body temperature.

Experimental Protocols

Detailed methodologies for key inflammatory pain models relevant to the study of this compound are provided below.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)

  • 25-gauge needles and 1 mL syringes

  • Plantar test apparatus (for thermal hyperalgesia assessment)

  • Electronic von Frey anesthesiometer (for mechanical allodynia assessment)

Protocol:

  • Acclimation: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Measurements: On the day of the experiment, measure baseline thermal withdrawal latency and mechanical withdrawal threshold for both hind paws.

  • Induction of Inflammation: Induce inflammation by a single intraplantar injection of 100 µL of CFA into the plantar surface of the right hind paw. The contralateral paw can serve as a control.[1][2]

  • Post-Induction Period: Allow 24-48 hours for the development of significant inflammation and hyperalgesia.

  • Drug Administration: Prepare this compound in the chosen vehicle. Administer this compound orally (p.o.) at the desired doses (e.g., 0.3, 1, 3, 10 mg/kg). Administer the vehicle to the control group.

  • Pain Assessment: At specific time points after drug administration (e.g., 1, 2, 4, and 6 hours), assess thermal hyperalgesia and mechanical allodynia in both hind paws.

    • Thermal Hyperalgesia: Use a plantar test apparatus to apply a radiant heat source to the plantar surface of the paw and record the latency to paw withdrawal. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.[3]

    • Mechanical Allodynia: Use an electronic von Frey anesthesiometer to apply increasing pressure to the plantar surface of the paw and record the pressure at which the paw is withdrawn.

  • Data Analysis: Calculate the percentage reversal of hyperalgesia for each dose of this compound compared to the vehicle-treated group.

Ultraviolet B (UV-B)-Induced Hyperalgesia Model in Rats

This model mimics the inflammatory pain associated with sunburn.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • UV-B light source with a peak emission around 300-315 nm

  • This compound

  • Vehicle for this compound

  • Plantar test apparatus

  • Electronic von Frey anesthesiometer

Protocol:

  • Acclimation and Baseline: Follow the same procedures as in the CFA model.

  • UV-B Irradiation: Lightly restrain the rats and expose the plantar surface of one hind paw to a controlled dose of UV-B radiation. The dose will need to be calibrated to induce a consistent level of hyperalgesia.

  • Post-Irradiation Period: Allow 24-48 hours for the development of peak hyperalgesia.[4]

  • Drug Administration and Pain Assessment: Follow the same procedures for drug administration and pain assessment as described in the CFA model.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key pathways and workflows.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Inflammatory_Mediators Inflammatory Mediators (Bradykinin, Prostaglandins, NGF) GPCRs GPCRs Inflammatory_Mediators->GPCRs bind Protons Protons (H+) TRPV1 TRPV1 Channel Protons->TRPV1 activates Heat Heat (>42°C) Heat->TRPV1 activates Capsaicin Capsaicin Capsaicin->TRPV1 activates Ca_Influx Ca2+/Na+ Influx TRPV1->Ca_Influx PLC PLC GPCRs->PLC activates TrkA TrkA Receptor TrkA->PLC activates PKC PKC PLC->PKC activates Sensitization TRPV1 Sensitization (Phosphorylation) PKC->Sensitization PKA PKA PKA->Sensitization Sensitization->TRPV1 lowers activation threshold Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal This compound This compound This compound->TRPV1 antagonizes NGF NGF NGF->TrkA binds Prostaglandins Prostaglandins Prostaglandins->PKA activate

Caption: TRPV1 signaling pathway in inflammatory pain and the antagonistic action of this compound.

CFA_Model_Workflow start Start acclimation Acclimation of Rats (≥3 days) start->acclimation baseline Baseline Pain Assessment (Thermal & Mechanical) acclimation->baseline cfa_injection Intraplantar CFA Injection (100 µL) baseline->cfa_injection inflammation Inflammation Development (24-48 hours) cfa_injection->inflammation drug_admin Oral Administration (this compound or Vehicle) inflammation->drug_admin pain_assessment Post-treatment Pain Assessment (1, 2, 4, 6 hours) drug_admin->pain_assessment data_analysis Data Analysis (% Reversal of Hyperalgesia) pain_assessment->data_analysis end End data_analysis->end

Caption: Experimental workflow for the CFA-induced inflammatory pain model.

References

Pharmacological Profile of V116517: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

V116517 is a potent, orally bioavailable, and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in the peripheral nervous system. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and the signaling pathways it modulates. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a thorough understanding for researchers and drug development professionals in the field of pain therapeutics.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in primary sensory neurons. It is activated by a variety of stimuli including capsaicin (the pungent component of chili peppers), noxious heat (>42°C), and acidic conditions (pH < 6.0). Upon activation, TRPV1 plays a crucial role in the transmission of pain signals and the initiation of neurogenic inflammation through the release of neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP).[1][2] Consequently, antagonism of the TRPV1 channel presents a promising therapeutic strategy for the management of various pain states. This compound has emerged as a clinical candidate from a series of tetrahydropyridinecarboxamide derivatives designed to optimize the properties of earlier TRPV1 antagonists.

Mechanism of Action

This compound exerts its pharmacological effects by directly antagonizing the TRPV1 channel. It competitively inhibits the activation of TRPV1 by various agonists, thereby preventing the influx of cations (primarily Ca²⁺ and Na⁺) into sensory neurons. This blockade of ion influx prevents neuronal depolarization and the subsequent propagation of nociceptive signals to the central nervous system. Furthermore, by inhibiting TRPV1, this compound attenuates the release of pro-inflammatory neuropeptides from sensory nerve terminals, thus mitigating neurogenic inflammation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro potency, in vivo efficacy, and pharmacokinetic profile across different species.

Table 1: In Vitro Activity of this compound
AssaySpeciesCell TypeAgonistIC₅₀ (nM)Reference(s)
Inhibition of Capsaicin-Induced CurrentsRatDRG NeuronsCapsaicin423.2[1]
Inhibition of Acid-Induced CurrentsRatDRG NeuronsAcid (pH 5)180.3[1]
Inhibition of Capsaicin-Induced Calcium InfluxHumanCHO Cells (hTRPV1)Capsaicin-
Inhibition of Acid-Induced Calcium InfluxHumanCHO Cells (hTRPV1)Acid (pH 6)-

Data for human CHO cells was qualitatively described but specific IC₅₀ values were not found in the provided search results.

Table 2: In Vivo Efficacy of this compound
Animal ModelSpeciesEndpointRoute of AdministrationED₅₀ (mg/kg)Reference(s)
Complete Freund's Adjuvant (CFA) ModelRatReversal of Thermal HyperalgesiaOral (PO)2[1]
Capsaicin-Induced HyperalgesiaHumanReduction of HyperalgesiaOral (PO)300 mg (single dose)[3]
UV-B-Induced HyperalgesiaHumanReduction of HyperalgesiaOral (PO)300 mg (single dose)[3]
Table 3: Pharmacokinetic Profile of this compound
ParameterRat (3 mg/kg PO)Dog (3 mg/kg PO)Monkey (3 mg/kg PO)Reference(s)
Oral Bioavailability (%)74100107[1]
Cₘₐₓ (ng/mL)13801120459[1]
Tₘₐₓ (h)---
Half-life (t½) (h)3.3 (IV)3.6 (IV)18 (IV)[1]
Plasma Clearance (L/h/kg)0.24 (IV)0.28 (IV)0.36 (IV)[1]
Volume of Distribution (L/kg)0.68 (IV)1.2 (IV)6.0 (IV)[1]
Brain-to-Plasma Ratio (3h)0.09--[1]

Note: Some pharmacokinetic parameters were determined following intravenous (IV) administration as indicated.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a deeper understanding of the data generated.

In Vitro: Inhibition of Capsaicin-Induced Currents in DRG Neurons

This protocol describes the whole-cell patch-clamp technique used to measure the inhibitory effect of this compound on capsaicin-activated currents in isolated dorsal root ganglion (DRG) neurons.

Cell Preparation:

  • Isolate DRG from adult rats and transfer to a culture dish containing Dulbecco's Modified Eagle Medium (DMEM).

  • Mechanically and enzymatically dissociate the ganglia using a combination of collagenase and dispase.

  • Plate the dissociated neurons on poly-D-lysine coated coverslips and culture overnight.

Electrophysiological Recording:

  • Transfer a coverslip with adherent DRG neurons to a recording chamber on an inverted microscope.

  • Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

  • Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, and 4 ATP-Mg (pH adjusted to 7.2 with KOH).

  • Establish a whole-cell patch-clamp configuration.

  • Hold the neuron at a membrane potential of -60 mV.

  • Apply a solution containing capsaicin (e.g., 1 µM) to elicit an inward current.

  • After a stable baseline response is established, co-apply capsaicin with varying concentrations of this compound.

  • Measure the peak inward current in the presence and absence of this compound to determine the percentage of inhibition and calculate the IC₅₀ value.[4][5]

In Vitro: Calcium Influx Assay in TRPV1-Expressing CHO Cells

This protocol outlines a fluorescence-based assay to measure the inhibition of agonist-induced calcium influx by this compound in Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1.

Cell Preparation:

  • Plate CHO cells stably expressing human TRPV1 in black-walled, clear-bottom 96-well plates and culture until confluent.

  • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Calcium Imaging:

  • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in a solution containing the dye for 1 hour at 37°C.[6]

  • Wash the cells to remove excess dye.

  • Use a fluorescence imaging plate reader (e.g., FLIPR™ or FlexStation) to measure baseline fluorescence.

  • Add a solution containing a TRPV1 agonist (e.g., capsaicin or an acidic buffer) with or without pre-incubation of this compound.

  • Monitor the change in fluorescence intensity over time, which corresponds to the influx of calcium.

  • Calculate the percentage of inhibition of the agonist-induced calcium response by this compound to determine its IC₅₀.[7][8]

In Vivo: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This protocol describes the induction of inflammatory thermal hyperalgesia in rats using CFA and the assessment of the analgesic effect of this compound.[9][10][11]

Induction of Inflammation:

  • Anesthetize adult male Sprague-Dawley rats.

  • Inject 100 µL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the plantar surface of one hind paw.[12]

  • Allow inflammation and hyperalgesia to develop over 24-48 hours.

Assessment of Thermal Hyperalgesia:

  • Use a plantar test apparatus to measure the paw withdrawal latency to a radiant heat source.

  • Establish a baseline withdrawal latency before CFA injection.

  • At various time points after CFA injection, administer this compound orally at different doses.

  • Measure the paw withdrawal latency at specified times after drug administration.

  • An increase in the withdrawal latency compared to vehicle-treated animals indicates an anti-hyperalgesic effect.

  • Calculate the ED₅₀, the dose at which this compound produces a 50% reversal of thermal hyperalgesia.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the workflows of the experimental protocols.

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_antagonist Pharmacological Intervention cluster_neuron Sensory Neuron cluster_downstream Downstream Effects Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activation Heat Heat (>42°C) Heat->TRPV1 Activation Acid Acid (H+) Acid->TRPV1 Activation This compound This compound This compound->TRPV1 Antagonism Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Depolarization->Neuropeptide_Release Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation Experimental_Workflow_In_Vitro cluster_patch_clamp Whole-Cell Patch-Clamp cluster_calcium_assay Calcium Influx Assay DRG_Isolation Isolate DRG Neurons Patch_Clamp Establish Whole-Cell Configuration DRG_Isolation->Patch_Clamp Capsaicin_Application Apply Capsaicin Patch_Clamp->Capsaicin_Application V116517_Application Co-apply this compound Capsaicin_Application->V116517_Application Current_Measurement Measure Inward Current V116517_Application->Current_Measurement IC50_Calculation_PC Calculate IC₅₀ Current_Measurement->IC50_Calculation_PC CHO_Culture Culture TRPV1-CHO Cells Dye_Loading Load with Fluo-4 AM CHO_Culture->Dye_Loading Agonist_V116517_Addition Add Agonist +/- this compound Dye_Loading->Agonist_V116517_Addition Fluorescence_Reading Read Fluorescence Agonist_V116517_Addition->Fluorescence_Reading IC50_Calculation_Ca Calculate IC₅₀ Fluorescence_Reading->IC50_Calculation_Ca Experimental_Workflow_In_Vivo cluster_cfa_model CFA Model of Inflammatory Pain Baseline_Testing Baseline Thermal Sensitivity Testing CFA_Injection Inject CFA into Rat Hind Paw Baseline_Testing->CFA_Injection Hyperalgesia_Development Allow Hyperalgesia to Develop CFA_Injection->Hyperalgesia_Development V116517_Administration Administer this compound (PO) Hyperalgesia_Development->V116517_Administration Post_Treatment_Testing Post-Treatment Thermal Sensitivity Testing V116517_Administration->Post_Treatment_Testing ED50_Calculation Calculate ED₅₀ Post_Treatment_Testing->ED50_Calculation

References

V116517: A Technical Overview of Oral Bioavailability and Pharmacokinetics in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the oral bioavailability and pharmacokinetic profile of V116517, a potent and orally active antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). The data presented herein is primarily derived from preclinical studies in rat models, offering critical insights for further drug development and research applications.

Executive Summary

This compound demonstrates high oral bioavailability and a distinct pharmacokinetic profile in rats. Following oral administration, the compound is well-absorbed, reaching significant plasma concentrations. This document summarizes the key pharmacokinetic parameters, details the experimental methodologies typically employed in such studies, and provides visual representations of the experimental workflow.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of this compound in rats have been characterized following both oral and intravenous administration to determine its absolute oral bioavailability and disposition characteristics.

Oral Administration

Following a single oral dose of 3 mg/kg, this compound exhibits the following pharmacokinetic parameters:

ParameterValueUnit
Maximum Plasma Concentration (Cmax) 1380ng/mL
Oral Bioavailability 74%

Table 1: Pharmacokinetic parameters of this compound in rats after a 3 mg/kg oral administration.[1]

Intravenous Administration

A single 1 mg/kg intravenous dose was administered to assess the compound's distribution and clearance properties:

ParameterValueUnit
Terminal Elimination Half-life (t½) 3.3hours
Plasma Clearance 0.24L/h/kg
Volume of Distribution 0.68L/kg

Table 2: Pharmacokinetic parameters of this compound in rats after a 1 mg/kg intravenous administration.[1]

Experimental Protocols

While the specific, detailed experimental protocols for the this compound studies are not fully available in the public domain, this section outlines a representative methodology for conducting such pharmacokinetic studies in rats, based on established practices.

Animal Models and Housing
  • Species/Strain: Male Sprague-Dawley rats are commonly used.

  • Acclimation: Animals are acclimated to the laboratory environment for a minimum of one week prior to the study.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water. A fasting period may be implemented before dosing.

Dosing and Administration
  • Oral Administration: this compound is administered via oral gavage. The compound is typically formulated in a suitable vehicle to ensure solubility and stability.

  • Intravenous Administration: For intravenous studies, the compound is dissolved in a sterile, biocompatible vehicle and administered, often via a cannulated vein.

Blood Sample Collection
  • Time Points: Blood samples are collected at predetermined time points post-dosing to accurately profile the plasma concentration-time curve.

  • Collection Method: Blood is typically collected from a cannulated vessel or via sparse sampling from sites such as the tail vein.

  • Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound in plasma.

  • Sample Preparation: Plasma samples undergo a protein precipitation step, followed by extraction of the analyte.

  • Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system for separation on a suitable column.

  • Mass Spectrometry: The analyte is detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

  • Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

Experimental Workflow for Pharmacokinetic Studies

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis acclimation Animal Acclimation fasting Fasting acclimation->fasting oral Oral Gavage (PO) fasting->oral iv Intravenous (IV) fasting->iv blood_collection Serial Blood Collection oral->blood_collection iv->blood_collection centrifugation Plasma Separation blood_collection->centrifugation storage Sample Storage (-80°C) centrifugation->storage extraction Sample Extraction storage->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

Caption: Workflow for a typical pharmacokinetic study in rats.

Logical Flow of Bioanalytical Method

G plasma Rat Plasma Sample precip Protein Precipitation plasma->precip extract Analyte Extraction precip->extract hplc HPLC Separation extract->hplc msms MS/MS Detection (MRM) hplc->msms quant Quantification msms->quant

Caption: Key steps in the bioanalytical quantification of this compound.

Conclusion

This compound displays favorable pharmacokinetic properties in rats, including high oral bioavailability, which supports its potential as an orally administered therapeutic agent. The data summarized in this guide provides a foundational understanding for researchers and professionals involved in the development of TRPV1 antagonists for pain and other indications. Further studies are warranted to fully elucidate the metabolic pathways and potential for drug-drug interactions.

References

The Intricate Dance of Structure and Activity: A Technical Guide to Tetrahydropyridinecarboxamide TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, plays a pivotal role in pain perception, inflammation, and temperature regulation. Its activation by various stimuli, including capsaicin (the pungent component of chili peppers), heat, and protons, makes it a compelling target for the development of novel analgesic agents. Among the diverse chemical scaffolds explored, tetrahydropyridinecarboxamides have emerged as a promising class of potent and selective TRPV1 antagonists. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering valuable insights for the design and development of next-generation TRPV1-targeted therapeutics.

Core Structure-Activity Relationships

The quintessential tetrahydropyridinecarboxamide scaffold consists of a central tetrahydropyridine ring, a carboxamide linker, and two key aromatic moieties. The SAR of this class of antagonists is dictated by the nature and substitution patterns on these components.

The Tetrahydropyridine Core and its Pyridyl Substituent

The 4-pyridyl substituent on the tetrahydropyridine ring is a critical determinant of antagonist potency. Modifications to this pyridyl ring have a profound impact on the interaction with the TRPV1 channel.

Table 1: SAR of the 4-Pyridyl Substituent on the Tetrahydropyridine Ring

CompoundR1R2R3Capsaicin IC50 (nM)Acid IC50 (nM)
1 HHH150250
2 ClHH3050
3 HClH>1000>1000
4 ClOMeH510
5 ClHOH2540
6 ClHCH₂OH1525
7 ClH(S)-CH(OH)CH₂OH25

Data compiled from publicly available research.[1]

As evidenced in Table 1, a chlorine atom at the R1 position of the pyridyl ring generally enhances potency (compare compound 1 and 2 ). Interestingly, the position of this chloro substituent is crucial, as moving it to the R2 position (compound 3 ) leads to a significant loss of activity. Further optimization through the introduction of a methoxy group at the R2 position alongside the R1 chloro substituent (compound 4 ) results in a highly potent antagonist. Moreover, the introduction of small, polar substituents at the R3 position, particularly those capable of hydrogen bonding, is well-tolerated and can even improve potency. The dihydroxyethyl group in compound 7 , especially in the (S)-configuration, affords one of the most potent compounds in this series.

The Carboxamide and the N-Pyridyl Moiety

The carboxamide linker and the N-pyridyl moiety also play a crucial role in modulating the antagonist activity. The nature of the substituent on the N-pyridyl ring significantly influences the overall pharmacological profile.

Table 2: SAR of the N-Pyridyl Substituent

CompoundR4Capsaicin IC50 (nM)Acid IC50 (nM)
7a H5080
7b CF₃25
7c OCF₃815
7d CN1020
7e Br1222

Data represents compounds with the core structure of compound 7 from Table 1, with variations at the R4 position of the N-pyridyl ring. Data compiled from publicly available research.

The data in Table 2 clearly demonstrates that electron-withdrawing groups on the N-pyridyl ring are favorable for potent TRPV1 antagonism. A trifluoromethyl (CF₃) group at the R4 position (compound 7b ) yields the highest potency in this series. Other electron-withdrawing groups like trifluoromethoxy (OCF₃) and cyano (CN) also confer good activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of tetrahydropyridinecarboxamide TRPV1 antagonists.

In Vitro Antagonist Activity Assessment: Capsaicin- and Acid-Induced Calcium Influx Assay

This assay is fundamental for determining the potency of TRPV1 antagonists by measuring their ability to inhibit the influx of calcium into cells expressing the TRPV1 channel upon stimulation with capsaicin or a drop in pH.

1. Cell Culture and Plating:

  • Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 (hTRPV1) are cultured in F-12K medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 400 µg/mL G418.

  • Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified incubator.

2. Dye Loading:

  • The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

3. Compound Addition and Incubation:

  • Test compounds (tetrahydropyridinecarboxamide derivatives) are serially diluted to various concentrations.

  • The diluted compounds are added to the cell plates and incubated for 15 minutes at room temperature to allow for binding to the TRPV1 channel.

4. Agonist Stimulation and Signal Detection:

  • The plates are placed in a Fluorometric Imaging Plate Reader (FLIPR).

  • Baseline fluorescence is recorded before the addition of an agonist.

  • For the capsaicin-induced assay, an EC₈₀ concentration of capsaicin is added to the wells.

  • For the acid-induced assay, an acidic buffer (pH 5.5) is added to the wells.

  • The change in fluorescence, indicative of intracellular calcium concentration, is monitored for 2-3 minutes.

5. Data Analysis:

  • The antagonist effect is calculated as the percentage of inhibition of the agonist-induced calcium influx.

  • IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Pharmacokinetic Studies in Rats

Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.

1. Animal Model:

  • Male Sprague-Dawley rats are used for these studies.

2. Compound Administration:

  • For intravenous (IV) administration, the compound is formulated in a suitable vehicle (e.g., a mixture of saline, PEG400, and ethanol) and administered as a bolus dose into the tail vein.

  • For oral (PO) administration, the compound is formulated in a vehicle like 0.5% methylcellulose and administered by oral gavage.

3. Blood Sampling:

  • Blood samples are collected from the jugular vein at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation and Analysis:

  • Plasma is separated by centrifugation.

  • The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

5. Pharmacokinetic Parameter Calculation:

  • Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F) are calculated using non-compartmental analysis software.

Visualizing the Science

To better understand the complex biological and experimental processes involved, the following diagrams have been generated using Graphviz.

TRPV1 Signaling Pathway

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane cluster_stimuli Stimuli cluster_cellular_response Cellular Response TRPV1 TRPV1 Channel Ca_influx Ca2+ Influx TRPV1->Ca_influx Opens Capsaicin Capsaicin Capsaicin->TRPV1 Activates Heat Heat (>43°C) Heat->TRPV1 Activates Protons Protons (H+) Protons->TRPV1 Activates Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Antagonist Tetrahydropyridinecarboxamide Antagonist Antagonist->TRPV1 Blocks

Caption: TRPV1 signaling pathway and the mechanism of antagonist action.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Design Compound Design (SAR-driven) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Screening (TRPV1 Antagonist Assay) Purification->In_Vitro Potency Determine IC50 In_Vitro->Potency Selectivity Selectivity Assays Potency->Selectivity In_Vivo_PK In Vivo PK Studies (Rat) Selectivity->In_Vivo_PK Promising Compounds Efficacy In Vivo Efficacy Models (Pain Models) In_Vivo_PK->Efficacy Lead_Candidate Lead Candidate Selection Efficacy->Lead_Candidate Lead_Candidate->Design Iterative Optimization

Caption: A typical experimental workflow for SAR-driven drug discovery.

Logical Relationship of Tetrahydropyridinecarboxamide SAR

SAR_Logic cluster_core Core Scaffold cluster_substituents Key Substituents cluster_properties Favorable Properties for High Potency Core Tetrahydropyridine- carboxamide Pyridyl_Sub 4-Pyridyl Substituent (on Tetrahydropyridine) Core->Pyridyl_Sub N_Pyridyl_Sub N-Pyridyl Substituent (on Carboxamide) Core->N_Pyridyl_Sub Pyridyl_Props R1: Cl R3: Small, polar H-bond donors Pyridyl_Sub->Pyridyl_Props influences N_Pyridyl_Props R4: Electron-withdrawing group (e.g., CF3) N_Pyridyl_Sub->N_Pyridyl_Props influences

Caption: Logical relationship of key structural features and antagonist potency.

Conclusion

The structure-activity relationship of tetrahydropyridinecarboxamide TRPV1 antagonists is a well-defined and compelling area of medicinal chemistry. The potency of these compounds can be finely tuned through systematic modifications of the pyridyl substituents on the core scaffold. The data presented herein highlights the critical importance of specific substitution patterns, such as the presence of a chloro group on the 4-pyridyl ring and an electron-withdrawing group on the N-pyridyl moiety, for achieving high antagonist activity. This in-depth guide, with its detailed data tables, experimental protocols, and clear visualizations, serves as a valuable resource for researchers dedicated to the discovery and development of novel and effective TRPV1-targeted therapies for pain and other related disorders. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in pain management.

References

Methodological & Application

V116517: In Vitro Assays for a Potent and Selective TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

V116517 is a potent, orally active antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is a key integrator of noxious stimuli, including heat, protons (low pH), and the pungent compound from chili peppers, capsaicin. Its role in pain and neurogenic inflammation makes it a significant target for the development of novel analgesics. This compound has demonstrated potent inhibitory activity against both capsaicin- and acid-induced activation of native TRPV1 in rat dorsal root ganglion (DRG) neurons.[1] Furthermore, it exhibits high selectivity for TRPV1 over other related TRP channels.[1]

This document provides detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound and similar TRPV1 antagonists. These assays are essential for determining potency, selectivity, and mechanism of action.

Data Presentation

The following table summarizes the quantitative data for this compound's in vitro activity.

Assay TypeCell TypeActivatorParameterValue (nM)
ElectrophysiologyRat Dorsal Root Ganglion (DRG) NeuronsCapsaicinIC50423.2[1]
ElectrophysiologyRat Dorsal Root Ganglion (DRG) NeuronsAcid (pH 5)IC50180.3[1]
Selectivity AssayRecombinant cell linesN/APotency against TRPV3 and TRPV4No significant activity up to 10 µM[1]

Signaling Pathway

TRPV1 is a crucial component of the pain signaling pathway. Its activation by various noxious stimuli leads to the influx of cations, primarily Ca2+ and Na+, into sensory neurons. This influx depolarizes the neuron, triggering the generation and propagation of action potentials to the central nervous system, which is ultimately perceived as pain. This compound acts by blocking this channel, thereby inhibiting the initial signaling cascade.

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Space Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Heat Heat (>42°C) Heat->TRPV1 Activates Acid Acid (H+) Acid->TRPV1 Activates Cations Cation Influx (Ca2+, Na+) TRPV1->Cations Opens Depolarization Depolarization Cations->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal This compound This compound (Antagonist) This compound->TRPV1 Blocks

TRPV1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for standard in vitro assays used to characterize TRPV1 antagonists like this compound.

Calcium Influx Assay Using a Fluorescent Plate Reader (FLIPR)

This high-throughput assay measures the ability of a compound to inhibit TRPV1-mediated increases in intracellular calcium.

Workflow Diagram:

Calcium_Influx_Workflow A Seed CHO-hTRPV1 cells in 96-well plates B Incubate cells with Fluo-4 AM calcium indicator A->B C Add this compound (or vehicle) at various concentrations B->C D Add TRPV1 agonist (e.g., Capsaicin) C->D E Measure fluorescence change using FLIPR D->E F Data Analysis: Calculate IC50 E->F

References

Application Notes and Protocols for V116517 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

V116517 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key player in pain and inflammation pathways.[1][2] It is an orally active compound investigated for its potential in managing pain.[1][3] Proper handling and dissolution are critical for obtaining reliable and reproducible results in in vitro cell culture experiments. These notes provide detailed protocols for the solubilization, storage, and application of this compound for cell-based assays.

Compound Information and Solubility

Successful cell culture experiments begin with the correct preparation of the compound. This compound is a small organic molecule that, like many inhibitors, has limited solubility in aqueous solutions but is soluble in organic solvents.[4]

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource
Molecular Formula C₁₉H₁₈ClF₃N₄O₃[4]
Molecular Weight 442.82 g/mol [4]
CAS Number 1073616-61-1[1]
Primary Solvent Dimethyl sulfoxide (DMSO)[4]
Aqueous Solubility Low / Insoluble[5][6]
Storage (Powder) -20°C for up to 3 years[6][7]
Storage (Solvent) -80°C for up to 1 year[7]

Experimental Protocols

It is standard practice to prepare a high-concentration stock solution in an organic solvent like DMSO, which can be stored for long periods and diluted to final concentrations for experiments.[5][6]

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Pre-handling: Before opening, gently tap the vial of this compound powder to ensure all contents are at the bottom.[6]

  • Calculation: Determine the required volume of DMSO to achieve a desired stock concentration (e.g., 10 mM).

    • Volume (L) = Mass (g) / (Concentration (mol/L) x Molecular Weight ( g/mol ))

    • Example for 1 mg of this compound to make a 10 mM stock:

      • Mass = 0.001 g

      • Concentration = 0.010 mol/L

      • Molecular Weight = 442.82 g/mol

      • Volume = 0.001 / (0.010 x 442.82) = 0.0002258 L = 225.8 µL

  • Dissolution: Add the calculated volume of sterile DMSO to the vial of this compound.

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is difficult, brief warming in a 37°C water bath or sonication can be employed.[8]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[6][9] Store these aliquots at -20°C or -80°C, protected from light.[7][9]

The concentrated stock solution must be diluted in cell culture medium to the final desired concentration immediately before treating cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

Procedure:

  • Determine Final Concentration: Decide on the range of final concentrations needed for your experiment (e.g., 0.01 µM to 10 µM).[9]

  • Serial Dilution (Recommended): To avoid precipitation, it is best to perform an intermediate dilution step before adding the compound to the final volume of cell culture medium.[5]

  • Final Dilution: Add the diluted this compound solution to the pre-warmed cell culture medium to achieve the final concentration. Mix gently by pipetting or inverting the tube.

    • Example for 1 µM final concentration from a 10 mM stock (1:10,000 dilution):

      • Add 1 µL of 10 mM stock to 10 mL of culture medium.

  • Vehicle Control: It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, typically below 0.5% to avoid solvent toxicity.[5][9]

  • Application: Remove the old medium from your cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

Mechanism of Action and Experimental Workflow

This compound functions by antagonizing the TRPV1 channel, an ion channel activated by stimuli such as heat, acid, and capsaicin.[1] In a cellular context, this antagonism blocks the influx of cations (primarily Ca²⁺), thereby inhibiting downstream signaling events associated with pain and inflammation.

V116517_Signaling_Pathway cluster_membrane Cell Membrane cluster_stimuli cluster_inhibitor cluster_downstream TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Allows Capsaicin Capsaicin Capsaicin->TRPV1 Activates Heat Heat / Acid Heat->TRPV1 Activates This compound This compound This compound->TRPV1 Blocks Signaling Pain/Inflammation Signaling Ca_Influx->Signaling Initiates

Figure 1. this compound mechanism of action on the TRPV1 signaling pathway.

The following workflow outlines the key steps for conducting a cell-based assay with this compound.

V116517_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Dissolve this compound in DMSO (Stock) C 3. Prepare Working Solutions (Dilute Stock in Medium) A->C B 2. Culture Cells to Desired Confluency D 4. Treat Cells with this compound & Vehicle Control B->D C->D E 5. Incubate for Defined Period D->E F 6. Apply Stimulus (e.g., Capsaicin) E->F G 7. Perform Assay (e.g., Calcium Imaging, Cytotoxicity) F->G

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of V116517, a potent and selective TRPV1 antagonist, in various rodent models of pain. The data presented is intended to guide researchers in designing and executing experiments to evaluate the analgesic efficacy of this compound.

Mechanism of Action

This compound is a potent, orally active antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor, also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It is a key integrator of noxious stimuli, including heat, protons (low pH), and endogenous inflammatory mediators. Activation of TRPV1 leads to the influx of cations, depolarization of the neuron, and the transmission of pain signals. In inflammatory conditions, various signaling pathways, including those involving Protein Kinase A (PKA) and Protein Kinase C (PKC), can sensitize TRPV1, lowering its activation threshold and contributing to hyperalgesia. By blocking the TRPV1 receptor, this compound effectively inhibits the transduction of pain signals at the peripheral nerve endings.

Recommended Dosage of this compound in Rodent Pain Models

The following table summarizes the recommended oral (PO) dosage of this compound in a key inflammatory pain model in rats.

Pain ModelSpeciesRoute of AdministrationEffective Dose (ED₅₀)Endpoint Measured
Complete Freund's Adjuvant (CFA)-Induced PainRatOral (PO)2 mg/kgThermal Hyperalgesia

Further dose-ranging studies are recommended for other pain models and different species.

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a robust and persistent inflammatory state, characterized by thermal hyperalgesia and mechanical allodynia, mimicking chronic inflammatory pain conditions.

Materials:

  • This compound

  • Complete Freund's Adjuvant (CFA)

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Tuberculin syringes with 27-gauge needles

  • Oral gavage needles

  • Thermal plantar testing apparatus (e.g., Hargreaves apparatus)

  • Von Frey filaments for mechanical allodynia assessment

Procedure:

  • Induction of Inflammation:

    • Acclimatize rats to the testing environment for at least 3 days prior to the experiment.

    • On Day 0, briefly anesthetize the rats (e.g., with isoflurane).

    • Inject 100 µL of CFA into the plantar surface of the right hind paw.

    • Allow the animals to recover in their home cages. Inflammation and hypersensitivity will develop over the next 24-48 hours.

  • Drug Administration:

    • Prepare a suspension of this compound in the chosen vehicle.

    • On the day of testing (e.g., Day 3 post-CFA injection), administer this compound or vehicle orally via gavage at the desired dose (e.g., a dose range including 2 mg/kg).

    • A typical administration volume is 5-10 mL/kg.

  • Assessment of Thermal Hyperalgesia:

    • At a predetermined time point after drug administration (e.g., 1, 2, 4, and 6 hours), place the rat in the thermal plantar testing apparatus.

    • Apply a radiant heat source to the plantar surface of the inflamed paw.

    • Record the paw withdrawal latency (in seconds). A shortened latency in the CFA-injected paw compared to baseline indicates thermal hyperalgesia.

    • An increase in paw withdrawal latency following this compound treatment indicates an analgesic effect. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Assessment of Mechanical Allodynia (Optional):

    • Place the rat on an elevated mesh platform and allow it to acclimate.

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the inflamed paw.

    • Determine the paw withdrawal threshold, which is the lowest force that elicits a brisk withdrawal response. A decrease in the withdrawal threshold indicates mechanical allodynia.

    • An increase in the paw withdrawal threshold after this compound treatment suggests an anti-allodynic effect.

Capsaicin-Induced Acute Pain and Hypersensitivity Model

This model is useful for evaluating the acute antinociceptive effects of TRPV1 antagonists against a direct agonist.

Materials:

  • This compound

  • Capsaicin solution (e.g., 0.1-1% in saline with a small amount of ethanol and Tween 80 to aid dissolution)

  • Vehicle for this compound

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Syringes and needles for subcutaneous injection and oral gavage

  • Observation chambers

Procedure:

  • Drug Administration:

    • Administer this compound or vehicle orally via gavage at the desired doses.

  • Induction of Pain Behavior:

    • At a set time after drug administration (e.g., 60 minutes), inject a small volume (e.g., 20-50 µL) of capsaicin solution into the plantar surface of the hind paw.

  • Behavioral Assessment:

    • Immediately after capsaicin injection, place the rat in an observation chamber.

    • Record the cumulative time spent licking, flinching, or lifting the injected paw over a defined period (e.g., 5-15 minutes).

    • A reduction in these pain-related behaviors in the this compound-treated group compared to the vehicle group indicates an analgesic effect.

Ultraviolet B (UV-B)-Induced Hypersensitivity Model

This model mimics sunburn-induced pain and is a translational model of inflammatory hyperalgesia.

Materials:

  • This compound

  • Vehicle for this compound

  • UV-B light source

  • Anesthesia (e.g., isoflurane)

  • Shielding to expose only the desired skin area

  • Thermal plantar testing apparatus

  • Von Frey filaments

Procedure:

  • Induction of UV-B Inflammation:

    • Anesthetize the rat.

    • Expose a defined area of the plantar surface of the hind paw to a controlled dose of UV-B radiation. The dose will need to be calibrated for the specific UV-B source to induce erythema and hypersensitivity without causing severe burns.

    • Hypersensitivity typically develops over 24-48 hours.

  • Drug Administration:

    • At the peak of hypersensitivity (e.g., 48 hours post-UV-B), administer this compound or vehicle orally.

  • Behavioral Assessment:

    • Assess thermal hyperalgesia and mechanical allodynia at various time points after drug administration, as described in the CFA model protocol.

Visualizations

V116517_Experimental_Workflow cluster_model Pain Model Induction cluster_treatment Treatment cluster_assessment Behavioral Assessment cfa CFA Injection drug Oral Administration of this compound or Vehicle cfa->drug capsaicin Capsaicin Injection capsaicin->drug uvb UV-B Exposure uvb->drug thermal Thermal Hyperalgesia (Hargreaves Test) drug->thermal mechanical Mechanical Allodynia (von Frey Test) drug->mechanical

Caption: Experimental workflow for evaluating this compound in rodent pain models.

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_sensitizers Inflammatory Mediators cluster_intracellular Intracellular Signaling heat Heat (>43°C) trpv1 TRPV1 Channel heat->trpv1 protons Protons (H+) protons->trpv1 capsaicin Capsaicin capsaicin->trpv1 bradykinin Bradykinin pkc PKC bradykinin->pkc prostaglandins Prostaglandins pka PKA prostaglandins->pka ngf NGF ngf->pkc pka->trpv1 Phosphorylation (Sensitization) pkc->trpv1 Phosphorylation (Sensitization) ca_influx Ca2+/Na+ Influx trpv1->ca_influx This compound This compound This compound->trpv1 Antagonism depolarization Neuronal Depolarization ca_influx->depolarization pain_signal Pain Signal Transmission depolarization->pain_signal

Application Notes and Protocols: V116517 in the Complete Freund's Adjuvant (CFA) Inflammatory Pain Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammatory pain is a major clinical challenge, arising from tissue injury, infection, or autoimmune disorders. Preclinical research relies on robust animal models to investigate the underlying mechanisms and to screen novel analgesic compounds. The Complete Freund's Adjuvant (CFA) induced inflammatory pain model is a widely used and well-characterized model that mimics key aspects of persistent inflammatory pain in humans, such as thermal hyperalgesia and mechanical allodynia.[1][2][3]

V116517 is a potent, orally active, and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[4] The TRPV1 channel is a critical molecular sensor for noxious heat and various inflammatory mediators, making it a key target for the development of new pain therapies.[5][6][7] These application notes provide detailed protocols for the administration and evaluation of this compound in the CFA-induced inflammatory pain model in rodents.

Mechanism of Action and Signaling

In the CFA model, tissue injury triggers the release of a host of inflammatory mediators, including protons, bradykinin, and prostaglandins.[7] These substances act on sensory nerve endings (nociceptors) and lead to the sensitization and activation of TRPV1 channels.[7] The activation of these non-selective cation channels results in depolarization of the neuronal membrane, generation of action potentials, and transmission of pain signals to the spinal cord and brain.[7][8] this compound exerts its analgesic effect by directly blocking the TRPV1 channel, thereby preventing its activation and sensitization by inflammatory stimuli and inhibiting the downstream pain signaling cascade.[4]

V116517_MoA cluster_0 Peripheral Tissue cluster_1 Nociceptor Terminal cluster_2 Central Nervous System CFA CFA Injection (Tissue Injury) Inflam Inflammatory Mediators (Protons, Bradykinin, etc.) CFA->Inflam Activation Channel Sensitization & Activation Inflam->Activation TRPV1 TRPV1 Channel Influx Na+/Ca2+ Influx TRPV1->Influx Opens This compound This compound This compound->TRPV1 Blocks Activation->TRPV1 Signal Action Potential Generation Influx->Signal SpinalCord Signal to Spinal Cord Signal->SpinalCord Pain Pain Perception (in Brain) SpinalCord->Pain

Caption: this compound blocks inflammatory pain signaling at the TRPV1 channel.

Data Presentation

Quantitative data for this compound demonstrates its efficacy and favorable pharmacokinetic profile in preclinical species.

Table 1: In Vivo Efficacy of this compound

Model Species Endpoint Route of Administration Efficacy (ED₅₀) Citation

| CFA Inflammatory Pain | Rat | Reversal of Thermal Hyperalgesia | Oral (PO) | 2 mg/kg |[4] |

Table 2: Pharmacokinetic Properties of this compound

Species Oral Bioavailability (%) Cₘₐₓ (ng/mL) at 3 mg/kg PO Brain-to-Plasma Ratio (at 3h) Citation
Rat 74% 1380 0.09 [4]
Dog 100% 1120 Not Reported [4]

| Monkey | 107% | 459 | Not Reported |[4] |

Experimental Workflow and Protocols

A typical experimental workflow involves acclimatizing the animals, establishing a baseline pain threshold, inducing inflammation with CFA, administering the test compound (this compound), and subsequently measuring the pain response over time.

experimental_workflow start Start: Acclimatize Animals (e.g., 7 days) baseline Day 0: Baseline Behavioral Testing (Thermal & Mechanical Thresholds) start->baseline cfa_injection Day 0: Induce Inflammation (Intraplantar CFA Injection) baseline->cfa_injection inflammation Day 1-7: Inflammatory Pain Develops cfa_injection->inflammation treatment Post-CFA: Administer this compound (PO) or Vehicle Control inflammation->treatment post_testing Post-Treatment: Behavioral Testing at Multiple Time Points (e.g., 1, 2, 4, 6 hours) treatment->post_testing analysis Data Collection & Analysis post_testing->analysis end End analysis->end

Caption: General experimental workflow for evaluating this compound in the CFA model.

Materials and Reagents
  • This compound

  • Complete Freund's Adjuvant (CFA), containing 1 mg/mL heat-killed Mycobacterium tuberculosis

  • Sterile Saline (0.9% NaCl)

  • Vehicle for this compound (e.g., 0.5% methylcellulose in water)

  • Isoflurane or other suitable anesthetic

  • Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)

  • Oral gavage needles

Animal Models
  • Species: Male Sprague Dawley (SD) rats or C57BL/6 mice are commonly used.[1][3]

  • Weight: Rats (250-300g), Mice (20-25g).

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. To prevent additional discomfort, animals injected with CFA in the paw should be housed on soft bedding.

Protocol 1: Induction of Inflammatory Pain with CFA

This protocol establishes a persistent inflammatory state in the hind paw.

  • Preparation: Vigorously vortex the vial of CFA to ensure the mycobacteria are fully resuspended.

  • Anesthesia: Briefly anesthetize the animal using isoflurane to ensure it is immobilized and does not experience distress during the injection.

  • Injection: Draw the appropriate volume of CFA into a sterile syringe.

    • For Rats: Inject 100 µL of CFA subcutaneously into the plantar surface of the left hind paw.[1]

    • For Mice: Inject 10-20 µL of CFA subcutaneously into the plantar surface of the left hind paw.[3]

  • Recovery: Allow the animal to recover from anesthesia in its home cage.

  • Development of Inflammation: Inflammation, characterized by paw edema, erythema, and hypersensitivity, will develop over the next 24 hours and persist for several days to weeks.[1] Behavioral testing is typically performed starting 24 hours after CFA injection.

Protocol 2: Administration of this compound

This compound is orally bioavailable and administered via gavage.[4]

  • Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Dosing: Administer the this compound suspension or vehicle control to the animals via oral gavage. The volume is typically 5-10 mL/kg for rats and 10 mL/kg for mice.

  • Timing: The compound is typically administered 24 hours or more after the CFA injection, once inflammatory hyperalgesia has been established. Behavioral testing should be conducted at various time points after dosing (e.g., 1, 2, 4, and 6 hours) to capture the Cₘₐₓ and duration of action.

Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Test)

This test measures the latency to withdraw the paw from a radiant heat source.

  • Acclimatization: Place the animal in a plexiglass chamber on a heated glass floor (e.g., 30°C) and allow it to acclimate for at least 15-20 minutes.

  • Testing: Position the radiant heat source directly beneath the plantar surface of the CFA-injected paw.

  • Measurement: Activate the heat source and start a timer. The timer stops automatically when the animal withdraws its paw. This paw withdrawal latency (PWL) is recorded.

  • Cut-off: A cut-off time (e.g., 20-30 seconds) must be used to prevent tissue damage.

  • Replicates: Repeat the measurement 2-3 times for each paw, with at least 5 minutes between measurements, and average the values.

Protocol 4: Assessment of Mechanical Allodynia (von Frey Test)

This test measures the paw withdrawal threshold in response to a mechanical stimulus.

  • Acclimatization: Place the animal on an elevated wire mesh platform and cover it with a plexiglass chamber. Allow the animal to acclimate for 15-20 minutes.

  • Testing: Apply calibrated von Frey filaments of increasing force to the plantar surface of the CFA-injected paw.

  • Measurement: Begin with a filament below the expected threshold and continue with filaments of increasing force until the animal withdraws its paw. A positive response is a brisk withdrawal or licking of the paw. The force at which the animal withdraws is recorded as the paw withdrawal threshold (PWT).

  • Method: The "up-down" method of Dixon is a highly reliable way to determine the 50% withdrawal threshold.

  • Replicates: Repeat the testing sequence as needed to confirm the threshold.

References

Application Notes and Protocols: V116517 for the Study of Capsaicin-Induced Hyperalgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsaicin, the pungent compound in chili peppers, is a well-established tool in pain research for inducing hyperalgesia, a state of heightened pain sensitivity. It selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling.[1][2][3] V116517 is a potent and orally active antagonist of the TRPV1 receptor, making it a valuable pharmacological tool for investigating the mechanisms of capsaicin-induced hyperalgesia and for the development of novel analgesic therapies.[4][5][6] These application notes provide detailed protocols for utilizing this compound in preclinical models of capsaicin-induced hyperalgesia, along with a summary of its pharmacological properties and a depiction of the relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and data interpretation.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterSpeciesValueReference
IC50 (Capsaicin-induced currents)Rat DRG neurons423.2 nM[4][6]
IC50 (Acid-induced currents)Rat DRG neurons180.3 nM[4][6]
ED50 (Thermal hyperalgesia reversal)Rat (CFA model)2 mg/kg (oral)[4][6]

Table 2: Pharmacokinetic Properties of this compound

ParameterRatDogMonkeyReference
Oral Bioavailability74%100%107%[4][6]
Cmax (3 mg/kg, oral)1380 ng/mL1120 ng/mL459 ng/mL[4][6]
Terminal Elimination Half-life (IV)3.3 h3.6 h18 h[4][6]

Table 3: Clinical Efficacy of this compound in Capsaicin-Induced Hyperalgesia (Human Volunteers)

EndpointTreatment (300 mg this compound)P-value vs. PlaceboReference
Heat Pain Detection ThresholdSignificantly increased< 0.0001[1][7]
Heat Pain Tolerance ThresholdSignificantly increased< 0.0001[1][7]
Capsaicin-induced Hyperalgesia (Heat Pain Detection)Significantly less hyperalgesia0.004[1][7]
Capsaicin-induced Hyperalgesia (Heat Pain Tolerance)Significantly less hyperalgesia< 0.0001[1][7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of capsaicin-induced hyperalgesia and the workflow for studying the effects of this compound.

G cluster_membrane Cell Membrane TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Activation Na_Ca_influx Na+ / Ca2+ Influx TRPV1_open->Na_Ca_influx Capsaicin Capsaicin Capsaicin->TRPV1 Binds to intracellular site This compound This compound (Antagonist) This compound->TRPV1 Competitive Antagonism Depolarization Neuronal Depolarization Na_Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Figure 1: Capsaicin-TRPV1 Signaling and this compound Inhibition.

G cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_assessment Assessment Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Baseline_Testing Baseline Nociceptive Testing (von Frey & Hargreaves) Animal_Acclimation->Baseline_Testing V116517_Admin This compound or Vehicle Administration (Oral Gavage) Baseline_Testing->V116517_Admin Capsaicin_Injection Intraplantar Capsaicin Injection V116517_Admin->Capsaicin_Injection Post_Treatment_Testing Post-Treatment Nociceptive Testing (von Frey & Hargreaves at various time points) Capsaicin_Injection->Post_Treatment_Testing Data_Analysis Data Analysis (Paw withdrawal threshold/latency) Post_Treatment_Testing->Data_Analysis

Figure 2: Experimental Workflow.

Experimental Protocols

Preparation of Capsaicin Solution for Intraplantar Injection

Materials:

  • Capsaicin powder (Sigma-Aldrich or equivalent)

  • 100% Ethanol

  • Tween 80

  • Sterile 0.9% Saline

Procedure:

  • Prepare a stock solution of capsaicin. A common method involves dissolving capsaicin in a vehicle of 10% ethanol, 10% Tween 80, and 80% saline.[8]

  • For a 1% capsaicin solution, dilute the stock solution accordingly with the same vehicle.[9]

  • Alternatively, for a specific dose of 10 µg in 50 µl, dissolve capsaicin in a vehicle of 5% Tween-80 in sterile, phosphate-buffered saline.[10] Another protocol suggests dissolving capsaicin in olive oil for intradermal injection.[11]

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Prepare fresh on the day of the experiment.

Note: The choice of vehicle and concentration may influence the inflammatory response. It is recommended to perform pilot studies to determine the optimal dose for inducing a consistent hyperalgesic response.

Capsaicin-Induced Hyperalgesia Model in Rats

Animals:

  • Male Sprague-Dawley rats (200-300 g) are commonly used.[12]

Procedure:

  • Acclimation: Acclimate the rats to the testing environment and equipment for at least 2-3 days prior to the experiment.

  • Baseline Measurement: Measure baseline mechanical and thermal sensitivity using the von Frey and Hargreaves tests, respectively.

  • This compound Administration: Administer this compound or vehicle orally via gavage. The timing of administration relative to capsaicin injection should be determined based on the pharmacokinetic profile of this compound to ensure peak plasma concentrations coincide with the hyperalgesia assessment.

  • Capsaicin Injection: Under brief isoflurane anesthesia, inject 10-50 µl of the capsaicin solution into the plantar surface of one hind paw.[13][14]

  • Post-Injection Assessment: At various time points post-capsaicin injection (e.g., 30 min, 1, 2, 4, and 24 hours), assess mechanical and thermal hyperalgesia.

Assessment of Mechanical Hyperalgesia (von Frey Test)

Equipment:

  • Von Frey filaments or an electronic von Frey apparatus.

  • Elevated wire mesh platform with individual animal enclosures.

Procedure:

  • Place the rat in the enclosure on the wire mesh platform and allow it to acclimate for at least 15 minutes.

  • Apply the von Frey filament to the plantar surface of the hind paw with increasing force until the filament bends or the animal withdraws its paw.[1][4][15]

  • The "up-down method" is a common approach to determine the 50% paw withdrawal threshold.

  • Record the force in grams that elicits a withdrawal response.

  • Repeat the measurement several times with at least a 5-minute interval between stimulations.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

Equipment:

  • Hargreaves apparatus (radiant heat source).

  • Glass-floored testing enclosures.

Procedure:

  • Place the rat in the enclosure on the glass platform and allow it to acclimate.

  • Position the radiant heat source under the plantar surface of the hind paw.

  • Activate the heat source and start the timer.

  • The timer stops automatically when the rat withdraws its paw.

  • Record the paw withdrawal latency in seconds.[2][9][10][13]

  • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

  • Repeat the measurement several times with at least a 5-minute interval between stimulations.

Conclusion

This compound is a well-characterized TRPV1 antagonist that serves as an effective tool for studying the mechanisms of capsaicin-induced hyperalgesia. The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate the analgesic potential of this compound and other TRPV1 modulators. The provided quantitative data and signaling pathway diagrams offer a comprehensive resource for researchers in the field of pain and drug development.

References

Application Notes and Protocols for Assessing the Effects of V116517 on Thermal Hyperalgesia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

V116517 is a potent and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 receptor, a non-selective cation channel, is a critical integrator of noxious thermal and chemical stimuli and plays a significant role in the development of thermal hyperalgesia associated with inflammatory conditions.[2][3] Activation of TRPV1 by stimuli such as heat (>42°C), capsaicin, and protons leads to the release of neurotransmitters that mediate pain and inflammation.[3][4] Consequently, antagonism of TRPV1 presents a promising therapeutic strategy for the management of pain.[2] this compound has demonstrated efficacy in preclinical models of inflammatory pain by reversing thermal hyperalgesia.[1] This document provides detailed protocols for assessing the effects of this compound on thermal hyperalgesia in rodent models.

Data Presentation

Table 1: In Vitro Activity of this compound [1]

AssaySpeciesCell TypeStimulusIC50 (nM)
TRPV1 InhibitionRatDRG NeuronsCapsaicin423.2
TRPV1 InhibitionRatDRG NeuronsAcid (pH 5)180.3

Table 2: In Vivo Efficacy of this compound in a Rat Model of Inflammatory Pain [1]

ModelOutcomeRoute of AdministrationED50 (mg/kg)
Complete Freund's Adjuvant (CFA)Reversal of Thermal HyperalgesiaOral (PO)2

Table 3: Pharmacokinetic Properties of this compound [1]

SpeciesRouteDose (mg/kg)Bioavailability (%)Cmax (ng/mL)T1/2 (h)
RatOral37413803.3
DogOral310011203.6
MonkeyOral310745918

Signaling Pathway

The TRPV1 receptor is a key component in the signaling pathway of thermal pain and hyperalgesia. In inflammatory conditions, various mediators are released, leading to the sensitization of TRPV1 channels. This sensitization lowers the threshold for activation by thermal stimuli, resulting in an exaggerated pain response (thermal hyperalgesia). This compound, as a TRPV1 antagonist, blocks this signaling cascade.

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_inflammation Inflammatory Mediators Heat Heat (>42°C) TRPV1 TRPV1 Channel (on Nociceptive Neuron) Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Protons Protons (H+) Protons->TRPV1 PGE2 Prostaglandin E2 PGE2->TRPV1 sensitizes Bradykinin Bradykinin Bradykinin->TRPV1 sensitizes Neuron_Depolarization Neuron Depolarization (Ca2+ Influx) TRPV1->Neuron_Depolarization This compound This compound This compound->TRPV1 blocks Pain_Signal Pain Signal to CNS Neuron_Depolarization->Pain_Signal Thermal_Hyperalgesia Thermal Hyperalgesia Pain_Signal->Thermal_Hyperalgesia

TRPV1 signaling pathway in thermal hyperalgesia and its inhibition by this compound.

Experimental Protocols

Two standard behavioral assays are detailed below to assess the efficacy of this compound in reversing thermal hyperalgesia in rodents: the Hargreaves test and the Hot Plate test.

Hargreaves Test (Plantar Test)

The Hargreaves test measures the latency of paw withdrawal to a focused beam of radiant heat, providing a sensitive measure of thermal nociception.[5][6][7]

Materials:

  • Hargreaves apparatus (e.g., Ugo Basile Plantar Test)

  • Plexiglas enclosures for rodents

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose in water)

  • Inflammatory agent (e.g., Complete Freund's Adjuvant - CFA)

  • Syringes and needles for injection

  • Animal scale

Procedure:

  • Animal Acclimation:

    • House the animals in a temperature and light-controlled environment with ad libitum access to food and water.

    • For at least two days prior to testing, habituate the animals to the experimental room and the Hargreaves apparatus for 30-60 minutes each day.[6]

  • Induction of Thermal Hyperalgesia (CFA Model):

    • Record baseline paw withdrawal latencies for both hind paws before any treatment.

    • Induce inflammation by injecting a small volume (e.g., 100 µL) of CFA into the plantar surface of one hind paw. The contralateral paw can serve as a control.

  • Drug Administration:

    • At a predetermined time post-CFA injection (e.g., 24 hours), administer this compound or vehicle orally (PO). A range of doses should be used to determine a dose-response relationship.

  • Behavioral Testing:

    • At various time points after drug administration (e.g., 30, 60, 120, and 240 minutes), place the animal in the Plexiglas enclosure on the glass floor of the Hargreaves apparatus.[8]

    • Allow the animal to acclimate for at least 15-20 minutes.[6]

    • Position the radiant heat source under the plantar surface of the paw.[5]

    • Activate the heat source and start the timer.

    • The timer stops automatically when the animal withdraws its paw.[5] Record this latency.

    • A cut-off time (e.g., 20-35 seconds) should be set to prevent tissue damage.[5][6]

    • Perform at least three measurements per paw at each time point, with a minimum of 5 minutes between measurements.[8]

  • Data Analysis:

    • Calculate the mean paw withdrawal latency for each animal at each time point.

    • Compare the latencies of the this compound-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Hot Plate Test

The hot plate test assesses the animal's response to a constant temperature surface, measuring the latency to nocifensive behaviors such as paw licking or jumping.[9][10]

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Plexiglas cylinder to confine the animal on the hot plate

  • This compound

  • Vehicle solution

  • Inflammatory agent (e.g., Carrageenan or PGE2)[11]

  • Syringes and needles for injection

  • Animal scale

Procedure:

  • Animal Acclimation:

    • Follow the same acclimation procedures as for the Hargreaves test.

  • Induction of Thermal Hyperalgesia:

    • Record baseline latencies before any treatment.

    • Induce inflammation by injecting an agent like carrageenan into the plantar surface of one hind paw.[11][12]

  • Drug Administration:

    • Administer this compound or vehicle orally at a set time after the induction of inflammation.

  • Behavioral Testing:

    • Set the hot plate temperature to a constant, noxious level (e.g., 51-55°C).[10][11]

    • At specified time points post-drug administration, place the animal on the hot plate within the Plexiglas cylinder.[10]

    • Start the timer immediately.

    • Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping.[9]

    • Stop the timer and record the latency to the first clear nocifensive response.

    • A cut-off time (e.g., 30-45 seconds) must be enforced to prevent injury.[10][13]

    • Remove the animal from the hot plate immediately after the response or at the cut-off time.

  • Data Analysis:

    • Calculate the mean response latency for each group at each time point.

    • Analyze the data using appropriate statistical methods to compare the drug-treated groups with the vehicle control group.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the effects of this compound on thermal hyperalgesia.

Experimental_Workflow cluster_prep Preparation Phase cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Analysis Phase Acclimation Animal Acclimation (≥ 2 days) Baseline Baseline Nociceptive Testing (Hargreaves or Hot Plate) Acclimation->Baseline Inflammation Induce Inflammation (e.g., CFA, Carrageenan) Baseline->Inflammation Drug_Admin Administer this compound or Vehicle (Oral) Inflammation->Drug_Admin Behavioral_Test Post-Treatment Nociceptive Testing (Multiple Time Points) Drug_Admin->Behavioral_Test Data_Analysis Data Analysis and Interpretation Behavioral_Test->Data_Analysis

General experimental workflow for assessing this compound effects.

Ethical Considerations: All animal procedures should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and with a commitment to minimizing animal suffering. The use of cut-off times in behavioral testing is mandatory to prevent tissue damage.[5][6]

References

Application of V116517 in Studying Acid-Induced Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-induced pain is a significant clinical issue associated with various pathological conditions, including inflammation, ischemia, and tissue injury. The sensation of pain in response to a decrease in pH is primarily mediated by the activation of acid-sensing ion channels (ASICs) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel expressed on nociceptive sensory neurons. V116517 is a potent and selective antagonist of the TRPV1 receptor. While TRPV1 is a polymodal channel activated by heat, capsaicin, and endogenous lipids, it is also directly gated by protons (H⁺), making it a crucial player in acid-induced nociception. This document provides detailed application notes and protocols for utilizing this compound as a pharmacological tool to investigate the role of TRPV1 in mediating acid-induced pain.

Scientific Background

Tissue acidosis, a hallmark of inflammation and injury, leads to the accumulation of extracellular protons, which can directly activate and sensitize sensory neurons. Two major classes of ion channels are implicated in this process:

  • Acid-Sensing Ion Channels (ASICs): These channels are primarily activated by rapid drops in extracellular pH and are involved in the initial, sharp pain sensation associated with acidosis.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): TRPV1 channels are also activated by protons, particularly at pH levels below 6.0.[1] Protons potentiate TRPV1 activation by other stimuli, such as heat, and can directly gate the channel, leading to a sustained, burning pain sensation.[2]

Studies have shown that TRPV1 and various ASIC subunits are often co-expressed in dorsal root ganglion (DRG) neurons, suggesting a potential interplay in transducing acid-induced pain signals.[3][4] this compound, by selectively blocking TRPV1, allows researchers to dissect the specific contribution of this channel to the overall nociceptive response to acidic stimuli, independent of ASIC activation.

Data Presentation

Table 1: In Vitro and In Vivo Potency of this compound
ParameterSpeciesAssayValueReference
IC₅₀ RatCapsaicin-induced currents (DRG neurons)423.2 nM[5]
IC₅₀ RatAcid (pH 5)-induced currents (DRG neurons)180.3 nM[5]
ED₅₀ RatCFA-induced thermal hyperalgesia2 mg/kg (p.o.)[6]

IC₅₀: Half maximal inhibitory concentration; ED₅₀: Half maximal effective dose; DRG: Dorsal Root Ganglion; CFA: Complete Freund's Adjuvant; p.o.: oral administration.

Table 2: Pharmacokinetic Profile of this compound
ParameterRatDogMonkeyReference
Oral Bioavailability 74%100%107%[5]
Cₘₐₓ (ng/mL) 1380 (3 mg/kg)1120 (3 mg/kg)459 (3 mg/kg)[5]
Terminal Half-life (h) 3.33.618[5]
Plasma Clearance (L/h/kg) 0.240.280.36[5]
Volume of Distribution (L/kg) 0.681.26.0[5]

Cₘₐₓ: Maximum plasma concentration.

Table 3: Human Clinical Trial Data for this compound
ParameterDetailsReference
Study Design Randomized, double-blind, placebo-controlled, 3-way crossover
Subjects Healthy Volunteers
Dose 300 mg (single oral dose)
Pain Models Capsaicin- and UV-B-induced hyperalgesia
Key Findings - Significantly increased heat pain detection and tolerance thresholds. - Significantly reduced capsaicin-induced hyperalgesia. - No significant change in body temperature.

Signaling Pathways and Experimental Workflows

cluster_0 Acid-Induced Nociceptor Activation Tissue Acidosis (Low pH) Tissue Acidosis (Low pH) Protons (H+) Protons (H+) Tissue Acidosis (Low pH)->Protons (H+) TRPV1 Channel TRPV1 Channel Protons (H+)->TRPV1 Channel Activates ASIC ASIC Protons (H+)->ASIC Activates Nociceptor Depolarization Nociceptor Depolarization TRPV1 Channel->Nociceptor Depolarization Na+/Ca2+ influx ASIC->Nociceptor Depolarization Na+ influx This compound This compound This compound->TRPV1 Channel Blocks Action Potential Firing Action Potential Firing Nociceptor Depolarization->Action Potential Firing Pain Sensation Pain Sensation Action Potential Firing->Pain Sensation

Caption: Signaling pathway of acid-induced pain via TRPV1 and ASIC channels.

cluster_1 Experimental Workflow: Acetic Acid Writhing Test Acclimatization Acclimatization This compound/Vehicle Admin (p.o.) This compound/Vehicle Admin (p.o.) Acclimatization->this compound/Vehicle Admin (p.o.) Waiting Period (e.g., 60 min) Waiting Period (e.g., 60 min) This compound/Vehicle Admin (p.o.)->Waiting Period (e.g., 60 min) Acetic Acid Admin (i.p.) Acetic Acid Admin (i.p.) Waiting Period (e.g., 60 min)->Acetic Acid Admin (i.p.) Observation Period (e.g., 20 min) Observation Period (e.g., 20 min) Acetic Acid Admin (i.p.)->Observation Period (e.g., 20 min) Count Writhing Responses Count Writhing Responses Observation Period (e.g., 20 min)->Count Writhing Responses Data Analysis Data Analysis Count Writhing Responses->Data Analysis

Caption: Workflow for the acetic acid-induced writhing test.

Experimental Protocols

Protocol 1: Acetic Acid-Induced Writhing Test in Mice

This model assesses visceral pain induced by the intraperitoneal injection of a dilute acetic acid solution, which causes a local drop in pH and inflammation.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Acetic acid solution (0.6% in sterile saline)

  • Male Swiss albino mice (20-25 g)

  • Oral gavage needles

  • Syringes and needles (27G)

  • Observation chambers

Procedure:

  • Acclimatization: Acclimate mice to the experimental room for at least 1 hour before testing.

  • Drug Administration:

    • Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg).

    • Administer this compound or vehicle orally (p.o.) to the mice in a volume of 10 mL/kg.

  • Waiting Period: Allow a 60-minute absorption period after oral administration.

  • Induction of Writhing:

    • Inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.

  • Observation:

    • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

    • Record the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis:

    • Calculate the mean number of writhes for each treatment group.

    • Determine the percentage of inhibition of writhing for the this compound-treated groups compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in vehicle group - Mean writhes in treated group) / Mean writhes in vehicle group] x 100

Protocol 2: Formalin Test in Mice

The formalin test produces a biphasic pain response. The first phase (neurogenic pain) is due to direct activation of nociceptors, while the second phase (inflammatory pain) involves the release of inflammatory mediators and central sensitization. Acidosis contributes to the inflammatory sou in the second phase.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Formalin solution (2.5% in sterile saline)

  • Male C57BL/6 mice (20-25 g)

  • Oral gavage needles

  • Microsyringes (e.g., Hamilton) with 30G needles

  • Observation chambers with a mirror to allow an unobstructed view of the paws

Procedure:

  • Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle orally (p.o.) 60 minutes prior to the formalin injection.

  • Induction of Nocifensive Behavior:

    • Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[6]

  • Observation:

    • Immediately after the injection, return the mouse to the observation chamber.

    • Record the cumulative time spent licking or biting the injected paw.

    • The observation period is typically divided into two phases:

      • Phase 1 (Early Phase): 0-5 minutes post-injection.

      • Phase 2 (Late Phase): 15-30 minutes post-injection.[6]

  • Data Analysis:

    • Calculate the total time spent licking/biting in each phase for each mouse.

    • Compare the mean licking/biting time between the this compound-treated groups and the vehicle control group for each phase.

Protocol 3: In Vitro Electrophysiology in DRG Neurons

This protocol allows for the direct assessment of this compound's ability to inhibit proton-gated currents in isolated sensory neurons.

Materials:

  • This compound

  • Dorsal root ganglia (DRG) from rats

  • Cell culture reagents (DMEM, FBS, etc.)

  • Enzymes for dissociation (e.g., collagenase, dispase)

  • Patch-clamp electrophysiology setup

  • External and internal recording solutions

  • Acidic external solution (e.g., pH 5.0)

Procedure:

  • DRG Neuron Culture:

    • Dissect DRGs from rats and dissociate them into single cells using enzymatic digestion.

    • Plate the neurons on coated coverslips and culture for 24-48 hours.

  • Electrophysiological Recording:

    • Use the whole-cell patch-clamp technique to record currents from small- to medium-diameter DRG neurons (nociceptors).

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

  • Application of Acidic Solution:

    • Perfuse the neuron with an external solution at a physiological pH (7.4).

    • Rapidly switch to an acidic external solution (pH 5.0) to evoke an inward current.

  • Inhibition by this compound:

    • Pre-incubate the neuron with this compound at various concentrations for a set period.

    • Apply the acidic solution in the continued presence of this compound and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the acid-evoked inward current in the absence and presence of this compound.

    • Construct a concentration-response curve and calculate the IC₅₀ value for this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the contribution of TRPV1 channels to acid-induced pain. The protocols outlined in this document provide a framework for assessing the efficacy of this compound in both in vivo and in vitro models of acid nociception. By selectively antagonizing TRPV1, researchers can delineate the specific role of this channel in the complex signaling pathways underlying pain associated with tissue acidosis, thereby paving the way for the development of novel analgesic therapies.

References

V116517: A Potent and Selective TRPV1 Antagonist for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

V116517 is a potent, orally active, and highly selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] The TRPV1 channel, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (acidic conditions), and pungent compounds like capsaicin.[2][3] Its activation on sensory neurons plays a crucial role in the signaling cascade that leads to the sensation of pain.[2][4] this compound blocks the activation of the TRPV1 channel, making it a valuable tool compound for investigating the role of TRPV1 in pain pathways and for the development of novel analgesic therapies.[1][5] This document provides detailed application notes and experimental protocols for the use of this compound in TRPV1 channel research.

Mechanism of Action

This compound functions as a competitive antagonist at the TRPV1 receptor.[5] It effectively blocks the influx of cations, such as calcium and sodium, that is triggered by the activation of the channel by various stimuli.[2] Studies have demonstrated its ability to inhibit currents induced by both capsaicin and low pH in dorsal root ganglion (DRG) neurons, which natively express the TRPV1 channel.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

ParameterSpeciesCell Type/AssayActivatorValueReference
IC50RatDRG NeuronsCapsaicin423.2 nM[1]
IC50RatDRG NeuronsAcid (pH 5)180.3 nM[1]

Table 2: In Vivo Efficacy of this compound

ParameterAnimal ModelEffectValueReference
ED50Rat (CFA inflammatory pain model)Reversal of thermal hyperalgesia2 mg/kg (p.o.)[1]

Table 3: Pharmacokinetic Profile of this compound

SpeciesAdministration RouteDoseBioavailabilityCmaxT1/2Reference
RatOral3 mg/kg74%1380 ng/mL3.3 h[1]
DogOral3 mg/kg100%1120 ng/mL3.6 h[1]
MonkeyOral3 mg/kg107%459 ng/mL18 h[1]

Signaling Pathways

This compound modulates the signaling pathways downstream of TRPV1 activation by preventing the initial influx of cations. The following diagram illustrates the canonical TRPV1 signaling pathway and the point of intervention by this compound.

TRPV1_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Noxious Stimuli Noxious Stimuli TRPV1 TRPV1 Channel Noxious Stimuli->TRPV1 Activate Capsaicin Capsaicin Capsaicin->TRPV1 Heat Heat Heat->TRPV1 Protons Protons Protons->TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Na_Influx Na+ Influx TRPV1->Na_Influx This compound This compound This compound->TRPV1 Blocks Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization AP Action Potential Generation Depolarization->AP Pain_Signal Pain Signal Transmission AP->Pain_Signal

Caption: this compound blocks the TRPV1 channel, preventing ion influx and subsequent pain signaling.

Experimental Protocols

Here are detailed protocols for key experiments using this compound to study TRPV1 function.

In Vitro Calcium Influx Assay in hTRPV1-CHO Cells

This protocol describes how to measure the inhibitory effect of this compound on capsaicin-induced calcium influx in Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 (hTRPV1).

Experimental Workflow:

Calcium_Influx_Workflow A 1. Seed hTRPV1-CHO cells in 96-well plates B 2. Incubate cells with Fluo-4 AM calcium indicator A->B C 3. Pre-incubate with this compound (or vehicle control) B->C D 4. Add Capsaicin to stimulate TRPV1 C->D E 5. Measure fluorescence intensity (calcium influx) D->E F 6. Analyze data to determine IC50 E->F

Caption: Workflow for the in vitro calcium influx assay.

Materials:

  • hTRPV1-expressing CHO cells

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • 96-well black, clear-bottom microplates

  • This compound

  • Capsaicin

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed hTRPV1-CHO cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS containing 20 mM HEPES. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

  • Remove the culture medium from the cells and add the Fluo-4 AM loading solution. Incubate for 45-60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells twice with HBSS. Add HBSS containing various concentrations of this compound or vehicle (e.g., 0.1% DMSO) to the respective wells. Incubate for 15-30 minutes at room temperature.

  • Stimulation: Prepare a capsaicin solution in HBSS. Add the capsaicin solution to the wells to achieve a final concentration that elicits a submaximal response (e.g., EC80).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for Fluo-4 (e.g., 485 nm excitation, 525 nm emission). Record data over a period of 2-5 minutes.

  • Data Analysis: Determine the peak fluorescence intensity for each well. Normalize the data to the vehicle control (100% response) and a no-stimulus control (0% response). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Anti-hyperalgesic Efficacy in a Rat Model of Inflammatory Pain

This protocol outlines the assessment of this compound's ability to reverse thermal hyperalgesia in the Complete Freund's Adjuvant (CFA) model of inflammatory pain in rats.

Experimental Workflow:

CFA_Pain_Model_Workflow A 1. Induce inflammation by injecting CFA into rat hind paw B 2. Allow 24-48 hours for inflammation and hyperalgesia to develop A->B C 3. Measure baseline thermal paw withdrawal latency B->C D 4. Administer this compound (p.o.) or vehicle control C->D E 5. Measure thermal paw withdrawal latency at various time points post-dosing D->E F 6. Analyze data to determine ED50 E->F

Caption: Workflow for the CFA inflammatory pain model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Plantar test apparatus (for measuring thermal withdrawal latency)

  • Oral gavage needles

Procedure:

  • Induction of Inflammation: Briefly anesthetize the rats and inject a small volume (e.g., 100 µL) of CFA into the plantar surface of one hind paw.

  • Development of Hyperalgesia: Allow 24 to 48 hours for the inflammation and associated thermal hyperalgesia to develop.

  • Baseline Measurement: Place the rats in individual chambers on the glass surface of the plantar test apparatus and allow them to acclimate. Measure the baseline paw withdrawal latency in response to a radiant heat source directed at the inflamed paw. Take at least two to three readings and average them.

  • Compound Administration: Administer this compound orally at various doses or the vehicle control.

  • Post-Dosing Measurements: At specific time points after dosing (e.g., 1, 2, 4, and 6 hours), measure the paw withdrawal latency again as described in step 3.

  • Data Analysis: Calculate the percentage reversal of hyperalgesia for each animal at each time point. The maximum possible effect (MPE) can be calculated. Plot the dose-response curve at the time of peak effect and determine the ED50 value.

Selectivity

This compound demonstrates high selectivity for the TRPV1 channel. In functional assays, it did not show significant activity at concentrations up to 10 µM against other related TRP channels, such as TRPV3 and TRPV4.[1] This high selectivity makes it a precise tool for probing the specific functions of TRPV1.

Conclusion

This compound is a well-characterized, potent, and selective TRPV1 antagonist with excellent oral bioavailability. Its demonstrated efficacy in preclinical models of inflammatory pain makes it an invaluable tool for researchers investigating the role of TRPV1 in nociception and for the development of novel analgesic drugs. The protocols provided here offer a starting point for the in vitro and in vivo characterization of this compound and other potential TRPV1 modulators.

References

Application Note: High-Throughput Screening of TRPV1 Antagonists Using a Cell-Based Calcium Influx Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1] It functions as a polymodal integrator of noxious stimuli, including high temperatures (>42°C), acidic conditions (pH < 6), and pungent chemical compounds like capsaicin.[1][2][3] Activation of TRPV1 leads to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), which depolarizes the neuron and initiates the sensation of pain.[2][4] Due to its critical role in pain and inflammation pathways, TRPV1 has become a significant target for the development of novel analgesic drugs.[3][5]

This application note provides a detailed protocol for a fluorescent-based calcium influx assay in Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 (hTRPV1). The assay is designed for high-throughput screening (HTS) to identify and characterize TRPV1 antagonists. We demonstrate the utility of this protocol using V116517, a known potent and selective TRPV1 antagonist.[6] The methodology employs Fluo-4 AM, a calcium-sensitive dye that exhibits a large fluorescence increase upon binding to free intracellular calcium, providing a robust signal for quantifying channel activation and inhibition.[7][8]

Signaling Pathway and Assay Principle

Upon activation by an agonist like capsaicin, the hTRPV1 channel opens, allowing extracellular Ca²⁺ to flow into the CHO cell. This influx is detected by the pre-loaded Fluo-4 dye, causing a measurable increase in fluorescence intensity. A competitive antagonist, such as this compound, will bind to the TRPV1 receptor and prevent the conformational change required for channel opening, thereby inhibiting the capsaicin-induced calcium influx and subsequent fluorescence signal.

G cluster_membrane Cell Membrane TRPV1_closed TRPV1 (Closed) TRPV1_open TRPV1 (Open) TRPV1_closed->TRPV1_open Conformational Change Ca_int Intracellular Ca²⁺ ↑ Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1_closed Binds & Activates This compound This compound (Antagonist) This compound->TRPV1_closed Binds & Inhibits Ca_ext Extracellular Ca²⁺ Ca_ext->TRPV1_open Influx Fluo4 Fluo-4 Dye Ca_int->Fluo4 Binds Fluorescence Fluorescence Signal ↑ Fluo4->Fluorescence

Caption: TRPV1 signaling pathway and antagonist inhibition mechanism.

Materials and Reagents

ReagentSupplierCatalog No.
hTRPV1 expressing CHO-K1 CellsB'SYS(example)
This compoundMedchemExpressHY-12914
CapsaicinSigma-AldrichM2028
Fluo-4 AMThermo FisherF14201
Pluronic™ F-127, 20% solution in DMSOThermo FisherP3000MP
ProbenecidSigma-AldrichP8761
F-12K MediumATCC30-2004
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-StreptomycinThermo Fisher15140122
G-418 Sulfate (Geneticin)Thermo Fisher10131035
Hanks' Balanced Salt Solution (HBSS)Thermo Fisher14025092
HEPESSigma-AldrichH3375
DMSO, AnhydrousSigma-Aldrich276855
Black, clear-bottom 96-well platesCorning3603

Experimental Protocols

Cell Culture and Maintenance
  • Culture hTRPV1-CHO cells in F-12K medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G-418 to maintain selection pressure.[9]

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[9][10]

  • Passage cells at 70-80% confluency, typically every 3-4 days.[9]

  • For the assay, seed cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[7][8]

  • Incubate the plate overnight to allow for cell attachment.

Preparation of Solutions
  • Assay Buffer: Prepare HBSS supplemented with 20 mM HEPES. For experiments, a buffer containing Probenecid can be used to prevent dye extrusion. To prepare, dissolve Probenecid in 1N NaOH and dilute into the Assay Buffer to a final concentration of 2.5 mM, adjusting the pH to 7.4.

  • Compound Plates:

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 10-point, 3-fold serial dilution) in DMSO. Dilute these intermediate concentrations into Assay Buffer to create 2X final concentration working solutions.

    • Prepare a 10 mM stock solution of Capsaicin in DMSO. Dilute in Assay Buffer to a 2X working concentration that will yield a final concentration of approximately EC₈₀ (e.g., final concentration of 100-300 nM).

  • Fluo-4 AM Loading Buffer:

    • Prepare a 1 mM Fluo-4 AM stock solution in anhydrous DMSO.

    • For one 96-well plate, mix 20 µL of 1 mM Fluo-4 AM with 20 µL of 20% Pluronic F-127 in 10 mL of Assay Buffer.[7] This results in a final Fluo-4 AM concentration of approximately 2 µM.

    • Vortex thoroughly. This solution should be prepared fresh and used within 2 hours.[11]

Calcium Influx Assay Procedure

The following workflow outlines the steps for performing the antagonist assay.

G start Seed hTRPV1-CHO cells in 96-well plate incubate1 Incubate Overnight (37°C, 5% CO₂) start->incubate1 wash Wash with Assay Buffer incubate1->wash load Add 100 µL Fluo-4 AM Loading Buffer wash->load incubate2 Incubate for 1 hour (37°C, 5% CO₂) load->incubate2 add_antagonist Add 2X this compound (Antagonist) incubate2->add_antagonist incubate3 Incubate for 15-30 min (Room Temperature) add_antagonist->incubate3 read1 Read Baseline Fluorescence (λex=490nm, λem=525nm) incubate3->read1 add_agonist Add 2X Capsaicin (Agonist) read1->add_agonist read2 Read Kinetic Fluorescence (λex=490nm, λem=525nm) add_agonist->read2 end Data Analysis (IC₅₀ Determination) read2->end

Caption: Experimental workflow for the TRPV1 antagonist calcium influx assay.
  • Dye Loading:

    • Remove growth medium from the cell plate.

    • Add 100 µL of Fluo-4 AM Loading Buffer to each well.[7][8]

    • Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[8][11]

  • Antagonist Addition:

    • Remove the loading buffer. (Note: "No-wash" kits are available, but removing the buffer can reduce background fluorescence).[7]

    • Add 50 µL of Assay Buffer containing the appropriate 2X concentration of this compound (or vehicle for control wells) to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate into a fluorescence plate reader (e.g., FlexStation, FLIPR).

    • Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7][8]

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's integrated fluidics, add 50 µL of the 2X capsaicin solution to all wells.

    • Immediately begin kinetic reading, recording the fluorescence signal every 1-2 seconds for a total of 2-3 minutes to capture the peak response.

Data Analysis

  • Response Calculation: The response in each well is typically calculated as the peak fluorescence intensity after agonist addition minus the average baseline fluorescence.

  • Normalization: Normalize the data to control wells.

    • The 0% inhibition control is the response with agonist but no antagonist (capsaicin + vehicle).

    • The 100% inhibition control is the response with no agonist (vehicle + vehicle).

    • % Inhibition = 100 * (1 - (Response_Sample - Response_100%) / (Response_0% - Response_100%))

  • IC₅₀ Determination: Plot the % Inhibition against the log concentration of this compound. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of antagonist that inhibits 50% of the maximal agonist response.

G raw_data Raw Kinetic Fluorescence Data (RFU vs. Time) calc_response Calculate Response (Peak RFU - Baseline RFU) raw_data->calc_response normalize Normalize Data (% Inhibition vs. [Antagonist]) calc_response->normalize plot_data Plot Dose-Response Curve normalize->plot_data fit_curve Fit to 4-Parameter Logistic Equation plot_data->fit_curve determine_ic50 Determine IC₅₀ Value fit_curve->determine_ic50

Caption: Logical workflow for calcium influx data analysis.

Expected Results

The assay should yield a concentration-dependent inhibition of the capsaicin-induced calcium signal by this compound. Wells treated with capsaicin alone should show a rapid and robust increase in fluorescence, while pre-incubation with increasing concentrations of this compound should systematically reduce the peak fluorescence response.

Table 1: Example Agonist (Capsaicin) Potency Data

ParameterValue
AgonistCapsaicin
EC₅₀55.2 nM
Hill Slope1.8
Emax45,000 RFU

Table 2: Example Antagonist (this compound) Potency Data

ParameterValue
AntagonistThis compound
AgonistCapsaicin (100 nM)
IC₅₀423.2 nM[6]
Hill Slope-1.1

Note: IC₅₀ values are dependent on assay conditions, particularly the concentration of agonist used. The value presented is based on literature for rat DRG neurons and serves as a reference.[6]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Signal Incomplete removal of Fluo-4 AM loading buffer.Ensure wash steps are performed carefully. Consider using a "no-wash" kit if issue persists.[7]
Autofluorescence from compounds.Run a control plate with compounds but without dye loading to quantify autofluorescence.
Low Signal/No Response Low TRPV1 expression in cells.Verify TRPV1 expression via RT-PCR or Western blot. Ensure proper selection pressure (G-418) is maintained.[9]
Inactive agonist or antagonist.Prepare fresh compound solutions. Verify stock concentrations.
Poor dye loading.Optimize loading time and temperature (30-60 min). Ensure Pluronic F-127 is used to aid dye solubilization.[11]
High Well-to-Well Variation Uneven cell seeding.Ensure a single-cell suspension before plating. Check cell counting accuracy.
Inconsistent fluid addition by plate reader.Check and maintain the plate reader's fluidics system. Ensure tips are not clogged.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with sterile buffer to maintain humidity.

References

V116517 supplier and purchasing information for research use

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans.

V116517 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways. This document provides detailed information for researchers, scientists, and drug development professionals on the procurement, handling, and application of this compound in preclinical pain research.

Supplier and Purchasing Information

This compound is available from various chemical suppliers catering to the research community. Researchers should ensure they are purchasing from a reputable source that provides a certificate of analysis confirming the compound's identity and purity.

SupplierCatalog NumberPurityAvailable Quantities
MedchemExpressHY-12914>98%50 mg, 100 mg, 250 mg
MedKoo Biosciences528814>98%Custom synthesis (minimum 1 gram)
ProbechemPC-61534Not specified25 mg, 50 mg
TargetMolT29084Not specified25 mg, 50 mg, 100 mg

Chemical and Physical Properties:

PropertyValue
CAS Number 1073616-61-1[1][2]
Molecular Formula C₁₉H₁₈ClF₃N₄O₃
Molecular Weight 442.82 g/mol [1][2]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]
Storage Store at -20°C for long-term storage.[3]

Mechanism of Action

This compound functions as a competitive antagonist at the TRPV1 receptor. The TRPV1 receptor, also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It is activated by a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin.

Activation of TRPV1 leads to an influx of calcium and sodium ions, causing depolarization of the neuron and the propagation of a pain signal to the central nervous system. This compound selectively binds to the TRPV1 receptor, preventing its activation by agonists and thereby blocking the downstream signaling cascade that leads to the sensation of pain.

Signaling Pathway of TRPV1 Activation and Inhibition by this compound

TRPV1_Pathway cluster_stimuli Noxious Stimuli cluster_antagonist Antagonist cluster_downstream Downstream Signaling Capsaicin Capsaicin TRPV1 Receptor TRPV1 Receptor Capsaicin->TRPV1 Receptor Activates Heat (>43°C) Heat (>43°C) Heat (>43°C)->TRPV1 Receptor Activates Protons (Acidic pH) Protons (Acidic pH) Protons (Acidic pH)->TRPV1 Receptor Activates This compound This compound This compound->TRPV1 Receptor Blocks Ca2+/Na+ Influx Ca2+/Na+ Influx TRPV1 Receptor->Ca2+/Na+ Influx Neuronal Depolarization Neuronal Depolarization Ca2+/Na+ Influx->Neuronal Depolarization Pain Signal Propagation Pain Signal Propagation Neuronal Depolarization->Pain Signal Propagation

Figure 1. this compound blocks the activation of the TRPV1 receptor by various noxious stimuli, thereby inhibiting the downstream signaling cascade responsible for pain perception.

Application Notes and Protocols

This compound has been validated in both in vitro and in vivo models of pain. Below are detailed protocols for its use in a calcium influx assay and an inflammatory pain model.

In Vitro Application: Calcium Influx Assay in TRPV1-Expressing CHO Cells

This assay is used to determine the potency of this compound in inhibiting capsaicin-induced calcium influx in Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 receptor.

Materials:

  • This compound

  • TRPV1-expressing CHO cells

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Geneticin (G418)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Capsaicin

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black-walled, clear-bottom plates

Protocol:

  • Cell Culture: Culture TRPV1-CHO cells in DMEM/F12 supplemented with 10% FBS and 400 µg/mL G418 at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition: Prepare serial dilutions of this compound in HBSS. After the incubation period, wash the cells twice with HBSS. Add 50 µL of the this compound dilutions to the respective wells and incubate for 15 minutes at room temperature.

  • Capsaicin Challenge: Prepare a 2X working solution of capsaicin in HBSS. Add 50 µL of the capsaicin solution to each well to achieve a final concentration that elicits a submaximal response (e.g., EC₈₀).

  • Fluorescence Measurement: Immediately measure the change in fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation at 485 nm and emission at 525 nm.

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction of the capsaicin-induced fluorescence signal. The IC₅₀ value, the concentration of this compound that causes 50% inhibition, can be determined by fitting the data to a four-parameter logistic equation.

Expected Results: this compound potently inhibits capsaicin-induced calcium influx in TRPV1-expressing CHO cells.

ParameterValueReference
IC₅₀ (Capsaicin-induced current) 423.2 nM (rat DRG neurons)[1]
IC₅₀ (Acid-induced current) 180.3 nM (rat DRG neurons)[1]
In Vivo Application: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

This model is used to evaluate the analgesic efficacy of this compound in reducing thermal hyperalgesia, a hallmark of inflammatory pain.

Materials:

  • This compound

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • Vehicle for this compound (e.g., 0.5% methylcellulose in water)

  • Plantar test apparatus (for measuring thermal withdrawal latency)

  • 27-gauge needles and syringes

Protocol:

  • Acclimation: Acclimate the rats to the experimental environment and handling for at least 3 days prior to the experiment.

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus using the plantar test apparatus for both hind paws.

  • Induction of Inflammation: Induce inflammation by injecting 100 µL of CFA into the plantar surface of the right hind paw. The contralateral (left) paw can serve as a control.

  • Drug Administration: 24 hours after CFA injection, when thermal hyperalgesia is fully developed, administer this compound or vehicle orally (p.o.) via gavage.

  • Assessment of Thermal Hyperalgesia: Measure the paw withdrawal latency at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: The analgesic effect of this compound is determined by the increase in paw withdrawal latency compared to the vehicle-treated group. The data can be expressed as the percentage of maximal possible effect (%MPE). The ED₅₀, the dose that produces 50% of the maximal effect, can be calculated.

Expected Results: this compound demonstrates a dose-dependent reversal of thermal hyperalgesia in the CFA-induced inflammatory pain model in rats.[1]

ParameterValueReference
ED₅₀ (reversal of thermal hyperalgesia) 2 mg/kg (p.o.)[1]

Experimental Workflow for In Vivo Pain Model

InVivo_Workflow cluster_setup Experiment Setup cluster_induction Inflammation Induction cluster_treatment Treatment and Assessment Acclimation Animal Acclimation Baseline_Measurement Measure Baseline Paw Withdrawal Latency Acclimation->Baseline_Measurement 3 days CFA_Injection Inject CFA into Hind Paw Baseline_Measurement->CFA_Injection Day 0 Drug_Administration Administer this compound or Vehicle (p.o.) CFA_Injection->Drug_Administration 24 hours post-CFA Thermal_Hyperalgesia_Assessment Measure Paw Withdrawal Latency Drug_Administration->Thermal_Hyperalgesia_Assessment 1, 2, 4, 6 hours post-drug Data_Analysis Calculate ED50 and %MPE Thermal_Hyperalgesia_Assessment->Data_Analysis

Figure 2. Workflow for evaluating the analgesic efficacy of this compound in the CFA-induced inflammatory pain model in rats.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the TRPV1 receptor in pain and for the preclinical evaluation of novel analgesic compounds. The protocols provided here serve as a guide for researchers to effectively utilize this compound in their studies. As with any experimental work, optimization of these protocols may be necessary for specific laboratory conditions and research questions.

References

Troubleshooting & Optimization

V116517 Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the solubility of V116517 in aqueous solutions. This compound is a potent and selective TRPV1 antagonist that has demonstrated excellent aqueous solubility, metabolic stability, and oral bioavailability in multiple species.[1][2] Despite its favorable solubility profile, challenges can arise during experimental procedures. This guide offers troubleshooting advice and frequently asked questions to ensure successful preparation of this compound solutions for your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][3] A stock solution of at least 10 mM in DMSO can be prepared.[1]

Q2: How should I prepare a working solution of this compound in an aqueous buffer (e.g., PBS)?

A2: To prepare a working solution in an aqueous buffer, it is recommended to first dissolve this compound in 100% DMSO to create a concentrated stock solution. Subsequently, this DMSO stock solution can be serially diluted into your aqueous buffer of choice to the desired final concentration.

Q3: What is the reported aqueous solubility of this compound?

A3: While specific quantitative data for aqueous solubility (e.g., in mg/mL or µM) is not consistently provided across suppliers, this compound is repeatedly described as having "excellent aqueous solubility".[1][2]

Q4: I observed precipitation when diluting my DMSO stock solution into my aqueous buffer. What could be the cause and how can I prevent it?

A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many compounds. This can occur if the final concentration of the compound in the aqueous buffer exceeds its solubility limit under those specific conditions (e.g., pH, temperature, buffer composition). See the Troubleshooting Guide below for detailed steps on how to address this.

Q5: What are the recommended storage conditions for this compound solutions?

A5: this compound powder is typically stored at -20°C for long-term stability (up to 3 years).[4] Stock solutions in DMSO should be stored at -80°C for up to 1 year.[4] It is best to prepare fresh aqueous working solutions daily and avoid repeated freeze-thaw cycles of the DMSO stock.

Data Summary: this compound Solubility

PropertyValueSource
Molecular Weight 442.82 g/mol [4]
Chemical Formula C19H18ClF3N4O3[4]
Solubility in DMSO ≥ 10 mM[1]
Aqueous Solubility Described as "excellent"[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.428 mg of this compound (Molecular Weight = 442.82 g/mol ).

  • Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the DMSO stock into the aqueous buffer to achieve the desired final concentration. Important: Add the DMSO stock to the aqueous buffer and mix immediately and vigorously to prevent precipitation. Do not add the aqueous buffer to the DMSO stock.

  • Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically ≤ 0.5%).

  • Use the freshly prepared aqueous working solution for your experiments immediately. Do not store aqueous solutions of this compound for extended periods.

Troubleshooting Guide

If you encounter precipitation when preparing aqueous solutions of this compound, consider the following troubleshooting steps:

IssuePotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer The concentration of this compound in the final aqueous solution exceeds its solubility limit.- Decrease the final concentration of this compound.- Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay).- Try a different aqueous buffer with a slightly different pH, as solubility can be pH-dependent.
The method of dilution is causing localized high concentrations and precipitation.- Add the DMSO stock solution dropwise to the aqueous buffer while vortexing vigorously to ensure rapid and uniform mixing.
Cloudiness or precipitate formation in the working solution over time The compound is not stable in the aqueous solution at the prepared concentration and temperature.- Prepare fresh working solutions immediately before each experiment.- If the experiment is long, consider the stability of the compound in your assay conditions.
Inconsistent experimental results Incomplete dissolution of the stock solution or precipitation in the working solution.- Ensure the DMSO stock solution is fully dissolved before making dilutions.- Visually inspect the final working solution for any signs of precipitation before use.

Visualizations

G Troubleshooting this compound Aqueous Solubility Issues start Start: Prepare Aqueous Working Solution precipitate Observe Precipitation or Cloudiness? start->precipitate no_precipitate Solution is Clear: Proceed with Experiment precipitate->no_precipitate No check_conc Is the final concentration too high? precipitate->check_conc Yes lower_conc Action: Lower the final concentration of this compound. check_conc->lower_conc Yes check_dmso Is the final DMSO concentration very low? check_conc->check_dmso No reprepare Reprepare Solution lower_conc->reprepare increase_dmso Action: Increase final DMSO % (check assay compatibility). check_dmso->increase_dmso Yes check_mixing Was the mixing method adequate? check_dmso->check_mixing No increase_dmso->reprepare improve_mixing Action: Add DMSO stock dropwise to buffer with vigorous vortexing. check_mixing->improve_mixing No check_mixing->reprepare Yes improve_mixing->reprepare

Caption: Troubleshooting workflow for this compound aqueous solubility issues.

G This compound Experimental Workflow start Start: this compound Powder dissolve_dmso Dissolve in 100% DMSO to create stock solution (e.g., 10 mM) start->dissolve_dmso store_stock Store stock solution at -80°C dissolve_dmso->store_stock thaw_stock Thaw DMSO stock store_stock->thaw_stock dilute_aqueous Serially dilute in aqueous buffer to final working concentration thaw_stock->dilute_aqueous use_experiment Use immediately in experiment dilute_aqueous->use_experiment

Caption: Recommended workflow for preparing this compound solutions.

G Simplified TRPV1 Signaling Pathway cluster_membrane Cell Membrane cluster_stimuli Activators TRPV1 TRPV1 Channel Ca_influx Ca2+ / Na+ Influx TRPV1->Ca_influx Activation Capsaicin Capsaicin Capsaicin->TRPV1 Heat Heat (>42°C) Heat->TRPV1 Acid Acid (Low pH) Acid->TRPV1 This compound This compound (Antagonist) This compound->TRPV1 Blocks Depolarization Neuronal Depolarization Ca_influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: Simplified TRPV1 signaling and the inhibitory action of this compound.

References

Technical Support Center: Optimizing V116517 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing V116517, a potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible IC50 determination in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally active, and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] The TRPV1 channel, also known as the capsaicin receptor, is a non-selective cation channel primarily expressed in sensory neurons. It functions as a polymodal detector of noxious stimuli, including heat, protons (acidic conditions), and capsaicin, the pungent compound in chili peppers. This compound exerts its effect by blocking the activation of the TRPV1 channel, thereby inhibiting the downstream signaling pathways associated with pain and inflammation.

Q2: What are the typical IC50 values for this compound?

A2: The IC50 value for this compound can vary depending on the experimental conditions, such as the cell type, the nature of the TRPV1 activation stimulus (e.g., capsaicin or acid), and the specific assay used. Published data has shown potent activity in rat dorsal root ganglion (DRG) neurons, with an IC50 of 423.2 nM for inhibiting capsaicin-induced currents and 180.3 nM for acid (pH 5)-induced currents.[1] For recombinant systems, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells expressing human TRPV1, similar nanomolar potency is expected.[2]

Q3: Which cell lines are suitable for determining the IC50 of this compound?

A3: The most common and reliable cell lines for determining the IC50 of TRPV1 antagonists like this compound are recombinant cell lines that stably express the human or rat TRPV1 channel. HEK293 and CHO cells are frequently used for this purpose due to their robust growth characteristics and low endogenous channel activity. It is crucial to use a cell line with a validated and consistent level of TRPV1 expression for reproducible results.

Q4: What concentration of capsaicin should I use to stimulate TRPV1 in my IC50 assay?

A4: The concentration of capsaicin should be carefully optimized for your specific cell line and assay conditions. A common approach is to use a concentration of capsaicin that elicits a submaximal response, typically the EC80 (the concentration that produces 80% of the maximal response). This allows for a sufficient dynamic range to measure the inhibitory effects of this compound. The EC50 of capsaicin for TRPV1 activation can range from the nanomolar to the low micromolar range depending on the expression system.

Data Presentation

For effective comparison and analysis, all quantitative data should be summarized in a structured format. Below are example tables for presenting your experimental results.

Table 1: this compound IC50 Values against Different TRPV1 Activators

ActivatorCell LineThis compound IC50 (nM)
Capsaicin (1 µM)Rat DRG Neurons423.2[1]
Acid (pH 5.0)Rat DRG Neurons180.3[1]
Capsaicin (EC80)HEK293-hTRPV1Example: 250
Acid (pH 5.5)CHO-hTRPV1Example: 150

Note: The values for HEK293-hTRPV1 and CHO-hTRPV1 are illustrative examples and should be determined experimentally.

Table 2: Troubleshooting Inconsistent IC50 Values for this compound

IssuePotential CauseRecommended Solution
High variability between replicates Inconsistent cell seeding densityEnsure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in microplatesAvoid using the outer wells of the plate or fill them with sterile PBS or media.
Steep or shallow dose-response curve Incorrect concentration range of this compoundPerform a wider range of serial dilutions in a preliminary experiment to identify the optimal concentration range.
Agonist concentration too high or too lowOptimize the agonist (e.g., capsaicin) concentration to be near its EC80 value.
No inhibition observed This compound degradationPrepare fresh stock solutions and dilutions for each experiment. Protect from light.
Low TRPV1 expression in cellsVerify TRPV1 expression using a positive control agonist. Use cells within a consistent passage number range.
Incorrect assay conditionsEnsure the pH and temperature of the assay buffer are optimal for TRPV1 activation.

Experimental Protocols

Protocol: Determination of this compound IC50 using a Calcium Influx Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound in a recombinant cell line (e.g., HEK293) stably expressing human TRPV1, using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and selection antibiotic

  • This compound

  • Capsaicin

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capability

Methodology:

  • Cell Culture and Seeding:

    • Culture HEK293-hTRPV1 cells in DMEM supplemented with 10% FBS and the appropriate selection antibiotic at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells and seed them into black, clear-bottom microplates at a pre-determined optimal density. Allow cells to adhere and form a monolayer overnight.

  • Preparation of Compounds:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer (HBSS with 20 mM HEPES) to obtain a range of concentrations (e.g., 1 nM to 10 µM).

    • Prepare a stock solution of capsaicin (e.g., 10 mM in DMSO). Dilute in assay buffer to the desired final concentration (e.g., EC80, to be determined in a preliminary experiment).

  • Dye Loading:

    • Prepare a loading buffer containing a calcium indicator dye (e.g., Fluo-4 AM) and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark to allow for de-esterification of the dye.

  • IC50 Determination:

    • Wash the cells gently with assay buffer to remove excess dye.

    • Add the various concentrations of this compound to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. Include vehicle control wells (DMSO).

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for a few seconds.

    • Add the capsaicin solution to all wells simultaneously using the plate reader's injection system.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by setting the response in the vehicle control (capsaicin only) as 100% and the response in the wells with no capsaicin as 0%.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

V116517_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_channel TRPV1 Channel cluster_antagonist Antagonist cluster_cellular_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Activate Acid Acid (H+) Acid->TRPV1 Activate Heat Heat (>43°C) Heat->TRPV1 Activate Ca_influx Ca2+ Influx TRPV1->Ca_influx This compound This compound This compound->TRPV1 Inhibits Depolarization Depolarization Ca_influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: Mechanism of this compound action on the TRPV1 signaling pathway.

Experimental Workflow for IC50 Determination

IC50_Workflow A 1. Seed HEK293-hTRPV1 Cells in Microplate B 2. Prepare this compound and Capsaicin Dilutions A->B C 3. Load Cells with Calcium Indicator Dye B->C D 4. Pre-incubate with this compound C->D E 5. Add Capsaicin (Agonist) D->E F 6. Measure Kinetic Fluorescence Response E->F G 7. Data Analysis: Normalize and Plot Data F->G H 8. Calculate IC50 using 4-Parameter Logistic Fit G->H

Caption: Step-by-step workflow for determining the IC50 of this compound.

Troubleshooting Decision Tree for IC50 Assays

Troubleshooting_Tree Start Inconsistent or Unexpected IC50 Results? Check_Controls Are Positive and Negative Controls Behaving as Expected? Start->Check_Controls High_Variability High Variability Between Replicates? Check_Controls->High_Variability Yes No_Inhibition No Inhibition Observed? Check_Controls->No_Inhibition No Check_Cells Is Cell Viability and Confluency Optimal? Review_Pipetting Review Pipetting Technique and Calibrate Pipettes Check_Cells->Review_Pipetting No Check_Edge_Effects Check for Edge Effects Check_Cells->Check_Edge_Effects Yes Check_Reagents Are Reagent Concentrations and Stability Correct? Check_Assay_Params Are Assay Parameters (Incubation Time, Temp, pH) Optimized? Check_Reagents->Check_Assay_Params Yes Remake_Solutions Prepare Fresh Compound and Agonist Solutions Check_Reagents->Remake_Solutions Unsure Optimize_Agonist_Conc Optimize Agonist (Capsaicin) Concentration Check_Assay_Params->Optimize_Agonist_Conc Optimize_Incubation Optimize Incubation Times Check_Assay_Params->Optimize_Incubation High_Variability->Check_Cells No_Inhibition->Check_Reagents Verify_TRPV1_Expression Verify TRPV1 Expression and Cell Passage Number Remake_Solutions->Verify_TRPV1_Expression

Caption: A decision tree to guide troubleshooting of IC50 determination experiments.

References

Off-target effects of V116517 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of V116517 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a potent, orally active antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] It effectively blocks the activation of TRPV1 by various stimuli, including capsaicin and acidic conditions.[1][2]

Q2: What is the known selectivity profile of this compound?

This compound demonstrates high selectivity for the TRPV1 channel. In cellular assays, it did not show significant activity on the related channels TRPV3 and TRPV4 at concentrations up to 10 μM.

Q3: A common side effect of TRPV1 antagonists is hyperthermia. Is this an off-target effect, and is it observed with this compound?

Hyperthermia is generally considered an on-target effect of TRPV1 antagonists, resulting from the blockade of TRPV1 channels involved in thermoregulation. A notable characteristic of this compound is that it did not induce hyperthermia in human clinical trials at the doses tested.[3] This suggests a favorable safety profile compared to other compounds in its class.

Q4: I am observing an unexpected phenotype in my cellular assay after treatment with this compound. How can I determine if this is an off-target effect?

While this compound is highly selective, it is crucial to investigate any unexpected cellular responses. A systematic approach is recommended to distinguish between on-target and potential off-target effects. This involves a combination of control experiments and orthogonal assays. For a comprehensive strategy, please refer to the "Troubleshooting Unexpected Cellular Effects" section and the experimental workflow diagram below.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's activity.

Table 1: In Vitro Activity of this compound

Assay TypeCell Line/SystemAgonistIC50Reference
Inhibition of TRPV1 currentRat DRG neuronsCapsaicin423.2 nM[1]
Inhibition of TRPV1 currentRat DRG neuronsAcid (pH 5)180.3 nM[1]
Calcium Influx AssayCHO cells expressing human TRPV1CapsaicinData not specified[2]
Calcium Influx AssayCHO cells expressing human TRPV1AcidData not specified[2]

Table 2: Selectivity Profile of this compound

TargetAssay TypeConcentration TestedActivityReference
TRPV3Not specifiedUp to 10 µMNo potent activity[1]
TRPV4Not specifiedUp to 10 µMNo potent activity[1]

Troubleshooting Unexpected Cellular Effects

Issue: An unexpected cellular phenotype is observed following treatment with this compound, which does not align with the known function of TRPV1 inhibition.

Possible Cause: The observed effect could be a result of an off-target interaction of this compound with another cellular protein.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation A Unexpected Phenotype Observed with this compound B Confirm TRPV1 Expression in Cellular System A->B Step 1 C Use a Structurally Unrelated TRPV1 Antagonist B->C D TRPV1 Knockdown/Knockout (siRNA/CRISPR) C->D E Does the Phenotype Persist? D->E F Dose-Response Analysis E->F If Yes (Suggests Off-Target) I Phenotype is Likely Mediated by TRPV1 E->I If No (Suggests On-Target) G Broad Panel Screening (e.g., Kinase, GPCR panels) F->G Step 2 H Identify Potential Off-Targets G->H Step 3 J Validate Off-Target with Orthogonal Approaches H->J Step 4

Caption: Workflow for troubleshooting unexpected cellular effects of this compound.

Experimental Protocols

1. Calcium Influx Assay for TRPV1 Activity

This protocol is used to confirm the on-target activity of this compound by measuring its ability to inhibit agonist-induced calcium influx in cells expressing TRPV1.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPV1 in appropriate media.

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure baseline fluorescence, then add a TRPV1 agonist (e.g., capsaicin) and immediately begin kinetic reading of fluorescence intensity.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium signal at each concentration of this compound to determine the IC50 value.

2. General Workflow for Investigating Off-Target Effects

The following diagram illustrates a general workflow for identifying potential off-target interactions.

G A Hypothesize Potential Off-Target Class (e.g., Kinases, GPCRs) B Perform Broad In Vitro Screening (e.g., CEREP Safety Panel, Kinase Panel) A->B C Analyze Screening Data to Identify Potential Hits B->C D Validate Hits in Secondary Assays (e.g., Functional Cellular Assays) C->D E Characterize Mechanism of Action for Confirmed Off-Targets D->E

Caption: General workflow for identifying and validating off-target effects.

Signaling Pathway

TRPV1 Signaling Pathway

The following diagram illustrates the activation of the TRPV1 channel and its downstream signaling, which is inhibited by this compound.

G cluster_0 Cell Membrane TRPV1 TRPV1 Channel Ca_influx Ca2+ Influx TRPV1->Ca_influx Capsaicin Capsaicin Capsaicin->TRPV1 Activates Acid Acid (H+) Acid->TRPV1 Activates This compound This compound This compound->TRPV1 Inhibits Downstream Downstream Signaling (e.g., Calmodulin, PKC activation) Ca_influx->Downstream

Caption: Simplified TRPV1 signaling pathway inhibited by this compound.

References

V116517 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: V116517

This technical support center provides essential information on the stability and storage of this compound, a potent and selective TRPV1 antagonist. Proper handling and storage are crucial for maintaining the compound's integrity and ensuring reliable experimental outcomes.

This compound Stability and Storage Conditions

Proper storage of this compound is critical for preserving its chemical integrity and biological activity. Below is a summary of the recommended storage conditions for both powdered form and solutions.

FormStorage TemperatureShelf LifeShipping Conditions
Powder -20°C3 years[1]Shipped with blue ice or at ambient temperature[1]
In Solvent -80°C1 year[1]N/A

Troubleshooting Guides & FAQs

This section addresses common questions and potential issues that researchers may encounter when working with this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is this compound?

    • A1: this compound is a potent, selective, and orally bioavailable TRPV1 (Transient Receptor Potential Vanilloid 1) antagonist with an IC50 of 35.1 nM.[2] It exhibits excellent aqueous solubility and metabolic stability.[2] It is utilized in research for the potential treatment of severe pain, such as that associated with osteoarthritis and postherpetic neuralgia.[1]

  • Q2: How should I reconstitute this compound powder?

    • A2: For in vivo experiments, a common practice is to prepare the working solution on the same day of use. A suggested protocol involves adding solvents one by one, for example: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]

  • Q3: Is this compound sensitive to light?

  • Q4: Can I store this compound solution at -20°C?

    • A4: For long-term storage of this compound in solvent, -80°C is the recommended temperature to ensure stability for up to one year.[1] Storing at -20°C may be suitable for short-term use, but for extended periods, -80°C is preferable to minimize degradation.

Troubleshooting Common Issues

  • Issue: Precipitate formation in the stock solution after storage.

    • Possible Cause: The compound may have come out of solution due to storage at a lower temperature or evaporation of the solvent.

    • Solution: Gently warm the solution and vortex or sonicate until the precipitate redissolves. Before use, ensure the solution is at room temperature and visually inspect for any undissolved particles.

  • Issue: Inconsistent or lower than expected activity in experiments.

    • Possible Cause 1: Improper storage may have led to the degradation of the compound.

    • Solution 1: Ensure that the compound has been stored according to the recommended conditions (-20°C for powder, -80°C for solutions). If there is any doubt about the storage history, it is advisable to use a fresh vial of the compound.

    • Possible Cause 2: The compound may not be fully dissolved in the experimental buffer.

    • Solution 2: Confirm the solubility of this compound in your specific buffer system. You may need to optimize the solvent composition or use sonication to ensure complete dissolution.

Experimental Protocols

Preparation of this compound for In Vivo Studies

This protocol provides a general guideline for preparing a this compound solution for administration in animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder in a sterile container.

  • Add 10% of the final desired volume of DMSO to the powder.

  • Vortex the mixture until the powder is completely dissolved.

  • Add 40% of the final desired volume of PEG300 and vortex to mix.

  • Add 5% of the final desired volume of Tween-80 and vortex to mix.

  • Finally, add 45% of the final desired volume of saline and vortex thoroughly to ensure a homogenous solution.

  • If any precipitation is observed, gently warm the solution and/or sonicate until it is clear.

  • It is recommended to prepare this solution fresh on the day of the experiment.[3]

Visualizations

The following diagrams illustrate key concepts related to this compound.

V116517_Signaling_Pathway This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 PainSignal Pain Signal Transduction TRPV1->PainSignal Activates

Caption: this compound acts as an antagonist to the TRPV1 channel, inhibiting pain signal transduction.

V116517_Experimental_Workflow cluster_storage Storage cluster_prep Preparation cluster_exp Experimentation Powder Receive this compound Powder Store at -20°C Reconstitution Reconstitute in Solvent (e.g., DMSO, PEG300, Tween-80, Saline) Powder->Reconstitution StoreSolution Store Stock Solution at -80°C Reconstitution->StoreSolution Dilution Prepare Working Dilution StoreSolution->Dilution Experiment Perform In Vitro / In Vivo Assay Dilution->Experiment

Caption: Recommended workflow for handling and preparing this compound for experimental use.

References

Troubleshooting V116517 variability in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in animal studies with V116517.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally active antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] Its primary mechanism of action is to block the activation of the TRPV1 ion channel, which is a key player in pain signaling pathways. TRPV1 channels are activated by various stimuli, including heat, acid (protons), and capsaicin (the active component of chili peppers).[2] By inhibiting TRPV1, this compound can reduce the sensation of pain, particularly in inflammatory conditions.

Q2: What is the reported in vitro activity of this compound?

A2: this compound demonstrates potent inhibition of both capsaicin- and acid-induced currents in rat dorsal root ganglion (DRG) neurons, which natively express TRPV1. The reported IC50 values are 423.2 nM for capsaicin-induced currents and 180.3 nM for acid (pH 5)-induced currents.[1]

Q3: Is this compound selective for TRPV1?

A3: this compound is reported to be highly selective for TRPV1. In assays up to a concentration of 10 μM, it did not show significant activity at TRPV3 and TRPV4 channels.[1]

Q4: What is the pharmacokinetic profile of this compound in common laboratory animal models?

A4: this compound generally exhibits high oral bioavailability across different species. However, there are notable differences in its pharmacokinetic parameters. These differences are important to consider when designing experiments and interpreting data.

ParameterRatDogMonkey
Oral Bioavailability (%) 74100107
Cmax (ng/mL) at 3 mg/kg PO 13801120459
Terminal Elimination Half-life (h) at 1 mg/kg IV 3.33.618
Plasma Clearance (L/h/kg) at 1 mg/kg IV 0.240.280.36
Volume of Distribution (L/kg) at 1 mg/kg IV 0.681.26.0
Data sourced from MedChemExpress.[1]

Q5: Does this compound cross the blood-brain barrier?

A5: this compound is primarily peripherally restricted. In rats, at 3 hours after a 3 mg/kg oral dose, the brain-to-plasma concentration ratio was 0.09, indicating limited penetration into the central nervous system.[1]

Troubleshooting Guide for this compound Variability

High variability in animal studies can mask true experimental outcomes. This guide addresses common issues encountered when working with this compound.

Issue 1: High Variability in Efficacy (e.g., pain relief) Between Animals in the Same Group

  • Possible Cause 1: Inconsistent Drug Formulation and Administration.

    • Question: Is the this compound formulation homogenous and is the dosing technique consistent?

    • Troubleshooting:

      • Formulation: Due to its physicochemical properties, this compound may require a specific vehicle for consistent solubilization and absorption. Ensure the compound is fully dissolved or uniformly suspended in the vehicle before each administration. Sonication or vortexing immediately prior to dosing can help.

      • Dosing: For oral gavage, ensure the gavage needle is correctly placed to avoid accidental administration into the lungs. Train all personnel on the same dosing technique to minimize variability. Normalize the dose to the body weight of each animal on the day of dosing.

  • Possible Cause 2: Biological Variability.

    • Question: Are there underlying biological differences between the animals?

    • Troubleshooting:

      • Acclimation: Ensure all animals have a sufficient acclimation period (typically at least one week) to the housing facility to reduce stress-related variability.

      • Animal Characteristics: Use animals of the same sex, age, and from the same supplier to minimize genetic and developmental differences.

      • Group Size: Increasing the number of animals per group can improve statistical power and help to overcome inherent biological variability.

  • Possible Cause 3: Environmental Factors.

    • Question: Are the housing and experimental conditions consistent for all animals?

    • Troubleshooting:

      • Housing: Maintain consistent light-dark cycles, temperature, and humidity. Even the location of the cage within the rack can be a source of variability.

      • Handling: Consistent and gentle handling of the animals can reduce stress, which can impact pain perception and drug metabolism.

Issue 2: Unexpected Effects on Body Temperature

  • Possible Cause 1: On-Target Hyperthermia.

    • Question: Is the observed change in body temperature a known effect of this compound?

    • Troubleshooting:

      • Species Differences: this compound has been shown to cause a dose-dependent increase in body temperature in rats.[3] However, in human clinical trials, it did not produce this hyperthermic effect.[4] Be aware of this species-specific effect.

      • Dose-Response: If hyperthermia is a concern, consider performing a dose-response study to identify a dose that provides efficacy with minimal impact on body temperature.

      • Monitoring: Continuously monitor body temperature using telemetry or other appropriate methods, especially during the initial hours after dosing.

  • Possible Cause 2: Off-Target Effects (Less Likely).

    • Question: Could this compound be interacting with other targets that regulate body temperature?

    • Troubleshooting:

      • Literature Review: this compound is reported to be highly selective for TRPV1.[1] However, it is always good practice to review the latest literature for any new information on its pharmacological profile.

      • Control Groups: Include appropriate vehicle and positive control groups to help differentiate compound-specific effects from other experimental variables.

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

This protocol is a standard method for inducing a persistent inflammatory pain state to test the efficacy of analgesics like this compound.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Isoflurane or other suitable anesthetic

  • Tuberculin syringes with 27-30 gauge needles

  • Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)

Procedure:

  • Animal Acclimation: Acclimate male Sprague-Dawley or Wistar rats (180-250 g) to the housing and testing environment for at least 7 days prior to the experiment.

  • Baseline Behavioral Testing: Before CFA injection, perform baseline measurements of paw withdrawal thresholds to mechanical and/or thermal stimuli. This is crucial for determining the effect of the treatment.

  • CFA Induction:

    • Anesthetize the rat using isoflurane.

    • Inject 100-150 µL of a 1:1 emulsion of CFA and sterile saline/PBS into the plantar surface of the right hind paw.

    • Allow the animal to recover from anesthesia in its home cage.

  • Post-Induction Period: Inflammation and pain hypersensitivity typically develop within 24 hours and can persist for several weeks.

  • This compound Administration:

    • Prepare the this compound formulation. A common vehicle for oral administration of similar compounds is a suspension in 0.5% methylcellulose or a solution in a small amount of DMSO further diluted with saline (ensure the final DMSO concentration is non-toxic).

    • Administer this compound or vehicle control by oral gavage at the desired time point post-CFA injection (e.g., 24 hours or later).

  • Post-Treatment Behavioral Testing: At various time points after this compound administration (e.g., 1, 2, 4, and 6 hours), re-assess the paw withdrawal thresholds to mechanical and thermal stimuli.

  • Data Analysis: Compare the post-treatment withdrawal thresholds to the baseline and vehicle control group data to determine the analgesic efficacy of this compound.

Visualizations

TRPV1_Signaling_Pathway TRPV1 Signaling Pathway in Nociception cluster_stimuli Noxious Stimuli cluster_cellular_response Cellular Response cluster_downstream_effects Downstream Effects Heat Heat (>42°C) TRPV1 TRPV1 Channel Heat->TRPV1 Acid Acid (H+) Acid->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Ca_influx Ca2+ Influx TRPV1->Ca_influx Activation Depolarization Depolarization Ca_influx->Depolarization AP_generation Action Potential Generation Depolarization->AP_generation NT_release Neurotransmitter Release (e.g., CGRP, Substance P) AP_generation->NT_release Pain_signal Pain Signal to CNS NT_release->Pain_signal This compound This compound This compound->TRPV1 Antagonism

Caption: this compound blocks the TRPV1 channel, preventing pain signaling.

CFA_Experimental_Workflow CFA-Induced Inflammatory Pain Model Workflow Acclimation 1. Animal Acclimation (≥ 7 days) Baseline 2. Baseline Behavioral Testing (Mechanical & Thermal) Acclimation->Baseline CFA_injection 3. CFA Injection (Plantar surface of hind paw) Baseline->CFA_injection Inflammation 4. Inflammatory Pain Development (24h - several weeks) CFA_injection->Inflammation Treatment 5. This compound Administration (Oral Gavage) Inflammation->Treatment Post_testing 6. Post-Treatment Behavioral Testing (1, 2, 4, 6h post-dose) Treatment->Post_testing Analysis 7. Data Analysis Post_testing->Analysis

Caption: Workflow for assessing this compound efficacy in the CFA model.

Troubleshooting_Variability Troubleshooting this compound In-Vivo Variability Start High Variability Observed Check_Formulation Review Formulation Protocol Start->Check_Formulation Check_Dosing Review Dosing Technique Check_Formulation->Check_Dosing Consistent Solubilization Ensure Complete Solubilization/ Uniform Suspension Check_Formulation->Solubilization Inconsistent Check_Animals Review Animal Characteristics (Strain, Age, Sex, Supplier) Check_Dosing->Check_Animals Consistent Dosing_Consistency Standardize Dosing Procedure & Volume Check_Dosing->Dosing_Consistency Inconsistent Check_Environment Review Housing & Testing Conditions Check_Animals->Check_Environment Consistent Homogenize_Group Use Homogenous Animal Groups Check_Animals->Homogenize_Group Inconsistent Standardize_Conditions Standardize Environmental Variables Check_Environment->Standardize_Conditions Inconsistent

Caption: A decision tree for troubleshooting this compound variability.

References

How to minimize V116517-induced hyperthermia in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and managing hyperthermia induced by the TRPV1 antagonist, V116517, during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause hyperthermia?

A1: this compound is a potent, orally active antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] The hyperthermia observed with this compound and other TRPV1 antagonists is an on-target effect.[3][4] These compounds block the proton-sensing (acid-sensing) function of the TRPV1 channel, which is believed to be tonically active in maintaining normal body temperature.[3][5] This blockade leads to a disinhibition of central thermoregulatory pathways, resulting in increased heat production (thermogenesis) and reduced heat loss (vasoconstriction).[3][4]

Q2: Is hyperthermia a consistent finding with this compound?

A2: In preclinical studies involving rats, this compound has been shown to induce hyperthermia.[3] However, in a human clinical trial, administration of 300 mg of this compound did not result in a significant change in body temperature.[2] It has been postulated that the doses used in this human trial may have been insufficient to significantly block the proton-sensing mode of the TRPV1 channel, which is primarily responsible for the hyperthermic effect.[3]

Q3: What is the typical onset and duration of this compound-induced hyperthermia in animal models?

A3: For TRPV1 antagonists in general, hyperthermia in rats typically develops within 30 to 90 minutes after oral administration and can last for several hours. The magnitude of the temperature increase is dose-dependent.[6]

Q4: Are there any strategies to predict the hyperthermic liability of a TRPV1 antagonist?

A4: Yes, the hyperthermic effect of a TRPV1 antagonist is strongly correlated with its potency in blocking the proton-induced activation of the TRPV1 channel.[5] Compounds that are potent blockers of the capsaicin and heat activation modes but weak blockers of the proton activation mode are less likely to cause hyperthermia.[5][7]

Troubleshooting Guide: Managing this compound-Induced Hyperthermia

This guide provides practical steps to address hyperthermia should it arise during your in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Unexpectedly high or rapid increase in body temperature High dose of this compound, individual animal sensitivity, warm ambient temperature.1. Confirm Accurate Dosing: Double-check all calculations and the concentration of your dosing solution. 2. Monitor Core Body Temperature Continuously: Use telemetry implants or rectal probes for real-time monitoring. 3. Control Ambient Temperature: House animals in a temperature-controlled environment (around 22°C). 4. Implement Cooling Measures: If body temperature exceeds a predetermined threshold (e.g., >39.5°C), initiate cooling procedures as outlined in the experimental protocols below.
Significant distress or adverse clinical signs in animals Severe hyperthermia.1. Immediate Intervention: If signs of distress such as lethargy, prostration, or seizures are observed, immediately initiate emergency cooling procedures. 2. Veterinary Consultation: Consult with the institutional veterinarian for potential supportive care, which may include fluid administration. 3. Consider Dose Reduction: For subsequent experiments, consider lowering the dose of this compound.
Variability in hyperthermic response between animals Genetic differences, variations in metabolism, or stress levels.1. Acclimatize Animals: Ensure all animals are properly acclimatized to the experimental conditions to minimize stress-induced temperature changes. 2. Increase Sample Size: A larger group of animals can help to account for individual variability. 3. Use a Control Group: Always include a vehicle-treated control group to differentiate compound-induced effects from other variations.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound and Body Temperature Monitoring in Rats

1. Animal Model:

  • Male Sprague-Dawley rats (200-250g).

  • House animals individually in a temperature- and light-controlled environment (22 ± 1°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Allow at least 3-5 days for acclimatization before the experiment.

2. This compound Preparation and Administration:

  • Prepare this compound in a vehicle such as 0.5% methylcellulose in sterile water.

  • Administer this compound via oral gavage (p.o.) at the desired dose. A vehicle-only group must be included as a control.

3. Body Temperature Measurement:

  • Method 1: Radiotelemetry (Recommended):

    • Surgically implant telemetry probes into the abdominal cavity of the rats at least one week before the experiment to allow for full recovery.

    • Record baseline body temperature for at least 24 hours prior to this compound administration.

    • Monitor and record core body temperature continuously for at least 8-12 hours post-administration.

  • Method 2: Rectal Probe:

    • Gently restrain the rat and insert a lubricated rectal probe to a consistent depth (e.g., 2 cm).

    • Record the temperature once it has stabilized.

    • Measure baseline temperature immediately before this compound administration.

    • Take subsequent measurements at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-administration.

4. Data Analysis:

  • Calculate the change in body temperature (ΔT) from baseline for each animal at each time point.

  • Compare the ΔT between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).

Protocol 2: Mitigation of Severe Hyperthermia

1. Trigger for Intervention:

  • Initiate this protocol if an animal's core body temperature exceeds a predefined critical threshold (e.g., 40.0°C) or if the animal shows signs of severe distress.

2. Cooling Procedures:

  • Move the animal to a cool, quiet environment.

  • Apply cool (not cold) water to the animal's fur and paws.

  • Use a fan to increase airflow over the animal to promote evaporative cooling.

  • Place cool packs wrapped in a thin towel in the axillary and inguinal regions.[8]

  • Caution: Avoid overly aggressive cooling, as this can lead to hypothermia. Stop active cooling measures once the body temperature returns to a near-normal range (e.g., 38.5°C).

3. Monitoring and Supportive Care:

  • Continuously monitor the animal's body temperature during and after cooling.

  • Provide supportive care as directed by a veterinarian, which may include subcutaneous or intravenous fluid administration to maintain hydration and cardiovascular stability.[8]

4. Documentation:

  • Record all instances of severe hyperthermia, the interventions performed, and the outcomes. This information is crucial for refining future experimental protocols.

Quantitative Data Summary

While the specific dose-response data for this compound-induced hyperthermia from the primary publication by Tafesse et al. (2014) is not publicly available in tabular format, the following table summarizes representative data for another potent TRPV1 antagonist, AMG 8163, in rats. This provides an example of the expected dose-dependent hyperthermic effect.

Table 1: Hyperthermic Effect of the TRPV1 Antagonist AMG 8163 in Rats

Dose of AMG 8163 (mg/kg, p.o.)Maximum Increase in Body Temperature (°C)
0.1~0.5
1.0~1.0 - 1.5
10.0~1.0 - 1.5
Data adapted from Gavva et al. (2007). The Journal of Neuroscience.[6]

Visualizations

Signaling Pathway of TRPV1 Antagonist-Induced Hyperthermia

Signaling Pathway of TRPV1 Antagonist-Induced Hyperthermia This compound This compound (TRPV1 Antagonist) TRPV1 TRPV1 Channel (in peripheral sensory neurons) This compound->TRPV1 Blocks Suppression Suppression of Thermoregulatory Centers TRPV1->Suppression Leads to TonicActivation Tonic Activation (by protons/low pH) TonicActivation->TRPV1 Activates Thermoregulatory Central Thermoregulatory Centers (e.g., Hypothalamus) Suppression->Thermoregulatory Inhibits HeatConservation Heat Conservation (Vasoconstriction) Thermoregulatory->HeatConservation Activates HeatProduction Heat Production (Thermogenesis) Thermoregulatory->HeatProduction Activates Hyperthermia Hyperthermia HeatConservation->Hyperthermia HeatProduction->Hyperthermia

Caption: Mechanism of this compound-induced hyperthermia.

Experimental Workflow for Assessing this compound-Induced Hyperthermia

Experimental Workflow for Assessing this compound-Induced Hyperthermia Acclimatization Animal Acclimatization (3-5 days) Baseline Baseline Temperature Measurement Acclimatization->Baseline Dosing This compound or Vehicle Administration (p.o.) Baseline->Dosing Monitoring Continuous Temperature Monitoring (e.g., 8-12h) Dosing->Monitoring Analysis Data Analysis (ΔT from baseline) Monitoring->Analysis Intervention Hyperthermia Mitigation (if necessary) Monitoring->Intervention If Temp > Threshold Intervention->Monitoring

Caption: Workflow for in vivo hyperthermia studies.

References

Addressing poor oral absorption of V116517 in specific animal strains

Author: BenchChem Technical Support Team. Date: December 2025

V116517 Technical Support Center

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral absorption of this compound in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor oral bioavailability for compounds like this compound?

Poor oral bioavailability is often a result of several factors related to a compound's physicochemical and biological properties.[1] Key contributors include:

  • Low Aqueous Solubility: A compound must dissolve in the gastrointestinal (GI) fluids before it can be absorbed.[1][2] Many drug candidates, like this compound, exhibit poor water solubility, which limits their dissolution rate and overall absorption.[3][4]

  • Poor Intestinal Permeability: The compound's ability to pass through the intestinal wall into the bloodstream can be restricted by factors like molecular size, high polarity, or recognition by efflux transporters.[1][5]

  • High First-Pass Metabolism: After absorption from the gut, the drug is transported to the liver via the portal vein before reaching systemic circulation.[6] Significant metabolism in the gut wall or liver can substantially reduce the amount of active drug that reaches the bloodstream.[6][7][8]

  • Efflux by Transporters: Proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI lumen, limiting its net absorption.[9][10]

Q2: We are observing significantly different oral exposure of this compound between rat and dog models. Is this expected?

Yes, significant interspecies variability in oral bioavailability is common in preclinical studies.[11] Reasons for these differences can include:

  • Differences in GI Physiology: Factors like gastric pH, GI transit time, and bile salt concentrations can vary between species like rats and dogs, affecting drug dissolution and absorption.[12][13]

  • Metabolic Differences: The expression and activity of metabolic enzymes (e.g., Cytochrome P450s) in the gut wall and liver can differ substantially between species, leading to variations in first-pass metabolism.[11]

  • Efflux Transporter Activity: The expression levels and substrate specificity of efflux transporters like P-gp can vary, impacting drug absorption.[14]

Q3: What are the initial steps to investigate the low oral bioavailability of this compound?

A systematic approach is recommended. The first step is to determine the absolute bioavailability by comparing the Area Under the Curve (AUC) from an oral dose to that from an intravenous (IV) dose.[15] This helps distinguish between poor absorption and rapid clearance. Following this, a series of in vitro and in vivo studies should be conducted to pinpoint the rate-limiting factor.

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving issues related to the poor oral absorption of this compound.

Issue 1: Very Low Oral Bioavailability (<10%) in Sprague-Dawley Rats

If initial pharmacokinetic (PK) studies in Sprague-Dawley rats show extremely low oral bioavailability, it is crucial to determine the underlying cause.

Troubleshooting Workflow:

G cluster_start cluster_investigate Investigation Phase cluster_action Action/Experiment cluster_solution Potential Solution start Low Oral Bioavailability Observed in Rats solubility Poor Solubility? start->solubility permeability Poor Permeability? solubility->permeability If Soluble sol_study Conduct Solubility & Dissolution Studies solubility->sol_study Yes metabolism High First-Pass Metabolism? permeability->metabolism If Permeable caco2_assay Perform Caco-2 Permeability Assay permeability->caco2_assay Yes iv_study Compare IV vs. PO PK Profiles metabolism->iv_study Yes formulate Develop Enabling Formulation (e.g., Nanosuspension, SEDDS) sol_study->formulate pro_drug Consider Prodrug Strategy caco2_assay->pro_drug met_inhibit Co-dose with Metabolic Inhibitor (Investigational) iv_study->met_inhibit

Hypothetical PK Data: IV vs. Oral Dosing in Rats

The following table presents hypothetical data from a study comparing intravenous and oral administration of this compound in Sprague-Dawley rats. Such a study is essential to calculate absolute bioavailability and understand the extent of the absorption problem.[16][17]

ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg, Suspension)
Cmax (ng/mL) 850 ± 12045 ± 15
Tmax (h) 0.1 ± 0.052.0 ± 0.5
AUC₀-inf (ng·h/mL) 1200 ± 250180 ± 60
Absolute Bioavailability (F%) -1.5%
Data are presented as mean ± standard deviation (n=6).

An absolute bioavailability of 1.5% confirms a significant issue with oral absorption.

Issue 2: this compound is a P-glycoprotein (P-gp) Efflux Substrate

If in vitro assays confirm that this compound is a substrate for the P-gp efflux pump, this can be a primary reason for poor permeability across the intestinal wall.[14][18] P-gp actively transports the compound out of the intestinal cells back into the gut lumen.[9]

Mechanism of P-gp Efflux:

G V11_in V11_in pgp pgp V11_in->pgp Passive Diffusion V11_effluxed V11_effluxed pgp->V11_effluxed Active Efflux (ATP-dependent) V11_out V11_out blood blood V11_out->blood Absorption lumen lumen membrane_top membrane_top membrane_bottom membrane_bottom

Mitigation Strategies:

  • Formulation with P-gp Inhibitors: Co-formulating with excipients that have P-gp inhibitory activity (e.g., certain surfactants like Tween 80) can increase absorption.[19]

  • Structural Modification: Medicinal chemistry efforts can be directed to modify the this compound structure to reduce its affinity for P-gp.[1]

Issue 3: Poor Aqueous Solubility Limits Dissolution

If this compound is a BCS Class II or IV compound, its low aqueous solubility is likely a primary barrier to absorption.[20] Several formulation strategies can overcome this limitation.[2][3][4]

Formulation Development Workflow:

G cluster_formulations Formulation Types start Characterize Physicochemical Properties excipient Excipient Screening (Oils, Surfactants, Polymers) start->excipient formulation Prepare Formulations excipient->formulation sedds SEDDS formulation->sedds nano Nanosuspension formulation->nano asd Amorphous Solid Dispersion (ASD) formulation->asd screening In Vitro Dissolution & Permeability Tests pk_study In Vivo PK Screening in Rats screening->pk_study lead Select Lead Formulation pk_study->lead sedds->screening nano->screening asd->screening

Comparison of Enabling Formulations for this compound in Beagle Dogs

This table shows hypothetical data comparing different formulation approaches in a Beagle dog model, which often has better translational relevance for some drug classes.[21]

Formulation TypeDose (mg/kg)Cmax (ng/mL)AUC₀-₂₄h (ng·h/mL)Bioavailability Improvement (vs. Suspension)
Aqueous Suspension 2080 ± 25450 ± 110-
Micronized Suspension 20150 ± 40980 ± 2002.2-fold
Nanosuspension 20450 ± 903100 ± 5506.9-fold
SEDDS 20620 ± 1304850 ± 90010.8-fold
Data are presented as mean ± standard deviation (n=4).

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine the intestinal permeability of this compound and to assess if it is a substrate of efflux transporters like P-gp. The Caco-2 cell line is a widely used model for the human intestinal epithelium.[22][23]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.[23]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[23] A paracellular marker (e.g., Lucifer yellow) is also used to ensure tight junctions are intact.

  • Transport Experiment:

    • The experiment is performed in two directions: Apical (A) to Basolateral (B) to measure absorption, and Basolateral (B) to Apical (A) to measure efflux.[23]

    • This compound (typically at a concentration of 1-10 µM) is added to the donor chamber (either A or B).

    • Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).[24]

  • Quantification: The concentration of this compound in the samples is determined using a validated LC-MS/MS method.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B).

    • An ER > 2 is a strong indication that the compound is a substrate for active efflux.[18]

Protocol 2: Oral Bioavailability Study in Fasted Male Sprague-Dawley Rats

Objective: To determine key pharmacokinetic parameters and the absolute oral bioavailability of this compound.

Methodology:

  • Animals: Male Sprague-Dawley rats (e.g., 220-260 g) are used.[25] Animals are fasted overnight (approx. 12 hours) before dosing but have free access to water.[17][26]

  • Groups:

    • Group 1 (IV): this compound is administered as a single bolus injection via the tail vein (e.g., 1 mg/kg in a suitable vehicle like DMSO/saline).[16]

    • Group 2 (Oral): this compound is administered via oral gavage (e.g., 10 mg/kg as a suspension in 0.5% methylcellulose).[15]

  • Blood Sampling: Blood samples (approx. 100-200 µL) are collected from the tail vein or jugular vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.

  • Analysis: Plasma concentrations of this compound are quantified by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL).

  • Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated using the formula:

    • F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100[15]

References

V116517 Technical Support Center: In Vivo Administration Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the selection of a suitable vehicle for the in vivo administration of V116517, a potent and orally active TRPV1 antagonist. This guide includes troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally active antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 receptor is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin.[2][3] By blocking the activation of TRPV1, this compound can inhibit pain and inflammatory responses.[1]

Q2: What are the known in vivo effects and pharmacokinetic properties of this compound?

A2: this compound has demonstrated dose-dependent reversal of thermal hyperalgesia in a complete Freund's adjuvant (CFA) inflammatory pain model in rats, with an ED50 of 2 mg/kg following oral administration.[1] It exhibits high oral bioavailability in rats (74%), dogs (100%), and monkeys (107%).[1] Key pharmacokinetic parameters are summarized in the table below.

Pharmacokinetic Parameters of this compound

SpeciesDosing RouteDose (mg/kg)Cmax (ng/mL)T1/2 (h)Bioavailability (%)
RatOral313803.374
DogOral311203.6100
MonkeyOral345918107
RatIntravenous1-3.3-
DogIntravenous1-3.6-
MonkeyIntravenous1-18-

Data sourced from MedChemExpress product information.[1]

Q3: Are there any known side effects of this compound or other TRPV1 antagonists?

A3: A significant on-target side effect of many TRPV1 antagonists is hyperthermia, an increase in body temperature.[4][5] This is thought to be mediated by the role of TRPV1 channels in thermoregulation.[4] While this compound was reported to not cause hyperthermia in a human clinical trial, this is a critical parameter to monitor in preclinical animal models.[2] Researchers should include body temperature measurements as a key safety endpoint in their in vivo studies.

Troubleshooting Guide: Vehicle Selection and Formulation

A primary challenge in the in vivo administration of this compound is its likely poor aqueous solubility, a common characteristic of lipophilic small molecules.[6] The selection of an appropriate vehicle is critical for achieving a stable and homogenous formulation for accurate dosing.

Problem 1: this compound precipitates out of solution during formulation or administration.

  • Cause: The aqueous solubility of this compound is likely low, leading to precipitation when diluted in aqueous vehicles.

  • Solution: A co-solvent or lipid-based vehicle is recommended. Below is a suggested workflow for preparing a formulation.

G cluster_0 Formulation Workflow for this compound start Start: Weigh this compound Powder dissolve Dissolve in minimal 100% DMSO start->dissolve vortex Vortex until fully dissolved dissolve->vortex dilute Slowly add to vehicle (e.g., Corn Oil or PEG400/Saline) while vortexing vortex->dilute observe Visually inspect for precipitation or phase separation dilute->observe ready Homogenous solution/suspension is ready for administration observe->ready Clear Solution troubleshoot Troubleshoot: - Gentle warming - Sonication - Adjust vehicle composition observe->troubleshoot Precipitation troubleshoot->dilute

A suggested workflow for preparing a this compound formulation.

Recommended Vehicle Systems for Poorly Soluble Compounds

Vehicle SystemCompositionAdvantagesDisadvantages
Co-solvent System e.g., 10% DMSO, 40% PEG400, 50% SalineCan achieve good solubility for many compounds.High concentrations of DMSO can be toxic. PEG400 can be viscous.
Lipid-Based System e.g., 5-10% DMSO in Corn OilSuitable for lipophilic compounds. Corn oil is generally well-tolerated.May not be suitable for all compounds. Risk of phase separation if not prepared correctly.[7][8]
Surfactant-Based System e.g., 5% DMSO, 5% Tween 80, 90% SalineSurfactants can improve solubility and stability.Potential for toxicity with some surfactants. May alter drug absorption.

Problem 2: High variability in efficacy or pharmacokinetic data between animals.

  • Cause 1: Inconsistent Dosing. Inaccurate or inconsistent administration of the compound due to poor technique or a non-homogenous formulation.

  • Solution 1: Ensure the formulation is homogenous before each administration. Use precise and consistent oral gavage techniques. Normalize the dose to the body weight of each animal.

  • Cause 2: Biological Variability. Inherent biological differences between individual animals.

  • Solution 2: Increase the number of animals per group to improve statistical power. Ensure animals are age- and sex-matched.

Experimental Protocols

General Protocol for In Vivo Oral Administration of this compound

  • Compound Preparation:

    • Based on the desired dose and the weight of the animals, calculate the required amount of this compound.

    • Dissolve this compound in a minimal amount of 100% DMSO.

    • Slowly add the DMSO stock solution to the chosen vehicle (e.g., corn oil) while vortexing to ensure a homogenous mixture. The final concentration of DMSO should ideally be below 10%.

    • Administer the vehicle alone to the control group.

  • Animal Handling and Dosing (Oral Gavage):

    • Acclimatize animals to the housing conditions for at least one week before the experiment.

    • Properly restrain the animal to ensure safe and accurate administration.

    • Measure the distance from the oral cavity to the last rib to determine the correct insertion depth for the gavage needle.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the this compound formulation. The volume should generally not exceed 10 mL/kg for rats.

    • Observe the animal for any signs of distress during and after the procedure.

  • Monitoring:

    • Regularly observe the animals for any signs of toxicity or adverse effects.

    • Monitor body temperature at predetermined time points, especially in the initial dose-ranging studies.

    • Monitor relevant efficacy endpoints (e.g., thermal hyperalgesia) at appropriate times post-administration.

  • Sample Collection and Analysis:

    • At the end of the study, collect tissues and/or blood for pharmacokinetic and pharmacodynamic analysis.

    • Analyze the samples to determine the concentration of this compound and its effect on the target pathway.

G cluster_1 This compound Signaling Pathway This compound This compound TRPV1 TRPV1 Receptor This compound->TRPV1 Antagonizes PainSignal Pain Signal Transduction TRPV1->PainSignal Initiates NoxiousStimuli Noxious Stimuli (e.g., Heat, Capsaicin) NoxiousStimuli->TRPV1 Activates

Signaling pathway showing this compound antagonism of the TRPV1 receptor.

References

Navigating Unexpected Outcomes in V116517 Experiments: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting unexpected results in experiments involving V116517, a potent and selective Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist. The information is presented in a question-and-answer format to directly address common challenges and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally active, and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Its primary mechanism of action is the inhibition of TRPV1 activation by various stimuli, including capsaicin (the pungent component of chili peppers) and acidic conditions (low pH), which are often associated with pain and inflammation.[1] By blocking the TRPV1 channel, this compound aims to reduce the transmission of pain signals.

Q2: A significant and unexpected finding in human trials with this compound was the absence of hyperthermia. Why is this noteworthy?

A2: The absence of hyperthermia (an increase in body temperature) with this compound in human trials is a significant finding because hyperthermia is a common and dose-limiting side effect of many TRPV1 antagonists.[2][3] This adverse effect has been a major hurdle in the clinical development of this class of drugs.[2][4] The distinct profile of this compound suggests it may have a different interaction with the TRPV1 receptor's role in thermoregulation, making it a potentially safer candidate for pain management.[5]

Q3: What were the key quantitative findings from the human experimental pain study with this compound?

A3: In a randomized, double-blind, placebo-controlled crossover study in healthy volunteers, a single 300 mg oral dose of this compound demonstrated significant effects on pain thresholds compared to placebo.[5] Key quantitative outcomes are summarized in the table below.

Troubleshooting Guide

This section addresses specific unexpected results that researchers may encounter during preclinical or clinical experiments with this compound and provides potential explanations and troubleshooting steps.

Issue 1: Observation of Hyperthermia in Animal Models

Question: Contrary to human clinical data, we are observing a significant increase in core body temperature in our rodent models after this compound administration. What could be the reason for this discrepancy?

Possible Explanations & Troubleshooting Steps:

  • Species-Specific Differences in Thermoregulation: The contribution of TRPV1 to body temperature regulation can vary between species. Rodent models may be more sensitive to TRPV1 antagonist-induced hyperthermia than humans.

  • Differential Blockade of TRPV1 Activation Modes: Hyperthermia associated with TRPV1 antagonists is thought to be linked to the blockade of the proton-sensing (acid-activated) mode of the channel.[6] It's possible that the dose of this compound used in your animal model is sufficient to block this mode, leading to hyperthermia, whereas the doses used in the human trial were not.[5]

    • Actionable Step: Consider performing a dose-response study to see if lower doses of this compound can achieve analgesia without inducing hyperthermia in your model.

  • Experimental Stress: Handling and injection stress can independently cause a rise in body temperature in rodents.

    • Actionable Step: Ensure adequate acclimatization of the animals to the experimental procedures and environment to minimize stress-induced hyperthermia.

Issue 2: Lack of Expected Analgesic Efficacy

Question: We are not observing the expected analgesic or anti-hyperalgesic effect of this compound in our preclinical pain model. What are the potential reasons for this lack of efficacy?

Possible Explanations & Troubleshooting Steps:

  • Inappropriate Pain Model: The efficacy of TRPV1 antagonists can be highly dependent on the specific pain model used. This compound has shown efficacy in models of inflammatory thermal hyperalgesia.[1] Its effectiveness in models of neuropathic or mechanical pain may be different.

    • Actionable Step: Verify that your chosen pain model is appropriate for evaluating a TRPV1 antagonist. Consider using a positive control compound with a known effect in your model to validate the experimental setup.

  • Pharmacokinetic Issues: Inadequate dosing or bioavailability could lead to insufficient target engagement.

    • Actionable Step: Review the pharmacokinetic profile of this compound in your specific animal model.[1] Ensure that the administered dose is sufficient to achieve therapeutic concentrations at the target site. Consider measuring plasma or tissue concentrations of this compound.

  • Route of Administration: The method of drug delivery can impact its efficacy.

    • Actionable Step: Confirm that the chosen route of administration allows for effective delivery of this compound to the site of action.

  • Genetic Variability: Polymorphisms in the TRPV1 gene could potentially influence the response to this compound.[7]

Issue 3: Observation of Hypothermia

Question: We have observed a decrease in body temperature (hypothermia) after administering this compound, which is the opposite of the more commonly discussed hyperthermic effect of other TRPV1 antagonists. Is this a known phenomenon?

Possible Explanations:

  • Differential Modulation of TRPV1: Some TRPV1 antagonists have been shown to cause hypothermia.[6][8] This effect is also linked to the compound's interaction with the proton-sensing mode of TRPV1, but in a manner that potentiates rather than blocks proton-induced activation.[6] While this compound is characterized as an antagonist, its full pharmacological profile at different activation modes and in different species may be complex.

  • On-Target Effect: Studies with other TRPV1 antagonists have demonstrated that both hyperthermia and hypothermia are on-target effects mediated through TRPV1.[8]

Data Presentation

Table 1: Summary of Preclinical Pharmacokinetic and Efficacy Data for this compound

ParameterSpeciesValueReference
IC₅₀ (Capsaicin-induced current) Rat DRG Neurons423.2 nM[1]
IC₅₀ (Acid-induced current) Rat DRG Neurons180.3 nM[1]
ED₅₀ (CFA-induced thermal hyperalgesia) Rat2 mg/kg (oral)[1]
Oral Bioavailability Rat74%[1]
Oral Bioavailability Dog100%[1]
Oral Bioavailability Monkey107%[1]

Table 2: Key Results from the Human Experimental Pain Study of this compound (300 mg, oral) vs. Placebo

EndpointResultP-valueReference
Heat Pain Detection Threshold Significantly Increased< 0.0001[5]
Heat Pain Tolerance Threshold Significantly Increased< 0.0001[5]
Capsaicin-induced Hyperalgesia (Heat Pain Detection) Significantly Reduced0.004[5]
Capsaicin-induced Hyperalgesia (Heat Pain Tolerance) Significantly Reduced< 0.0001[5]
UV-B-provoked Pressure Pain Sensitization No Significant Difference-[5]
Body Temperature No Change-[5]

Experimental Protocols

1. Capsaicin-Induced Thermal Hyperalgesia in Rats (General Protocol)

This protocol is a generalized procedure based on common practices for inducing and measuring thermal hyperalgesia.

  • Animals: Adult male Sprague-Dawley rats.

  • Procedure:

    • Baseline Measurement: Acclimatize rats to the testing environment. Measure baseline paw withdrawal latency to a radiant heat source (e.g., using a plantar test apparatus). A cut-off time is set to prevent tissue damage.

    • Capsaicin Injection: Inject a low concentration of capsaicin (e.g., 10 µl of a 0.1% solution) into the plantar surface of one hind paw to induce thermal hyperalgesia.

    • Drug Administration: Administer this compound or vehicle orally at a predetermined time before or after capsaicin injection.

    • Post-treatment Measurement: Measure paw withdrawal latency at various time points after drug administration to assess the reversal of hyperalgesia.

2. UVB-Induced Thermal Hyperalgesia in Rats (General Protocol)

This protocol outlines a common method for inducing inflammatory pain through UVB irradiation.

  • Animals: Adult male Sprague-Dawley rats.

  • Procedure:

    • Baseline Measurement: Measure baseline paw withdrawal thresholds to a thermal stimulus as described above.

    • UVB Irradiation: Anesthetize the rats and expose the plantar surface of one hind paw to a controlled dose of UVB radiation from a narrowband UVB source.[9]

    • Hyperalgesia Development: Allow for the development of inflammation and hyperalgesia, which typically peaks around 48 hours post-irradiation.[9]

    • Drug Administration: Administer this compound or vehicle orally.

    • Post-treatment Measurement: Assess paw withdrawal thresholds at different time points after drug administration.

Visualizations

TRPV1_Signaling_Pathway cluster_stimuli Activators cluster_antagonist Antagonist Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activate Heat Heat (>43°C) Heat->TRPV1 Activate Acid Acid (Low pH) Acid->TRPV1 Activate This compound This compound This compound->TRPV1 Inhibits Ca_influx Ca²⁺/Na⁺ Influx TRPV1->Ca_influx Depolarization Neuronal Depolarization Ca_influx->Depolarization Pain_Signal Pain Signal to CNS Depolarization->Pain_Signal

Caption: Simplified signaling pathway of TRPV1 activation and its inhibition by this compound.

Experimental_Workflow cluster_pre Pre-Experiment cluster_induction Hyperalgesia Induction cluster_treatment Treatment cluster_post Post-Treatment Assessment Animal_Acclimatization Animal Acclimatization Baseline_Testing Baseline Nociceptive Testing Animal_Acclimatization->Baseline_Testing Induction Induce Hyperalgesia (e.g., Capsaicin or UVB) Baseline_Testing->Induction Treatment_Admin Administer this compound or Vehicle Induction->Treatment_Admin Post_Treatment_Testing Post-Treatment Nociceptive Testing Treatment_Admin->Post_Treatment_Testing Data_Analysis Data Analysis Post_Treatment_Testing->Data_Analysis

Caption: General experimental workflow for evaluating the analgesic efficacy of this compound.

References

Validation & Comparative

A Comparative Guide to V116517 and Other TRPV1 Antagonists in Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in nociceptive signaling, has been a focal point for the development of novel analgesics. This guide provides a comparative analysis of V116517, a potent TRPV1 antagonist, alongside other notable antagonists in the field. We will delve into their performance based on experimental data, outline detailed experimental protocols, and visualize key pathways and workflows to aid in your research and development endeavors.

Introduction to TRPV1 Antagonism for Pain

TRPV1 is a non-selective cation channel primarily expressed in sensory neurons. It acts as a molecular integrator for a variety of noxious stimuli, including heat, acid (protons), and pungent compounds like capsaicin, the active component of chili peppers.[1] Activation of TRPV1 leads to the influx of cations, depolarization of the neuron, and the sensation of pain. In inflammatory conditions, the expression and sensitivity of TRPV1 are upregulated, contributing to hyperalgesia (increased sensitivity to pain).[2]

TRPV1 antagonists aim to block the activation of this channel, thereby preventing or reducing pain signaling. While a promising therapeutic strategy, the development of TRPV1 antagonists has been hampered by a significant side effect: hyperthermia.[3] This is because TRPV1 channels are also involved in the regulation of core body temperature.[4] Consequently, the field has evolved to develop antagonists with different selectivity profiles to mitigate this adverse effect.

Comparative Analysis of TRPV1 Antagonists

This section provides a quantitative comparison of this compound with other TRPV1 antagonists. The data is compiled from various preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and cross-study comparisons should be interpreted with caution due to variations in experimental conditions.

In Vitro Potency

The following table summarizes the in vitro potency of selected TRPV1 antagonists against capsaicin and acid-induced activation of the TRPV1 channel.

CompoundAgonistSpeciesAssayIC50 (nM)Reference
This compound CapsaicinRatDRG neuron currents423.2[5]
Acid (pH 5)RatDRG neuron currents180.3[5]
Capsazepine CapsaicinRatDRG neurons200-4000[6]
AMG-8562 CapsaicinRat45Ca2+ uptake1.75[7]
SB-705498 CapsaicinHumanElectrophysiology3[8]
Acid (pH 5.3)HumanElectrophysiology-[8]
Heat (50°C)HumanElectrophysiology6[8]
ABT-102 ---Potent and selective[9]
A-791686 ---1[10]
In Vivo Efficacy in Preclinical Pain Models

The analgesic efficacy of TRPV1 antagonists is typically evaluated in rodent models of inflammatory and neuropathic pain. The table below presents the effective dose (ED50) of various antagonists in the Complete Freund's Adjuvant (CFA) model of inflammatory pain in rats, a commonly used model.

CompoundPain ModelSpeciesEndpointED50 (mg/kg, p.o.)Reference
This compound CFA-induced thermal hyperalgesiaRatPaw withdrawal latency2[5]
Capsazepine FCA-induced mechanical hyperalgesiaGuinea PigPaw withdrawal threshold3-30 (s.c.)[11]
ABT-102 CFA-induced painRodent-Effective[9]
A-791686 Freund's complete adjuvantRat-< 10 µmol/kg[10]
Clinical Safety Profile: Hyperthermia

A critical differentiator among TRPV1 antagonists is their effect on core body temperature. The following table categorizes selected antagonists based on their observed hyperthermic effects in clinical trials.

CompoundClassificationHyperthermic Effect in HumansReference
This compound PolymodalYes (though not observed in one specific study)[7]
ABT-102 PolymodalYes[7]
AZD1386 PolymodalYes[7]
AMG 517 PolymodalYes[3]
NEO6860 Mode-selectiveNo[7]
SB-705498 PolymodalNot significant at tested doses[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are protocols for key in vivo models used to assess the efficacy of TRPV1 antagonists.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • 27-gauge needle and 1 mL syringe

  • Apparatus for assessing thermal hyperalgesia (e.g., plantar test) or mechanical allodynia (e.g., von Frey filaments)

Procedure:

  • Acclimation: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Measurement: Measure baseline paw withdrawal latency to a thermal stimulus or paw withdrawal threshold to mechanical stimuli for both hind paws.

  • CFA Induction: Lightly anesthetize the rats with isoflurane. Inject 100 µL of CFA into the plantar surface of the right hind paw.[13]

  • Post-Induction Period: Allow inflammation and hyperalgesia to develop. This typically occurs within hours and can last for several weeks.[14] Testing is often performed 24 hours or later post-CFA injection.

  • Drug Administration: Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., oral gavage).

  • Efficacy Assessment: At various time points after drug administration, re-assess the paw withdrawal latency or threshold in both the ipsilateral (CFA-injected) and contralateral paws.

  • Data Analysis: Compare the post-drug measurements to the pre-drug (post-CFA) and baseline values to determine the analgesic effect of the compound.

Capsaicin-Induced Hyperalgesia Model in Rats

This model is used to assess the acute analgesic effects of compounds that target the capsaicin-sensitive TRPV1 pathway.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Capsaicin solution (e.g., 10 µg in 10 µL of saline with 1% ethanol)

  • 27-gauge needle and microsyringe

  • Apparatus for assessing thermal or mechanical hyperalgesia

Procedure:

  • Acclimation and Baseline: Follow the same procedures as in the CFA model.

  • Capsaicin Injection: Inject 10 µL of capsaicin solution into the plantar surface of the right hind paw.[15]

  • Hyperalgesia Development: Hyperalgesia typically develops within 15-30 minutes of capsaicin injection.

  • Drug Administration: Administer the test compound or vehicle.

  • Efficacy Assessment: Measure paw withdrawal latency or threshold at various time points after drug administration.

  • Data Analysis: Analyze the data as described in the CFA model.

Ultraviolet B (UV-B)-Induced Hyperalgesia Model in Humans

This is a translational model used to induce a localized and reversible inflammatory pain state in healthy volunteers.

Materials:

  • UV-B irradiation source

  • Minimal Erythema Dose (MED) determination equipment

  • Thermal and mechanical sensory testing devices

Procedure:

  • Subject Recruitment: Recruit healthy volunteers and obtain informed consent.

  • MED Determination: Determine the MED for each subject, which is the minimum dose of UV-B radiation that produces a defined erythema 24 hours after exposure.

  • UV-B Exposure: Expose a small area of the subject's skin (e.g., on the forearm or back) to a multiple of the MED (e.g., 2x or 3x MED) to induce inflammation.[14]

  • Hyperalgesia Development: Inflammation and hyperalgesia develop over several hours and peak around 24-48 hours post-irradiation.

  • Drug Administration: Administer the test compound or placebo in a double-blind, crossover design.

  • Efficacy Assessment: Measure heat pain detection thresholds, heat pain tolerance, and mechanical pain thresholds within the irradiated area and in the surrounding non-irradiated skin at multiple time points.

  • Data Analysis: Compare the changes in pain thresholds between the active treatment and placebo groups.

Visualizing the Science: Diagrams and Workflows

TRPV1 Signaling Pathway

The following diagram illustrates the activation of the TRPV1 channel by various stimuli and its subsequent downstream signaling, leading to the sensation of pain. It also depicts the mechanism of action of TRPV1 antagonists.

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_membrane Sensory Neuron Membrane cluster_antagonists Antagonists cluster_downstream Downstream Signaling Heat Heat TRPV1 TRPV1 Channel Extracellular Intracellular Heat->TRPV1:p1 Activate Protons (Acid) Protons (Acid) Protons (Acid)->TRPV1:p1 Activate Capsaicin Capsaicin Capsaicin->TRPV1:p1 Activate Ca_Influx Ca2+ Influx TRPV1:p2->Ca_Influx This compound This compound This compound->TRPV1:p1 Block Others Other Antagonists Others->TRPV1:p1 Block Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation

Caption: TRPV1 channel activation and antagonism in a sensory neuron.

Experimental Workflow for Preclinical Evaluation of a TRPV1 Antagonist

This diagram outlines a typical workflow for assessing the efficacy of a novel TRPV1 antagonist in a preclinical inflammatory pain model.

Preclinical_Workflow start Start animal_acclimation Animal Acclimation & Baseline Testing start->animal_acclimation pain_induction Induce Inflammatory Pain (e.g., CFA injection) animal_acclimation->pain_induction compound_admin Administer TRPV1 Antagonist or Vehicle pain_induction->compound_admin behavioral_testing Behavioral Testing (Thermal/Mechanical Hyperalgesia) compound_admin->behavioral_testing data_analysis Data Analysis & Efficacy Determination behavioral_testing->data_analysis end End data_analysis->end

Caption: Workflow for in vivo efficacy testing of a TRPV1 antagonist.

Conclusion

This compound is a potent, orally active TRPV1 antagonist that has demonstrated efficacy in preclinical models of inflammatory pain.[5] Like other polymodal TRPV1 antagonists, it has been associated with hyperthermia in some contexts, a key consideration for clinical development.[7] The emergence of mode-selective antagonists such as NEO6860, which avoid this side effect, represents a significant advancement in the field.[7] The choice of a TRPV1 antagonist for pain research will depend on the specific research question, with considerations for potency, selectivity, and the desired safety profile. The experimental protocols and conceptual frameworks provided in this guide are intended to support the design and interpretation of studies aimed at further elucidating the therapeutic potential of TRPV1 antagonists.

References

V116517 Demonstrates Potent Anti-Hyperalgesic Effects in Healthy Volunteers, Offering a Favorable Safety Profile Compared to Other TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent clinical trial of V116517, a novel TRPV1 antagonist, in healthy volunteers has demonstrated its potent efficacy in reducing experimentally induced pain and hyperalgesia without the significant side effects that have hindered the development of other drugs in this class. The study, which compared this compound to the well-established COX-2 inhibitor celecoxib and a placebo, provides compelling evidence for the potential of this compound as a safe and effective analgesic.

The research, conducted in a rigorous, double-blind, three-way crossover study, utilized two distinct experimental pain models in healthy volunteers: capsaicin-induced hyperalgesia, which mimics neuropathic pain, and ultraviolet-B (UV-B)-induced inflammation, a model for inflammatory pain. This dual-model approach allowed for a comprehensive assessment of this compound's analgesic and anti-inflammatory properties.

Key Findings:

A single 300 mg oral dose of this compound demonstrated a significant anti-hyperalgesic effect in the capsaicin-induced pain model.[1] Notably, this compound was effective in reducing the area of secondary hyperalgesia, a key measure of central sensitization, a phenomenon implicated in chronic pain states.

In contrast, a 400 mg dose of celecoxib was effective in reducing UV-B-induced inflammation and pressure pain sensitization, highlighting the different mechanisms of action of the two drugs.[1] this compound also showed a potent antihyperalgesic action without altering body temperature, a significant advantage over some other TRPV1 antagonists that have been associated with hyperthermia.[1] No side effects were reported for any of the treatments in this study.[1]

Comparison with Other TRPV1 Antagonists:

The development of TRPV1 antagonists has been hampered by on-target side effects, most notably hyperthermia. For instance, the TRPV1 antagonist AMG 517 was shown to elicit marked hyperthermia in human clinical trials. Another compound, JNJ-39439335 (mavatrep), also demonstrated dose-related increases in body temperature in healthy volunteers. In contrast, the this compound trial reported no change in body temperature, positioning it as a potentially safer alternative.

Data Summary:

Table 1: Efficacy of this compound and Celecoxib in Experimental Pain Models

ParameterThis compound (300 mg)Celecoxib (400 mg)Placebo
Capsaicin-Induced Hyperalgesia
Area of Secondary HyperalgesiaSignificant Reduction vs. PlaceboNo Significant EffectBaseline
UV-B-Induced Inflammation
Erythema (Redness)No Significant EffectSignificant Reduction vs. PlaceboBaseline
Pressure Pain ThresholdNo Significant EffectSignificant Reduction in Sensitization vs. PlaceboBaseline

Note: This table is a qualitative summary based on the provided search results. Detailed quantitative data from the full publication would be required for a precise numerical comparison.

Experimental Protocols:

Capsaicin-Induced Hyperalgesia Model:

This model was used to assess neurogenic inflammation and central sensitization. A standardized dose of capsaicin was applied topically to the skin of the volunteers to induce a burning sensation and a surrounding area of heightened pain sensitivity (secondary hyperalgesia). The area of secondary hyperalgesia was measured at specified time points after drug administration.

Ultraviolet-B (UV-B)-Induced Inflammation Model:

This model was employed to evaluate the anti-inflammatory effects of the treatments. A controlled dose of UV-B radiation was delivered to a small area of the skin to induce a localized inflammatory response, similar to a sunburn. Measurements of erythema (redness) using a chromameter and pressure pain thresholds were taken to quantify the extent of inflammation and hyperalgesia.

Signaling Pathways:

To visualize the mechanisms of action of this compound and its comparator, celecoxib, the following diagrams illustrate their respective signaling pathways.

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Capsaicin Capsaicin TRPV1_Receptor TRPV1 Receptor Capsaicin->TRPV1_Receptor Heat Heat Heat->TRPV1_Receptor Protons (Low pH) Protons (Low pH) Protons (Low pH)->TRPV1_Receptor Ca_Influx Ca²⁺ Influx TRPV1_Receptor->Ca_Influx Na_Influx Na⁺ Influx TRPV1_Receptor->Na_Influx Depolarization Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal This compound This compound This compound->TRPV1_Receptor Antagonism

Caption: this compound acts as a TRPV1 receptor antagonist, blocking the influx of ions and subsequent pain signaling.

COX2_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cell_Damage Cell_Damage PLA2 Phospholipase A₂ Cell_Damage->PLA2 Cytokines Cytokines Cytokines->PLA2 Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2->Arachidonic_Acid releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Celecoxib selectively inhibits the COX-2 enzyme, reducing the production of prostaglandins that mediate inflammation and pain.

Conclusion:

The clinical trial results for this compound in healthy volunteers are promising, suggesting that it is a potent anti-hyperalgesic agent with a superior safety profile compared to earlier TRPV1 antagonists, particularly concerning the absence of hyperthermia. Its distinct mechanism of action from COX-2 inhibitors like celecoxib indicates that it may be effective for different types of pain, particularly those with a neuropathic component. Further clinical development will be crucial to fully elucidate the therapeutic potential of this compound in patient populations.

References

V116517: A Comparative Analysis of Cross-reactivity with other TRP Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

V116517 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and neurogenic inflammation signaling pathways. Understanding the selectivity profile of this compound is crucial for predicting its therapeutic window and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound with other members of the TRP channel family, supported by available experimental data and detailed methodologies.

Summary of this compound Cross-reactivity Data

The selectivity of this compound has been primarily characterized against several other TRP channels. The available data, summarized in the table below, demonstrates a high degree of selectivity for TRPV1.

TRP ChannelAgonist/StimulusAssay TypeSpeciesCell Line/SystemThis compound Activity (IC50)Reference
TRPV1 CapsaicinElectrophysiologyRatDorsal Root Ganglion (DRG) Neurons423.2 nM[1]
TRPV1 Acid (pH 5)ElectrophysiologyRatDorsal Root Ganglion (DRG) Neurons180.3 nM[1]
TRPV3 Not specifiedNot specifiedNot specifiedNot specifiedNo significant activity up to 10 µM[1]
TRPV4 Not specifiedNot specifiedNot specifiedNot specifiedNo significant activity up to 10 µM[1]
TRPA1 Not specifiedNot specifiedNot specifiedNot specifiedData not available
TRPM8 Not specifiedNot specifiedNot specifiedNot specifiedData not available

Experimental Protocols

The determination of this compound's selectivity relies on established in vitro pharmacological assays. The following are detailed descriptions of the likely experimental methodologies employed for generating the cross-reactivity data.

Patch-Clamp Electrophysiology for TRPV1 Activity

This "gold standard" technique directly measures the ion flow through the channel in response to specific stimuli.

Objective: To determine the inhibitory concentration (IC50) of this compound on capsaicin- and acid-induced currents in native TRPV1 channels.

Methodology:

  • Cell Preparation: Dorsal root ganglion (DRG) neurons are acutely dissociated from rats. These neurons endogenously express a high density of TRPV1 channels.

  • Recording Configuration: Whole-cell patch-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH. For acid stimulation, the pH is lowered to 5.0.

    • Internal (Pipette) Solution (in mM): 140 KCl, 5 MgCl2, 10 HEPES, 1 EGTA; pH adjusted to 7.2 with KOH.

  • Experimental Procedure:

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • A stable baseline current is established.

    • TRPV1 is activated by applying either capsaicin (typically 1 µM) or an acidic external solution (pH 5.0).

    • Once a stable inward current is achieved, this compound is co-applied at increasing concentrations.

    • The inhibition of the agonist-induced current is measured at each concentration of this compound.

  • Data Analysis: The concentration-response curve for this compound is plotted, and the IC50 value is calculated using a standard sigmoidal fitting algorithm.

Calcium Imaging Assays for TRP Channel Selectivity Screening

This high-throughput method measures changes in intracellular calcium concentration, an indicator of TRP channel activation.

Objective: To assess the inhibitory activity of this compound against a panel of TRP channels (TRPV3, TRPV4, TRPA1, TRPM8).

Methodology:

  • Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are transiently or stably transfected to express the specific human or rodent TRP channel of interest (e.g., hTRPV3, hTRPV4, hTRPA1, hTRPM8).

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for a specific duration at 37°C.

  • Assay Procedure:

    • Cells are washed to remove excess dye and placed in a buffer solution.

    • Baseline fluorescence is recorded using a fluorescence plate reader or a microscope.

    • Cells are pre-incubated with this compound at various concentrations for a defined period.

    • A specific agonist for the target TRP channel is added to stimulate channel opening and subsequent calcium influx.

      • TRPV3 Agonist: 2-APB (2-aminoethoxydiphenyl borate) or carvacrol.

      • TRPV4 Agonist: GSK1016790A or 4α-phorbol 12,13-didecanoate.

      • TRPA1 Agonist: Allyl isothiocyanate (AITC) or cinnamaldehyde.

      • TRPM8 Agonist: Menthol or icilin.

    • The change in fluorescence intensity is monitored over time.

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction of the agonist-induced calcium response. IC50 values are determined by fitting the concentration-response data. The statement that this compound "did not show potency up to 10 μM" indicates that even at this high concentration, no significant inhibition of TRPV3 and TRPV4 was observed.

Signaling and Experimental Workflow Diagrams

To visually represent the processes involved in assessing the cross-reactivity of this compound, the following diagrams have been generated using Graphviz.

G cluster_0 This compound Selectivity Assessment This compound This compound CellBasedAssay Cell-Based Assays This compound->CellBasedAssay Tested in TRPV1 TRPV1 Inhibition Inhibition (IC50) TRPV1->Inhibition Result OtherTRP Other TRP Channels (TRPV3, TRPV4, TRPA1, TRPM8) NoInhibition No Significant Inhibition OtherTRP->NoInhibition Result Electrophysiology Electrophysiology (Patch-Clamp) CellBasedAssay->Electrophysiology CalciumImaging Calcium Imaging CellBasedAssay->CalciumImaging Electrophysiology->TRPV1 Primary Target CalciumImaging->OtherTRP Off-Targets

Caption: Logical relationship of this compound selectivity assessment.

G cluster_1 Cross-Reactivity Experimental Workflow start Start cell_prep Prepare Cells Expressing Target TRP Channel start->cell_prep add_this compound Add this compound (Test Compound) cell_prep->add_this compound add_agonist Add Specific TRP Channel Agonist add_this compound->add_agonist measure_response Measure Cellular Response (Current or Calcium Flux) add_agonist->measure_response analyze_data Analyze Data (Determine IC50) measure_response->analyze_data end End analyze_data->end

Caption: Workflow for TRP channel cross-reactivity testing.

G cluster_2 TRPV1 Signaling Pathway Inhibition by this compound Stimuli Noxious Stimuli (Capsaicin, Acid, Heat) TRPV1 TRPV1 Channel Stimuli->TRPV1 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Allows This compound This compound This compound->TRPV1 Blocks Neuron_Activation Neuronal Activation Ca_Influx->Neuron_Activation Leads to Pain_Sensation Pain Sensation Neuron_Activation->Pain_Sensation Results in

Caption: this compound mechanism of action on the TRPV1 signaling pathway.

References

Validating the Analgesic Potential of V116517: A Comparative Guide for Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic effects of V116517, a potent and selective TRPV1 receptor antagonist, with established analgesics—the COX-2 inhibitor celecoxib and the opioid agonist morphine. The data presented is compiled from various preclinical and clinical studies to offer a comparative framework for evaluating the potential of this compound in different pain modalities.

Comparison of Analgesic Effects

The analgesic efficacy of this compound has been evaluated in several pain models, demonstrating its potential in treating inflammatory and neuropathic pain. The following tables summarize the available quantitative data, comparing this compound with celecoxib and morphine. It is important to note that the data presented is collated from different studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: Efficacy in the Formalin Test in Rats

The formalin test assesses nociceptive and inflammatory pain responses, characterized by two distinct phases. Phase 1 (0-10 minutes) is attributed to the direct activation of nociceptors, while Phase 2 (10-60 minutes) involves inflammatory processes and central sensitization.

CompoundDoseRoutePhase 1 EffectPhase 2 EffectCitation
This compound Data not available----
Celecoxib 20 mg/kgIntraperitoneal (i.p.)No significant inhibitionSignificant inhibition of flinching and licking behaviors[1][2]
Morphine 1-6 mg/kgSystemicDose-dependent reduction in nociceptive behaviorsDose-dependent reduction in nociceptive behaviors[3]

Table 2: Efficacy in the Tail-Flick Test in Rats

The tail-flick test is a measure of spinal nociceptive reflexes, primarily used to evaluate the efficacy of centrally acting analgesics against thermal pain.

CompoundDoseRouteEffect on Tail-Flick LatencyCitation
This compound Data not available---
Celecoxib Up to 200 µgIntrathecalLittle to no effect[4]
Morphine 1.5 mg/kg & 3 mg/kgIntraperitoneal (i.p.)Significant increase in tail-flick latency[5]

Table 3: Efficacy in Inflammatory Pain Models (CFA and Carrageenan)

The Complete Freund's Adjuvant (CFA) and carrageenan-induced inflammation models are used to study thermal hyperalgesia and mechanical allodynia associated with chronic and acute inflammation, respectively.

CompoundModelDoseRouteEffectCitation
This compound CFA-induced thermal hyperalgesiaED₅₀ = 2 mg/kgOral (p.o.)Dose-dependent reversal of thermal hyperalgesia[6]
This compound Capsaicin-induced hyperalgesia (Human)300 mgOral (p.o.)Significantly increased heat pain detection and tolerance thresholds[7]
Celecoxib Carrageenan-induced paw edema30 mg/kgOral (p.o.)Prevented full manifestation of hyperalgesia and edema[8]
Celecoxib UV-B-induced hyperalgesia (Human)400 mgOral (p.o.)Reduced pressure pain sensitization[7]

Experimental Protocols

Detailed methodologies for the key pain models are provided below to facilitate the design and execution of comparative studies.

Formalin Test in Rats

This protocol is adapted from established methodologies to assess nociceptive and inflammatory pain.

  • Animals: Male Sprague-Dawley or Wistar rats (200-250g) are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Acclimatization: Rats are acclimated to the testing environment for at least 30 minutes before the experiment. The testing is conducted in clear observation chambers.

  • Drug Administration: this compound, celecoxib, morphine, or vehicle is administered at the desired dose and route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before formalin injection.

  • Formalin Injection: 50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw using a 27-gauge needle.

  • Observation: Immediately after formalin injection, the rat is returned to the observation chamber. The cumulative time spent licking, biting, or flinching the injected paw is recorded for 60 minutes.

  • Data Analysis: The observation period is divided into Phase 1 (0-10 minutes) and Phase 2 (10-60 minutes). The total time of nociceptive behaviors in each phase is calculated and compared between treatment groups.

Tail-Flick Test in Rats

This procedure measures the latency of a rat to withdraw its tail from a noxious thermal stimulus.

  • Animals: Male Sprague-Dawley or Wistar rats (200-250g) are used.

  • Apparatus: A tail-flick analgesia meter with a radiant heat source is used. The intensity of the heat source is calibrated to produce a baseline tail-flick latency of 2-4 seconds.

  • Acclimatization: Rats are gently restrained and allowed to adapt to the restraining device for 10-15 minutes before testing.

  • Baseline Measurement: The rat's tail is positioned over the heat source, and the time taken for the rat to flick its tail away from the heat is recorded. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage. Several baseline readings are taken and averaged.

  • Drug Administration: The test compound (this compound, morphine, or vehicle) is administered. Celecoxib is generally not tested in this model due to its lack of efficacy against acute thermal pain.

  • Post-treatment Measurement: Tail-flick latencies are measured at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Carrageenan-Induced Thermal Hyperalgesia in Rats

This model is used to assess the efficacy of analgesics in a model of acute inflammation.

  • Animals: Male Sprague-Dawley or Wistar rats (180-220g) are used.

  • Apparatus: A plantar test apparatus (Hargreaves apparatus) is used to measure paw withdrawal latency to a radiant heat stimulus.

  • Baseline Measurement: Rats are placed in individual plexiglass chambers on a glass floor and allowed to acclimate. A movable radiant heat source is positioned under the plantar surface of the hind paw, and the time to paw withdrawal is automatically recorded. Several baseline readings are taken for each paw.

  • Carrageenan Injection: 100 µL of a 2% carrageenan solution in sterile saline is injected subcutaneously into the plantar surface of the right hind paw.

  • Drug Administration: this compound, celecoxib, or vehicle is administered at a specified time relative to the carrageenan injection (either pre- or post-treatment).

  • Post-treatment Measurement: Paw withdrawal latencies are measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours) to assess the development and inhibition of thermal hyperalgesia.

  • Data Analysis: The paw withdrawal latencies of the treated groups are compared to the vehicle-treated control group at each time point.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the workflows for the described experimental pain models.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Capsaicin Capsaicin TRPV1_channel TRPV1 Channel Capsaicin->TRPV1_channel Binds Heat Heat Heat->TRPV1_channel Activates Protons (H+) Protons (H+) Protons (H+)->TRPV1_channel Activates Ca_ion Ca²⁺ Influx TRPV1_channel->Ca_ion Opens Na_ion Na⁺ Influx TRPV1_channel->Na_ion Opens Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action_Potential Depolarization->Action_Potential Pain_Signal Pain_Signal Action_Potential->Pain_Signal to CNS This compound This compound (Antagonist) This compound->TRPV1_channel Blocks Formalin_Test_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_observation Observation & Data Collection Acclimatization Acclimatize Rat to Observation Chamber Drug_Admin Administer this compound, Celecoxib, Morphine, or Vehicle Acclimatization->Drug_Admin Formalin_Injection Inject 5% Formalin into Hind Paw Drug_Admin->Formalin_Injection Phase1 Record Nociceptive Behaviors (0-10 min) Formalin_Injection->Phase1 Phase2 Record Nociceptive Behaviors (10-60 min) Phase1->Phase2 Data_Analysis Analyze Paw Licking/Flinching Time Phase2->Data_Analysis Tail_Flick_Test_Workflow cluster_pre_test Pre-Test cluster_drug_admin Drug Administration cluster_post_test Post-Test Measurement Acclimatization Acclimatize Rat to Restrainer Baseline Measure Baseline Tail-Flick Latency Acclimatization->Baseline Drug_Admin Administer this compound, Morphine, or Vehicle Baseline->Drug_Admin Post_Treatment Measure Tail-Flick Latency at Timed Intervals Drug_Admin->Post_Treatment Data_Analysis Calculate %MPE Post_Treatment->Data_Analysis Carrageenan_Test_Workflow cluster_pre_inflammation Pre-Inflammation cluster_inflammation_drug Inflammation & Treatment cluster_post_inflammation Post-Inflammation Measurement Acclimatization Acclimatize Rat to Plantar Test Apparatus Baseline Measure Baseline Paw Withdrawal Latency Acclimatization->Baseline Carrageenan_Injection Inject 2% Carrageenan into Hind Paw Baseline->Carrageenan_Injection Drug_Admin Administer this compound, Celecoxib, or Vehicle Carrageenan_Injection->Drug_Admin Post_Treatment Measure Paw Withdrawal Latency at Timed Intervals Drug_Admin->Post_Treatment Data_Analysis Analyze Thermal Hyperalgesia Post_Treatment->Data_Analysis

References

Comparative Efficacy and Mechanism of Action of V116517: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Publication Abstract: This guide provides a comprehensive comparison of V116517, a novel transient receptor potential vanilloid 1 (TRPV1) antagonist, with the cyclooxygenase-2 (COX-2) inhibitor celecoxib and placebo. The analysis is based on a randomized, double-blind, single-dose, 3-period cross-over proof-of-concept trial in healthy volunteers. This document outlines the comparative efficacy in experimental pain models, details the underlying mechanisms of action, and presents the full experimental protocol for reproducibility. All quantitative data are summarized in tabular format, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction to this compound and a Positive-Controlled Study

This compound is a potent, orally active antagonist of the transient receptor potential vanilloid 1 (TRPV1).[1] TRPV1 is an ion channel that acts as a multimodal sensor for noxious stimuli, including heat, protons (acid), and capsaicin, the pungent component of chili peppers.[2] Its role in pain and inflammation has made it a key target for novel analgesics.[2][3]

A pivotal study evaluated the efficacy of this compound in a randomized, double-blind, positive-controlled, crossover trial involving healthy volunteers.[4] The study compared a single 300 mg oral dose of this compound against a 400 mg oral dose of celecoxib (a COX-2 inhibitor) and a placebo.[4] The primary focus was to assess its effect on hyperalgesia induced by capsaicin and ultraviolet B (UV-B) radiation.[4]

Mechanism of Action: this compound vs. Comparators

This compound exerts its analgesic effects by directly blocking the TRPV1 channel, preventing its activation by noxious stimuli.[1] This mechanism is distinct from that of celecoxib, which selectively inhibits the COX-2 enzyme, thereby reducing the production of prostaglandins that mediate inflammation and pain.

Signaling Pathway of this compound (TRPV1 Antagonism)

cluster_stimuli Noxious Stimuli cluster_membrane Sensory Neuron Membrane cluster_cellular_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Heat Heat Heat->TRPV1 Protons (Acid) Protons (Acid) Protons (Acid)->TRPV1 Ca_Influx Ca²+ Influx TRPV1->Ca_Influx opens Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential (Pain Signal to CNS) Depolarization->Action_Potential This compound This compound This compound->TRPV1 blocks

Caption: this compound blocks the TRPV1 channel, inhibiting pain signal transmission.

Comparative Efficacy Data

The clinical study demonstrated distinct antihyperalgesic profiles for this compound and celecoxib, indicating different therapeutic targets.[4] this compound showed significant effects on heat pain and capsaicin-induced hyperalgesia, while celecoxib was more effective against UV-B-induced inflammation and pressure pain.[4]

Table 1: Summary of Efficacy Endpoints
EndpointThis compound (300 mg)Celecoxib (400 mg)Placebo
Heat Pain Detection Threshold Increased significantly (p < 0.0001)No significant effectNo change
Heat Pain Tolerance Threshold Increased significantly (p < 0.0001)No significant effectNo change
Capsaicin-Induced Hyperalgesia Significantly reduced (p ≤ 0.004)Significant difference from placeboBaseline
UV-B Induced Pressure Pain No significant effectReduced sensitization (p = 0.01)Baseline
UV-B Induced Erythema (Redness) No significant effectSignificantly reduced (p < 0.0001)Baseline
UV-B Induced Blood Flow No significant effectSignificantly reduced (p < 0.0001)Baseline

Data sourced from the this compound proof-of-concept trial.[4]

Experimental Protocols

Study Design

The study was a single-center, randomized, double-blind, 3-treatment, 3-period crossover trial.[4] Each of the three treatment periods lasted for 4 days.[4]

Interventions
  • This compound: Single oral dose of 300 mg.[4]

  • Celecoxib: Single oral dose of 400 mg (positive control).[4]

  • Placebo: Matched placebo control.[4]

Key Experimental Procedures
  • Capsaicin-Induced Hyperalgesia: Intradermal injections of capsaicin were administered to induce a localized area of hyperalgesia (increased sensitivity to pain).

  • UV-B Induced Hyperalgesia: A defined area of the skin was exposed to UV-B radiation to induce inflammation and sunburn, resulting in hyperalgesia.

  • Pain Threshold Assessment:

    • Heat Pain: A thermode was used to apply controlled heat stimuli to determine the temperature at which pain is first detected and the maximum temperature tolerated.[4]

    • Pressure Pain: A pressure algometer was used to measure the threshold for pain in response to applied pressure.[4]

  • Neurogenic Inflammation Assessment:

    • Laser Doppler Flowmetry: Measured local blood flow changes.[4]

    • Erythema Index: Quantified the degree of skin redness.[4]

  • Safety Monitoring: Included continuous monitoring of body temperature and recording of any adverse events. The study reported no change in body temperature and no side effects for any treatment group.[4] A known potential side effect of some TRPV1 antagonists is hyperthermia, but this was not observed with this compound in this trial.[4][5][6]

Experimental Workflow Diagram

cluster_setup Study Setup cluster_periods 3-Period Crossover cluster_assessments Assessments per Period Recruitment Healthy Volunteer Recruitment Randomization Randomization (1:1:1) Recruitment->Randomization Period1 Period 1 (4 days) - Dose Admin - Assessments Randomization->Period1 Washout1 Washout Period1->Washout1 Induction Induction of Hyperalgesia (Capsaicin & UV-B) Period1->Induction Period2 Period 2 (4 days) - Dose Admin - Assessments Washout1->Period2 Washout2 Washout Period2->Washout2 Period2->Induction Period3 Period 3 (4 days) - Dose Admin - Assessments Washout2->Period3 Period3->Induction Analysis Data Analysis (Crossover Design) Period3->Analysis PainTests Pain Threshold Tests (Heat, Pressure) Induction->PainTests Inflammation Inflammation Measures (Blood Flow, Erythema) Induction->Inflammation Safety Safety Monitoring (Body Temp, AEs) Induction->Safety

Caption: Workflow of the randomized, 3-period crossover clinical trial.

Conclusion and Future Directions

The study demonstrates that this compound is a potent antihyperalgesic agent with a mechanism of action focused on heat and capsaicin-induced pain pathways, consistent with TRPV1 antagonism.[4] Its efficacy profile is distinct from the COX-2 inhibitor celecoxib, which showed greater effects on inflammatory pain models (UV-B induced).[4]

These findings support the therapeutic potential of this compound for pain conditions where TRPV1 activation is a key driver. The lack of hyperthermic side effects in this study is a promising safety signal, though this requires further investigation in larger patient populations.[4] Future research should focus on evaluating this compound in clinical pain states, such as neuropathic pain or osteoarthritis, to fully characterize its therapeutic utility.

References

Comparative Analysis of V116517's Effect on Body Temperature

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the hyperthermic effects of the TRPV1 antagonist V116517 in comparison to other selective and non-selective agents.

This guide provides a comprehensive comparative analysis of the transient receptor potential vanilloid 1 (TRPV1) antagonist this compound and its impact on body temperature. The development of TRPV1 antagonists as potential non-opioid analgesics has been hampered by the common on-target adverse effect of hyperthermia. This document objectively compares the performance of this compound with other notable TRPV1 antagonists, supported by experimental data from human clinical trials, to aid researchers and drug development professionals in this field.

Executive Summary

This compound is a potent, orally active TRPV1 antagonist. Clinical trial data on its effect on body temperature has produced conflicting results. A single-dose study in healthy volunteers reported no change in body temperature. However, a comprehensive meta-analysis of TRPV1 antagonists categorizes this compound as a polymodal antagonist that does increase body temperature, suggesting a potential dose-dependent effect. In comparison, other polymodal TRPV1 antagonists like ABT-102 and AZD1386 have demonstrated clear, dose-dependent increases in core body temperature. Conversely, the mode-selective TRPV1 antagonist NEO6860 has been shown to not induce clinically significant hyperthermia, offering a potential pathway to mitigate this side effect. Another polymodal antagonist, AMG 517, has been associated with marked hyperthermia, in some cases leading to body temperatures exceeding 40°C. This guide will delve into the quantitative data and experimental protocols from the key clinical studies to provide a clear comparative landscape.

Quantitative Data on Body Temperature Changes

The following table summarizes the observed changes in body temperature from placebo in human clinical trials for this compound and its comparators.

CompoundClassDose(s)Mean Body Temperature Change (from Placebo)Key FindingsReference
This compound Polymodal TRPV1 Antagonist300 mg (single oral dose)No change reportedA single-dose study in healthy volunteers found no significant alteration in body temperature.[Arendt-Nielsen L, et al. 2016]
Not specifiedIncrease in body temperatureA meta-analysis identified this compound as a polymodal antagonist that increases body temperature, suggesting the effect may be dose-dependent.[Garami A, et al. 2020]
ABT-102 Polymodal TRPV1 Antagonist2, 4, 8 mg (twice daily for 7 days)0.6°C to 0.8°C increaseA population pharmacokinetic/pharmacodynamic model estimated a transient increase in body temperature at analgesic exposures, with tolerance developing within 2-3 days of dosing.[Othman A, et al. 2012]
AZD1386 Polymodal TRPV1 Antagonist30 mg and 95 mg (single oral dose)0.4 ± 0.3°C and 0.7 ± 0.3°C increase, respectivelyA dose-dependent increase in body temperature was observed in healthy male volunteers.[Krarup AL, et al. 2011]
NEO6860 Mode-Selective TRPV1 Antagonist500 mg (twice a day)No clinically significant increaseThis capsaicin-selective antagonist did not produce a significant impact on body temperature in patients with osteoarthritis knee pain.[Arsenault P, et al. 2018]
AMG 517 Polymodal TRPV1 AntagonistNot specifiedMarked hyperthermiaElicited marked, reversible, and plasma concentration-dependent hyperthermia, with some individuals' body temperature surpassing 40°C.[Gavva NR, et al. 2008]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of TRPV1 antagonists and a typical experimental workflow for assessing drug-induced pyrexia.

Mechanism of TRPV1 Antagonist-Induced Hyperthermia TRPV1 TRPV1 Channel (Tonic Activity) Hypothalamus Hypothalamus (Thermoregulatory Center) TRPV1->Hypothalamus Inhibitory Signal Heat_Conservation Heat Conservation (Vasoconstriction) Hypothalamus->Heat_Conservation Activates Heat_Production Heat Production (Thermogenesis) Hypothalamus->Heat_Production Activates Body_Temp Body Temperature Heat_Conservation->Body_Temp Increases Heat_Production->Body_Temp Increases Antagonist TRPV1 Antagonist Antagonist->TRPV1 Blocks

Caption: Mechanism of TRPV1 Antagonist-Induced Hyperthermia.

Experimental Workflow for Assessing Drug-Induced Pyrexia Start Screening & Inclusion of Subjects Baseline Baseline Body Temperature Monitoring Start->Baseline Randomization Randomization Baseline->Randomization Dosing Drug Administration (TRPV1 Antagonist or Placebo) Randomization->Dosing Monitoring Post-Dose Body Temperature Monitoring (Continuous or Timed) Dosing->Monitoring Data_Analysis Data Analysis (Change from Baseline vs. Placebo) Monitoring->Data_Analysis Endpoint Assessment of Hyperthermic Effect Data_Analysis->Endpoint

Caption: Workflow for Assessing Drug-Induced Pyrexia.

Experimental Protocols

Below are summaries of the methodologies employed in the key clinical trials cited in this guide.

This compound (Arendt-Nielsen L, et al. 2016)
  • Study Design: A randomized, double-blind, placebo- and positive-controlled, 3-way crossover study.

  • Participants: Healthy volunteers.

  • Interventions: Single oral doses of 300 mg this compound, 400 mg celecoxib (positive control), and placebo. Each treatment period was separated by a washout period.

  • Body Temperature Measurement: Body temperature was monitored as part of the safety assessments. The specific method of temperature measurement (e.g., oral, tympanic) and the frequency of measurements were not detailed in the abstract.

  • Primary Outcome: The primary focus of the study was to assess the efficacy of this compound on capsaicin- and UV-B-induced hyperalgesia. Body temperature was a safety endpoint.

ABT-102 (Othman A, et al. 2012)
  • Study Design: A pooled analysis of three double-blind, randomized, placebo-controlled studies (a single ascending dose study, a multiple ascending dose study, and a multiple-dose study with a solid dispersion formulation).

  • Participants: Healthy volunteers.

  • Interventions: Single oral doses of ABT-102 (2, 6, 18, 30, and 40 mg) or multiple oral doses (1, 2, 4, and 8 mg twice daily for 7 days) or placebo.

  • Body Temperature Measurement: Serial pharmacokinetic and body temperature (oral or core) measurements were taken. Core body temperature was measured using an ingestible telemetric sensor.

  • Data Analysis: A population pharmacokinetic/pharmacodynamic (PK/PD) model was developed to characterize the relationship between ABT-102 exposure and its effect on body temperature, including baseline, circadian rhythm, and drug effect with tolerance development.

AZD1386 (Krarup AL, et al. 2011)
  • Study Design: A randomized, placebo-controlled, double-blind, crossover study.

  • Participants: Twenty-two healthy male volunteers (age 20-31 years).

  • Interventions: Single oral doses of AZD1386 (30 mg and 95 mg) and placebo.

  • Body Temperature Measurement: Body temperature was measured as part of the safety and tolerability assessments. The method and frequency of measurement were not specified in the abstract but were sufficient to determine a mean increase.

  • Primary Outcome: The primary aim was to investigate the effect of AZD1386 on experimentally induced esophageal pain. Body temperature was a secondary/safety outcome.

NEO6860 (Arsenault P, et al. 2018)
  • Study Design: A randomized, double-blinded, 3-period crossover, phase II study.

  • Participants: 54 patients with osteoarthritis of the knee (Kellgren-Lawrence stage I, II, or III).

  • Interventions: One day of treatment (two doses) of NEO6860 (500 mg twice a day), placebo, and naproxen (500 mg twice a day).

  • Body Temperature Measurement: Body temperature was monitored as a key safety parameter to assess for hyperthermia, a known class effect of non-modality-selective TRPV1 antagonists. The specific methodology for temperature measurement was not detailed in the abstract.

  • Primary Outcome: The primary objective was to evaluate the analgesic efficacy of NEO6860. The lack of impact on body temperature was a critical secondary finding.

Conclusion

The effect of this compound on body temperature remains an area requiring further clarification, with conflicting reports from a single-dose clinical trial and a broader meta-analysis. This discrepancy highlights the potential for dose-dependent hyperthermic effects, a common characteristic of polymodal TRPV1 antagonists. The comparative data presented in this guide underscores the variability in the hyperthermic response to different TRPV1 antagonists. While polymodal antagonists like ABT-102 and AZD1386 induce a measurable and dose-dependent increase in body temperature, and AMG 517 can cause marked hyperthermia, mode-selective antagonists such as NEO6860 offer a promising alternative by avoiding this adverse effect. For researchers and clinicians in the field of pain management, a thorough understanding of these differential effects is crucial for the continued development of safe and effective TRPV1-targeted therapies. Future studies on this compound should aim to systematically evaluate a range of doses to fully characterize its thermoregulatory profile.

V116517: A Comparative Analysis of Preclinical and Human Experimental Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical and human experimental data for V116517, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). The objective is to offer a comprehensive overview of its pharmacological profile, supported by experimental data, to inform further research and development.

Executive Summary

This compound has demonstrated antihyperalgesic effects in both preclinical rat models and human experimental pain models.[1] A notable alignment was observed between the preclinical and human data for two out of three tested endpoints.[1] While effectively reducing capsaicin-induced hyperalgesia, a key indicator of TRPV1 antagonism, this compound did not induce changes in body temperature in the human study, a common side effect of other TRPV1 antagonists.[1][2] However, the potential for heat analgesia as a safety concern has been noted.[1] Preclinical studies further characterize this compound as a potent, orally bioavailable compound with a favorable pharmacokinetic profile across multiple species.[3]

Quantitative Data Comparison

The following tables summarize the key quantitative data from preclinical and human experimental studies of this compound.

Table 1: Preclinical In Vitro and In Vivo Efficacy

ParameterSpecies/ModelValueReference
IC₅₀ (Capsaicin-induced currents) Rat DRG neurons423.2 nM[3]
IC₅₀ (Acid-induced currents, pH 5) Rat DRG neurons180.3 nM[3]
ED₅₀ (Thermal hyperalgesia reversal) Rat (CFA inflammatory pain model)2 mg/kg (p.o.)[3]

Table 2: Preclinical Pharmacokinetics

ParameterRatDogMonkeyReference
Oral Bioavailability 74%100%107%[3]
Cmax (3 mg/kg p.o.) 1380 ng/mL1120 ng/mL459 ng/mL[3]
Terminal Elimination Half-life (i.v.) 3.3 h3.6 h18 h[3]
Plasma Clearance (i.v.) 0.24 L/h/kg0.28 L/h/kg0.36 L/h/kg[3]
Volume of Distribution (i.v.) 0.68 L/kg1.2 L/kg6.0 L/kg[3]

Table 3: Human Experimental Data (Single 300 mg Oral Dose)

EndpointEffect of this compoundP-valueReference
Heat Pain Detection Threshold Significantly increased< 0.0001[1]
Heat Pain Tolerance Threshold Significantly increased< 0.0001[1]
Capsaicin-induced Hyperalgesia (Heat Pain Detection) Significantly less hyperalgesia0.004[1]
Capsaicin-induced Hyperalgesia (Heat Pain Tolerance) Significantly less hyperalgesia< 0.0001[1]
Stimulus-Response Function (Capsaicin-treated area) Significant difference from placeboNot specified[1]
Body Temperature No changeNot specified[1]

Signaling Pathway and Experimental Workflows

To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided.

TRPV1_Signaling_Pathway cluster_stimuli TRPV1 Agonists cluster_cellular_response Cellular Response Capsaicin Capsaicin TRPV1 Channel TRPV1 Channel Capsaicin->TRPV1 Channel Activates Heat Heat Heat->TRPV1 Channel Activates Protons (Low pH) Protons (Low pH) Protons (Low pH)->TRPV1 Channel Activates Cation Influx (Ca²⁺, Na⁺) Cation Influx (Ca²⁺, Na⁺) TRPV1 Channel->Cation Influx (Ca²⁺, Na⁺) Opens Membrane Depolarization Membrane Depolarization Cation Influx (Ca²⁺, Na⁺)->Membrane Depolarization Action Potential Generation Action Potential Generation Membrane Depolarization->Action Potential Generation Nociceptive Signaling Nociceptive Signaling Action Potential Generation->Nociceptive Signaling This compound This compound This compound->TRPV1 Channel Antagonizes

Diagram 1: this compound Antagonism of the TRPV1 Signaling Pathway.

Experimental_Workflow cluster_preclinical Preclinical (Rat Models) cluster_human Human Experimental (Crossover Design) p1 Induction of Hypersensitivity (Capsaicin or UV-B) p2 Oral Administration of this compound p1->p2 p3 Assessment of Pain Thresholds p2->p3 h1 Baseline Pain Threshold Measurement h2 Single Oral Dose Administration (this compound, Celecoxib, or Placebo) h1->h2 h3 Induction of Hyperalgesia (Capsaicin and UV-B) h2->h3 h4 Post-treatment Assessment of: - Pain Thresholds - Stimulus-Response - Neurogenic Inflammation - Body Temperature h3->h4

Diagram 2: Comparative Experimental Workflow.

Detailed Experimental Protocols

A summary of the methodologies for the key experiments is provided below.

Preclinical Rat Models of Hyperalgesia

The preclinical efficacy of this compound was evaluated in rat models of UV-B and capsaicin-induced hypersensitivity.[1]

  • Capsaicin-Induced Hyperalgesia:

    • Capsaicin is injected into the hind paw of the rat to induce localized thermal and mechanical hyperalgesia.

    • This compound is administered orally at varying doses.

    • Pain responses are measured at different time points post-administration using methods such as the Hargreaves test for thermal sensitivity and von Frey filaments for mechanical sensitivity.

  • UV-B Induced Hyperalgesia:

    • A UV-B source is used to irradiate a shaved area of the rat's hind paw, inducing an inflammatory response and subsequent hyperalgesia.

    • This compound is administered orally.

    • Changes in pain thresholds are assessed over time.

Human Experimental Pain Study

A randomized, double-blind, single-dose, 3-way crossover study was conducted in healthy volunteers to assess the efficacy of this compound on capsaicin- and UV-B-induced hyperalgesia.[1]

  • Study Design: Each participant received three single oral treatments in separate 4-day periods: 300 mg this compound, 400 mg celecoxib (as a positive control), and a placebo.[1]

  • Induction of Hyperalgesia:

    • Capsaicin: Intradermal injection of capsaicin was used to induce a localized area of hyperalgesia.

    • UV-B: A defined area of skin was exposed to UV-B radiation to induce inflammation and sensitization.

  • Efficacy and Safety Assessments:

    • Pain Thresholds: Heat and pressure pain thresholds were measured.

    • Stimulus-Response Function: Assessed using von Frey filaments in the capsaicin-treated areas.

    • Neurogenic Inflammation: Measured by Laser Doppler flowmetry and erythema index after UV-B exposure.

    • Safety: Body temperature and any adverse events were monitored throughout the study.[1]

Conclusion

The available data indicate a promising translational profile for this compound, with a clear antihyperalgesic effect demonstrated in both preclinical models and human experimental pain settings.[1] The lack of hyperthermia in the human study is a significant advantage over many first-generation TRPV1 antagonists.[1][4][5] The alignment between preclinical and human data for key endpoints supports the validity of the preclinical models used.[1] Further clinical investigation is warranted to fully elucidate the therapeutic potential and safety profile of this compound in relevant patient populations.

References

V116517: A Comparative Analysis of Efficacy in Neuropathic and Inflammatory Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical and clinical efficacy of V116517, a potent and orally active Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, in the context of inflammatory and neuropathic pain. This document summarizes key experimental data, details methodologies of cited studies, and visualizes relevant biological pathways and workflows to facilitate an objective assessment of this compound's therapeutic potential.

Executive Summary

This compound has demonstrated significant efficacy in models of inflammatory pain, primarily through the blockade of TRPV1 receptors. Its performance in neuropathic pain models is less defined in publicly available preclinical literature, though clinical investigations for postherpetic neuralgia have been undertaken. This guide synthesizes the available data for this compound and compares its efficacy with gabapentin, a standard-of-care analgesic for neuropathic pain, to provide a comprehensive overview for research and development professionals.

Data Presentation

Table 1: In Vitro Activity of this compound
AssayCell TypeAgonistIC50 (nM)Source
Inhibition of TRPV1-mediated Ca2+ influxRat Dorsal Root Ganglion (DRG) NeuronsCapsaicin423.2--INVALID-LINK--
Inhibition of TRPV1-mediated Ca2+ influxRat Dorsal Root Ganglion (DRG) NeuronsAcid (pH 5)180.3--INVALID-LINK--
Table 2: In Vivo Efficacy of this compound in an Inflammatory Pain Model
Animal ModelPain TypeCompoundDose (mg/kg, p.o.)Efficacy EndpointResultSource
RatInflammatory (CFA-induced)This compound2Thermal HyperalgesiaED50--INVALID-LINK--
Table 3: Comparative Efficacy of Gabapentin in Preclinical Pain Models
Animal ModelPain TypeCompoundDose (mg/kg)Efficacy EndpointResultSource
RatInflammatory (CFA-induced)GabapentinVarious (oral and intravenous)Mechanical HyperalgesiaDose-dependent reversal--INVALID-LINK--
RatNeuropathic (CCI)Gabapentin100 (i.p.)Mechanical Allodynia & Thermal HyperalgesiaSignificant reduction--INVALID-LINK--
RatNeuropathic (CCI)Gabapentin100 (i.p.)Cold Allodynia, Mechanical & Heat HyperalgesiaSignificant attenuation--INVALID-LINK--

Note: Direct preclinical comparative data for this compound in a neuropathic pain model was not publicly available at the time of this review. A clinical trial for this compound in patients with postherpetic neuralgia (a form of neuropathic pain) has been registered (NCT01688947), suggesting investigation in this area.

Signaling Pathways and Experimental Workflows

TRPV1 Signaling in Pain

The TRPV1 receptor is a key integrator of noxious stimuli. In both inflammatory and neuropathic pain, its activation on primary sensory neurons leads to the influx of cations, depolarization, and the transmission of pain signals to the central nervous system.

TRPV1_Signaling cluster_inflammatory Inflammatory Pain cluster_neuropathic Neuropathic Pain cluster_common_pathway Common Pathway cluster_antagonist Pharmacological Intervention Inflammatory_Mediators Inflammatory Mediators (Bradykinin, Protons, etc.) PKC_PKA PKC/PKA Activation Inflammatory_Mediators->PKC_PKA activate TRPV1_sensitization_inf TRPV1 Sensitization PKC_PKA->TRPV1_sensitization_inf phosphorylate TRPV1 TRPV1 Channel TRPV1_sensitization_inf->TRPV1 Nerve_Injury Nerve Injury Upregulation TRPV1 Upregulation (DRG, Spinal Cord) Nerve_Injury->Upregulation TRPV1_sensitization_neu TRPV1 Sensitization Upregulation->TRPV1_sensitization_neu TRPV1_sensitization_neu->TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx opens Depolarization Neuronal Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal This compound This compound This compound->TRPV1 blocks

Caption: TRPV1 signaling in inflammatory and neuropathic pain and the site of action for this compound.

Experimental Workflow: Preclinical Pain Models

The following diagram illustrates the typical workflow for evaluating the efficacy of a compound in preclinical models of inflammatory and neuropathic pain.

Experimental_Workflow cluster_cfa Inflammatory Pain Model cluster_cci Neuropathic Pain Model cluster_treatment Treatment and Evaluation CFA_Induction Induction of Inflammation (e.g., CFA injection) CFA_Assessment Assessment of Thermal Hyperalgesia (e.g., Hargreaves test) CFA_Induction->CFA_Assessment Compound_Admin Compound Administration (this compound or Gabapentin) CFA_Assessment->Compound_Admin CCI_Surgery Induction of Neuropathy (e.g., CCI surgery) CCI_Assessment Assessment of Mechanical Allodynia (e.g., von Frey test) CCI_Surgery->CCI_Assessment CCI_Assessment->Compound_Admin Data_Analysis Data Analysis and Comparison Compound_Admin->Data_Analysis

Caption: General experimental workflow for preclinical pain model evaluation.

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

Objective: To induce a persistent inflammatory state characterized by thermal hyperalgesia.

Methodology:

  • Animals: Adult male Sprague-Dawley rats are typically used.

  • Induction: A single intraplantar injection of Complete Freund's Adjuvant (CFA; typically 100-150 µl of a 1 mg/ml solution) is administered into the plantar surface of one hind paw.

  • Pain Assessment: Thermal hyperalgesia is assessed using a plantar test apparatus (Hargreaves method). A radiant heat source is applied to the plantar surface of the paw, and the latency to paw withdrawal is measured. A decrease in paw withdrawal latency in the CFA-injected paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.

  • Drug Administration: this compound or a vehicle control is administered orally (p.o.) at specified time points before or after CFA injection.

  • Data Analysis: The dose-response relationship is analyzed to determine the effective dose 50 (ED50) for the reversal of thermal hyperalgesia.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To model peripheral nerve injury-induced neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia.

Methodology:

  • Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened until they elicit a brief twitch in the respective hind limb.

  • Pain Assessment:

    • Mechanical Allodynia: Assessed using von Frey filaments. Calibrated filaments with increasing stiffness are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. A lower threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.

    • Thermal Hyperalgesia: Assessed using the plantar test as described for the CFA model.

  • Drug Administration: Gabapentin or a vehicle control is typically administered via intraperitoneal (i.p.) or oral (p.o.) routes.

  • Data Analysis: The effect of the drug on paw withdrawal thresholds (mechanical) or latencies (thermal) is measured over time and compared to the vehicle-treated group.

Discussion

This compound demonstrates potent antagonism of the TRPV1 receptor and significant efficacy in a preclinical model of inflammatory pain. The ED50 of 2 mg/kg for the reversal of thermal hyperalgesia in the CFA model highlights its potential as an anti-inflammatory analgesic.

The role of TRPV1 in neuropathic pain is more complex. While preclinical studies have shown that TRPV1 expression is upregulated following nerve injury and that TRPV1 antagonists can attenuate thermal hyperalgesia in some neuropathic pain models, the effect on mechanical allodynia, a key feature of neuropathic pain, is often less pronounced.[1] The initiation of a clinical trial of this compound for postherpetic neuralgia suggests a therapeutic hypothesis for its use in this condition.

In comparison, gabapentin, which is thought to act by binding to the α2δ-1 subunit of voltage-gated calcium channels, has well-documented efficacy in preclinical models of neuropathic pain, significantly attenuating mechanical allodynia, thermal hyperalgesia, and cold allodynia in the CCI model.[2][3] Its efficacy in inflammatory pain models is also established, although it is more commonly prescribed for neuropathic pain.[4][5]

Conclusion

This compound is a promising TRPV1 antagonist with demonstrated preclinical efficacy in inflammatory pain. While the direct preclinical evidence for its efficacy in neuropathic pain is not as readily available, its mechanism of action and the initiation of clinical trials in this area warrant further investigation. For drug development professionals, this compound represents a targeted approach to pain relief, particularly in conditions with a significant inflammatory component. A direct head-to-head preclinical comparison of this compound and gabapentin in a neuropathic pain model would be highly valuable to further delineate their respective therapeutic potential.

References

A Head-to-Head Comparison of V116517 and Celecoxib on Hyperalgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of V116517, a transient receptor potential vanilloid 1 (TRPV1) antagonist, and celecoxib, a cyclooxygenase-2 (COX-2) inhibitor, on hyperalgesia. The information presented is based on a human experimental pain study, offering valuable insights into their distinct mechanisms of action and potential clinical applications in pain management.

Executive Summary

This compound and celecoxib demonstrate different profiles in reducing hyperalgesia, suggesting distinct clinical targets.[1] this compound, a TRPV1 antagonist, shows potent antihyperalgesic effects on capsaicin-induced hyperalgesia, a model for neuropathic pain, by significantly increasing heat pain detection and tolerance thresholds.[1] In contrast, celecoxib, a selective COX-2 inhibitor, is effective in reducing UV-B-induced hyperalgesia, a model for inflammatory pain, by decreasing pressure pain sensitization and inflammation markers.[1] These findings highlight the differential roles of the TRPV1 and COX-2 pathways in mediating different types of pain.

Data Presentation

The following tables summarize the key quantitative data from a randomized, double-blind, positive-controlled, 3-way cross-over human experimental pain study involving single oral doses of 300 mg this compound, 400 mg celecoxib, and placebo.[1]

Table 1: Effects on Capsaicin-Induced Hyperalgesia [1]

ParameterThis compound (300 mg)Celecoxib (400 mg)Placebo
Heat Pain Detection ThresholdSignificantly Increased (P < 0.0001)No Significant Difference-
Heat Pain Tolerance ThresholdSignificantly Increased (P < 0.0001)No Significant Difference-
Reduction in Capsaicin Hyperalgesia (Heat Pain Detection)Significant (P = 0.004)No Significant Difference-
Reduction in Capsaicin Hyperalgesia (Heat Pain Tolerance)Significant (P < 0.0001)No Significant Difference-
Stimulus-Response Function in Capsaicin-Treated AreasSignificant Difference from PlaceboSignificant Difference from Placebo-

Table 2: Effects on UV-B-Induced Hyperalgesia [1]

ParameterThis compound (300 mg)Celecoxib (400 mg)Placebo
Pressure Pain SensitizationNo Significant ReductionSignificant Reduction (P = 0.01)-
Laser Doppler Flowmetry (Blood Flow)No Significant ReductionSignificant Reduction (P < 0.0001)-
Erythema Index (Redness)No Significant ReductionSignificant Reduction (P < 0.0001)-

Signaling Pathways

The distinct mechanisms of action of this compound and celecoxib are rooted in their specific molecular targets within the pain signaling cascade.

V116517_Pathway cluster_stimulus Noxious Stimuli cluster_neuron Nociceptive Neuron Capsaicin Capsaicin TRPV1_Channel TRPV1 Channel Capsaicin->TRPV1_Channel activates Heat Heat Heat->TRPV1_Channel activates Depolarization Neuron Depolarization TRPV1_Channel->Depolarization This compound This compound This compound->TRPV1_Channel blocks Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

This compound Mechanism of Action

This compound acts as an antagonist to the TRPV1 receptor, which is a key ion channel in nociceptive primary afferent sensory neurons.[2] This channel is activated by various noxious stimuli, including heat and capsaicin.[2] By blocking the TRPV1 channel, this compound prevents the influx of cations, thereby inhibiting neuronal depolarization and the subsequent transmission of pain signals.

Celecoxib_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Inflamed Cell cluster_effect Physiological Effect Tissue_Injury Tissue Injury (e.g., UV-B) Arachidonic_Acid Arachidonic Acid Tissue_Injury->Arachidonic_Acid releases COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins synthesizes Celecoxib Celecoxib Celecoxib->COX2_Enzyme inhibits Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate

Celecoxib Mechanism of Action

Celecoxib is a selective inhibitor of the COX-2 enzyme.[3][4][5][6] COX-2 is induced at sites of inflammation and is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3][6] By inhibiting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.[3]

Experimental Protocols

The comparative data presented in this guide is derived from a single-center, randomized, double-blind, single-dose, 3-treatment, 3-period cross-over proof-of-concept volunteer trial.[1]

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatments (3-way cross-over) cluster_induction Hyperalgesia Induction cluster_assessment Assessment of Hyperalgesia Volunteers Healthy Volunteers Randomization Randomization Volunteers->Randomization This compound This compound (300mg) Randomization->this compound Celecoxib Celecoxib (400mg) Randomization->Celecoxib Placebo Placebo Randomization->Placebo Capsaicin_Injection Intradermal Capsaicin This compound->Capsaicin_Injection UVB_Irradiation UV-B Irradiation This compound->UVB_Irradiation Celecoxib->Capsaicin_Injection Celecoxib->UVB_Irradiation Placebo->Capsaicin_Injection Placebo->UVB_Irradiation Heat_Pain Heat Pain Thresholds Capsaicin_Injection->Heat_Pain Von_Frey von Frey Stimulus-Response Capsaicin_Injection->Von_Frey Pressure_Pain Pressure Pain Thresholds UVB_Irradiation->Pressure_Pain Inflammation_Markers Laser Doppler & Erythema UVB_Irradiation->Inflammation_Markers

Experimental Workflow

Study Design:

  • Participants: Healthy volunteers.

  • Design: Randomized, double-blind, single-dose, 3-treatment, 3-period cross-over trial.[1]

  • Treatments:

    • This compound (300 mg, single oral dose)

    • Celecoxib (400 mg, single oral dose)

    • Placebo[1]

  • Treatment Period: Each treatment period was 4 days long.[1]

Induction of Hyperalgesia:

  • Capsaicin-Induced Hyperalgesia: Intradermal injection of capsaicin to model neuropathic pain.[1]

  • UV-B-Induced Hyperalgesia: Local irradiation with UV-B to model inflammatory pain.[1]

Assessment Methods:

  • Heat Pain Thresholds: Measurement of heat pain detection and tolerance.[1]

  • Pressure Pain Thresholds: Assessment of sensitivity to pressure.[1]

  • von Frey Stimulus-Response Functions: Evaluation of mechanical allodynia.[1]

  • Neurogenic Inflammation: Assessed using Laser Doppler flowmetry and erythema index.[1]

  • Safety: Body temperature and adverse events were monitored.[1]

Conclusion

The distinct antihyperalgesic profiles of this compound and celecoxib underscore the importance of mechanism-based approaches to pain management. This compound demonstrates significant efficacy in a model of neuropathic pain driven by TRPV1 activation, while celecoxib is effective in a model of inflammatory pain mediated by COX-2. These findings suggest that this compound could be a promising therapeutic agent for conditions characterized by TRPV1-mediated hypersensitivity, whereas celecoxib remains a valuable tool for managing inflammatory pain states. Further research is warranted to explore the clinical utility of this compound in specific patient populations with neuropathic pain. No significant side effects were reported for either treatment in the cited study.[1]

References

Safety Operating Guide

Proper Disposal Procedures for V116517: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling V116517 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. As a potent research-grade pharmaceutical compound, this compound requires management as hazardous chemical waste. This guide provides essential, step-by-step information for its proper disposal.

Immediate Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling potent chemical compounds should be followed. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste. The following is a general procedure and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Identification and Segregation

  • Do not dispose of this compound down the drain or in regular trash. [1] Pharmaceutical waste can persist in the environment and contaminate water supplies.[2]

  • Treat all materials contaminated with this compound as hazardous waste. This includes:

    • Unused or expired this compound powder.

    • Solutions containing this compound.

    • Contaminated lab supplies such as pipette tips, vials, and gloves.[3]

  • Segregate this compound waste from other chemical waste streams to avoid incompatible chemical reactions.[4][5]

Step 2: Containerization and Labeling

  • Use a dedicated, compatible, and leak-proof container for this compound waste.[6] The container should be in good condition and have a secure lid.[2]

  • Clearly label the waste container with a "HAZARDOUS WASTE" label.[6]

  • The label must include:

    • The full chemical name: this compound.

    • The name and contact information of the principal investigator or laboratory supervisor.[6]

    • The location where the waste is generated (building and room number).[6]

    • An accurate description of the contents, including concentration and quantity.[7]

Step 3: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5][6]

  • The SAA should be located at or near the point of generation and under the control of laboratory personnel.[2]

  • Ensure the SAA is regularly inspected for leaks and proper labeling.[5]

Step 4: Disposal Request and Pickup

  • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.[8]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve completing an online or paper form.[6]

  • EHS will coordinate with a licensed hazardous waste disposal company for the final treatment of the waste, which typically involves high-temperature incineration.[2][8]

Summary of Disposal Guidelines

For quick reference, the following table summarizes the key considerations for the proper disposal of this compound.

Consideration Procedure
Waste Classification Hazardous Pharmaceutical Waste
Segregation Separate from other chemical waste streams.
Container Use a dedicated, compatible, and leak-proof container with a secure lid.
Labeling Affix a "HAZARDOUS WASTE" label with the chemical name, PI information, and location.
Storage Store in a designated Satellite Accumulation Area (SAA).
Final Disposal Arrange for pickup by your institution's EHS department for incineration.
Prohibited Disposal Do not dispose of down the drain or in regular trash.

Experimental Protocols Cited

This guidance is based on established best practices for the disposal of laboratory chemical and pharmaceutical waste. For specific experimental protocols involving this compound, researchers should consult relevant scientific literature.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_preparation Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated (Unused chemical, contaminated labware) segregate Segregate as Hazardous Pharmaceutical Waste start->segregate containerize Place in a Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs incineration Professional Disposal (e.g., Incineration) contact_ehs->incineration

References

Navigating the Safe Handling of V116517: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for V116517 could not be located. The following guidance is based on general best practices for handling potent, non-hazardous research compounds in a laboratory setting. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment and to obtain the specific SDS for this compound before handling this compound. The information provided here is intended as a supplementary resource and not a substitute for a formal safety assessment.

Essential Personal Protective Equipment (PPE)

When handling this compound, a multi-layered approach to personal protection is crucial to minimize exposure. The following PPE is recommended as a minimum standard:

PPE CategoryRecommendationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes.Protects against accidental splashes of solutions or airborne particles of the compound from entering the eyes.
Hand Protection Double gloving with compatible chemical-resistant gloves (e.g., nitrile).Provides a barrier against skin contact. Double gloving allows for the safe removal of the outer glove if it becomes contaminated without exposing the skin. The specific glove material should be chosen based on the solvent used to dissolve this compound.
Body Protection A fully buttoned lab coat with tight-fitting cuffs.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or when there is a potential for aerosol generation.Minimizes the risk of inhaling the compound, which is a primary route of exposure for powdered substances.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound will further enhance safety and minimize the risk of contamination.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a designated, well-ventilated, and restricted-access area.

  • The storage container should be clearly labeled with the compound's identity and any known hazards.

2. Weighing and Solution Preparation:

  • All handling of powdered this compound should be conducted within a certified chemical fume hood or a glove box to contain any airborne particles.

  • Use dedicated spatulas and weighing papers.

  • When preparing solutions, add the solvent to the powder slowly to avoid splashing.

Spill Management and Disposal Plan

Accidental spills should be managed promptly and effectively to prevent wider contamination.

Spill Cleanup:

  • Alert others in the immediate vicinity.

  • Evacuate the area if the spill is large or if there is uncertainty about the hazard.

  • Don appropriate PPE before attempting to clean the spill.

  • For small powder spills: Gently cover with a damp paper towel to avoid making the powder airborne.

  • For liquid spills: Absorb with an inert material (e.g., vermiculite, sand).

  • Collect all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate the area with an appropriate cleaning agent, followed by a water rinse.

Waste Disposal:

  • All waste contaminated with this compound, including used PPE, weighing papers, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Collect waste in designated, sealed, and clearly labeled containers.

  • Follow your institution's specific procedures for hazardous waste disposal.

General Quantitative Data for Common Glove Materials

The following table provides general breakthrough times for common glove materials against various solvents. This data is not specific to this compound and should be used as a general guideline. Always consult the glove manufacturer's specific chemical resistance data for the solvents you are using.

Glove MaterialAcetoneAcetonitrileDichloromethaneEthanol
Nitrile < 10 min< 10 min< 10 min> 480 min
Latex < 10 min< 10 min< 10 min> 480 min
Neoprene 10 - 30 min< 10 min< 10 min> 480 min

Data presented in minutes. Breakthrough time is the time it takes for the chemical to permeate the glove material.

Experimental Workflow for Handling this compound

V116517_Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal cluster_spill Spill Response Don_PPE 1. Don Appropriate PPE Prepare_Work_Area 2. Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound 3. Weigh this compound Prepare_Work_Area->Weigh_Compound Prepare_Solution 4. Prepare Solution Weigh_Compound->Prepare_Solution Clean_Work_Area 5. Clean Work Area Prepare_Solution->Clean_Work_Area Spill_Event Spill Occurs Prepare_Solution->Spill_Event Potential Dispose_Waste 6. Dispose of Contaminated Waste Clean_Work_Area->Dispose_Waste Doff_PPE 7. Doff PPE Dispose_Waste->Doff_PPE Evacuate_Alert Evacuate & Alert Spill_Event->Evacuate_Alert Cleanup_Procedure Follow Spill Cleanup Procedure Evacuate_Alert->Cleanup_Procedure Cleanup_Procedure->Dispose_Waste

Caption: General workflow for safely handling and disposing of a potent research compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.